N-Aminorhodanine
描述
Structure
3D Structure
属性
IUPAC Name |
3-amino-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS2/c4-5-2(6)1-8-3(5)7/h1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUUHLDYMKTVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061691 | |
| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-16-0 | |
| Record name | 3-Aminorhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminorhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Aminorhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-aminorhodanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSE5X2C0RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Aminorhodanine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-Aminorhodanine, a heterocyclic compound that has garnered significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, and reactivity, with a particular focus on its application in drug development. Crucially, this document will also address the critical considerations surrounding the rhodanine scaffold as a potential Pan-Assay Interference Compound (PAINS), offering insights for robust experimental design and data interpretation.
Core Chemical and Physical Properties
This compound, systematically named 3-amino-2-thioxo-1,3-thiazolidin-4-one, is a derivative of the rhodanine heterocyclic system.[1][2] Its foundational properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1438-16-0 | [1][2][3] |
| Molecular Formula | C₃H₄N₂OS₂ | [1][4][5] |
| Molecular Weight | 148.21 g/mol | [1][2][5][6] |
| Appearance | Yellow solid | [3] |
| Melting Point | 98 - 103 °C | [3][4] |
| Solubility | Very soluble in water.[3] Sparingly soluble in water. | [5] |
| IUPAC Name | 3-amino-2-sulfanylidene-1,3-thiazolidin-4-one | [4] |
Note on Solubility: Contradictory information exists regarding water solubility. Empirical verification is recommended for specific experimental conditions.
The structural hallmark of this compound is the rhodanine core, a five-membered thiazolidinone ring, with a key modification: an amino group (–NH₂) at the N-3 position.[1][4] This amino group, along with the active methylene group at C-5 and the thione group at C-2, endows the molecule with a rich and versatile reactivity profile, making it a valuable scaffold for chemical elaboration.[1][4]
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives is a cornerstone of its utility in research. While various methods exist, a general understanding of its synthesis provides context for its chemical behavior.
Synthesis of the this compound Core
While detailed, step-by-step protocols for the synthesis of the parent this compound are proprietary or found within dense literature, a new method has been reported to improve its production.[7] The general approach often involves dithiocarbazate chemistry.
Key Reactive Sites and Derivative Synthesis
The true power of this compound as a scaffold lies in the strategic modification of its reactive sites. The diagram below illustrates the primary points of chemical derivatization.
Caption: Key reactive sites on the this compound scaffold.
-
N-3 Amino Group: This site readily reacts with aldehydes and ketones to form Schiff bases (imines).[4][8][9][10] This is a common and straightforward method to introduce a wide variety of substituents.
-
C-5 Methylene Group: The protons on this carbon are acidic, making it a prime site for Knoevenagel condensation with aldehydes.[4][10] This reaction introduces an exocyclic double bond and is a key strategy for creating derivatives with extended conjugation and diverse pharmacophores.
Depending on the reaction conditions, derivatization can be directed to either the N-3 amino group or the C-5 methylene group, or both.[4] For instance, reaction with aldehydes in the presence of an acid catalyst tends to favor Schiff base formation at the N-3 position, while conditions employing a base like ammonium hydroxide can promote Knoevenagel condensation at the C-5 position.[9][10]
Applications in Drug Discovery and Development
The rhodanine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[8][9][11] this compound and its derivatives have been explored for various therapeutic applications.
Anticancer Activity
A significant area of investigation for this compound derivatives is in oncology.[1][5] Many derivatives have demonstrated notable anticancer activity.[8][11]
-
Mechanism of Action - EGFR Inhibition: One prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in non-small cell lung cancer (NSCLC).[9][10] Derivatives of this compound have been synthesized and shown to have cytotoxic effects on lung cancer cell lines, with some compounds exhibiting IC₅₀ values in the micromolar range.[8][10][11] Docking studies suggest these compounds can bind to the EGFR tyrosine kinase domain.[9]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Other Biological Activities
Beyond cancer, this compound derivatives have been investigated for a range of other biological activities, including:
-
Cholinesterase Inhibition: Potential applications in treating Alzheimer's disease.[4]
-
Antiviral Activity
Critical Consideration: The PAINS Liability
No discussion of rhodanine-based compounds is complete without addressing their reputation as Pan-Assay Interference Compounds (PAINS).[12][13] PAINS are molecules that appear as frequent hitters in high-throughput screens, often producing false-positive results through non-specific mechanisms.[12][14]
Rhodanines are a well-known class of PAINS.[14][15] Their potential for non-specific activity stems from several chemical features:
-
Michael Acceptors: The exocyclic double bond formed after Knoevenagel condensation can act as a Michael acceptor, reacting covalently with nucleophilic residues (like cysteine) on proteins.[12][16]
-
Aggregation: Rhodanine compounds can form aggregates that non-specifically sequester and inhibit enzymes.[12][13]
-
Photometric Interference: Their often-colored nature can interfere with absorbance- or fluorescence-based assays.[12][13]
-
Metal Chelation [16]
It is imperative for researchers working with this compound derivatives to be vigilant about the possibility of PAINS-related artifacts. The biological activity of any rhodanine-containing compound should be considered with a high degree of skepticism until validated through rigorous secondary and orthogonal assays.[12]
Experimental Protocol: Mitigating and Identifying PAINS
Here is a workflow to help validate a hit from a primary screen that involves an this compound derivative.
Caption: Experimental workflow for validating this compound-based screening hits.
Step-by-Step Methodology:
-
Hit Confirmation and Purity Analysis:
-
Re-synthesize or re-order the compound.
-
Confirm its identity and purity (>95%) using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can cause artifacts.
-
-
Establish a Dose-Response Relationship:
-
Perform a full concentration-response curve in the primary assay to confirm potency (IC₅₀/EC₅₀) and ensure a sigmoidal curve shape. A steep or unusual curve can be a red flag.
-
-
Computational Filtering:
-
Use computational tools or online servers to check if the compound's structure matches known PAINS filters.
-
-
Detergent Counter-Screen:
-
Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100).
-
Rationale: Aggregation-based inhibition is often disrupted by detergents. If the compound's activity is significantly reduced or eliminated, it is likely an aggregator.
-
-
Orthogonal Assay:
-
Validate the hit in a secondary assay that uses a different detection method. For example, if the primary assay was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Rationale: This helps to rule out technology-specific artifacts (e.g., fluorescence quenching/enhancement).
-
-
Direct Target Engagement Assays:
-
Use biophysical techniques (e.g., SPR, Cellular Thermal Shift Assay - CETSA) to confirm that the compound directly binds to the intended biological target.
-
Rationale: This provides direct evidence of a specific interaction, rather than indirect observation of an effect.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Synthesize and test close analogues of the hit compound.
-
Rationale: A genuine hit should display a clear and logical SAR. In contrast, PAINS often show "promiscuous" or flat SAR, where minor structural changes have little effect on activity.[12]
-
Conclusion
This compound is a versatile and synthetically accessible scaffold that continues to yield compounds with intriguing biological activities, particularly in the realm of anticancer research. Its rich reactivity allows for extensive chemical exploration. However, the inherent risk of pan-assay interference associated with the rhodanine core necessitates a rigorous and critical approach to experimental validation. By employing a multi-faceted validation workflow, researchers can confidently distinguish true, specific biological activity from non-specific artifacts, thereby harnessing the full potential of this compound derivatives in drug discovery.
References
- 1. CAS 1438-16-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 1438-16-0 [amp.chemicalbook.com]
- 3. This compound(1438-16-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound (1438-16-0) for sale [vulcanchem.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Aminorhodanine | C3H4N2OS2 | CID 74033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New synthesis of aminorhodanin and condensed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 10. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 12. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. grokipedia.com [grokipedia.com]
Introduction: The Significance of the N-Aminorhodanine Scaffold
An In-Depth Technical Guide to the Synthesis of N-Aminorhodanine from Foundational Precursors
This compound, known systematically as 3-amino-2-thioxothiazolidin-4-one, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of rhodanine, it is considered a "privileged structure" due to its capacity to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The introduction of the N-amino group at the 3-position provides a crucial vector for chemical modification, allowing for the generation of extensive compound libraries through reactions like Schiff base formation and Knoevenagel condensation.[5][6]
While many research endeavors begin with commercially available this compound to synthesize more complex derivatives, a comprehensive understanding of its synthesis from basic, readily available precursors is fundamental for both economic scalability and the development of novel synthetic strategies.[6] This guide, written from the perspective of a Senior Application Scientist, provides a detailed, mechanistically-driven exploration of the core synthesis of this compound, focusing on the chemical rationale behind the procedural steps to ensure both reproducibility and a deeper understanding of the underlying principles.
Core Synthetic Strategy: A Mechanistic Approach
The most robust and widely accepted method for synthesizing the this compound core involves a multi-step, one-pot reaction sequence starting from three basic precursors: hydrazine , carbon disulfide , and an α-haloacetic acid (typically chloroacetic acid or its sodium salt). The logic of this approach lies in the sequential construction of the heterocyclic ring by leveraging the distinct reactivity of each component.
The overall transformation can be conceptually divided into two primary phases:
-
Formation of a Dithiocarbazate Intermediate: The synthesis is initiated by the reaction of hydrazine, a potent nitrogen nucleophile, with the highly electrophilic carbon center of carbon disulfide.
-
S-Alkylation and Intramolecular Cyclization: The resulting dithiocarbazate intermediate is then alkylated by chloroacetic acid, followed by a spontaneous intramolecular condensation to form the stable five-membered this compound ring.
Caption: Overall Synthetic Workflow for this compound.
Mechanistic Deep Dive: The "Why" Behind the Reaction
Understanding the electron flow and the role of each reagent is critical for optimizing the synthesis and troubleshooting potential issues.
-
Nucleophilic Attack on Carbon Disulfide: Hydrazine hydrate is employed as the source of the N-N bond that will ultimately become the N3-amino group. Its terminal nitrogen is highly nucleophilic and readily attacks the electron-deficient carbon atom of carbon disulfide.[7] This reaction is typically performed in the presence of a base (e.g., potassium hydroxide, sodium hydroxide) which deprotonates the hydrazine adduct, forming a more potent nucleophile and driving the reaction forward to yield a dithiocarbazate salt. This intermediate is the cornerstone of the subsequent cyclization.[7]
-
S-Alkylation and Ring Closure: Chloroacetic acid serves as the two-carbon electrophilic component required to build the thiazolidinone ring. The highly nucleophilic terminal sulfur of the dithiocarbazate intermediate attacks the α-carbon of chloroacetic acid in a classic SN2 reaction, displacing the chloride ion.[8][9] This S-alkylation step is highly efficient. The resulting acyclic intermediate is now primed for cyclization. An intramolecular nucleophilic attack by the second nitrogen atom onto the electrophilic carbonyl carbon of the acetic acid moiety, followed by the elimination of a water molecule, forges the final heterocyclic ring.[1] This condensation step is often facilitated by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.
Caption: Core Reaction Mechanism Pathway.
Validated Experimental Protocol
This protocol provides a robust method for the synthesis of this compound. It is imperative to perform this synthesis in a well-ventilated fume hood due to the use of volatile, flammable, and toxic reagents.
Protocol 1: One-Pot Synthesis of 3-Amino-2-thioxothiazolidin-4-one
Materials and Reagents:
-
Hydrazine hydrate (~64-65% solution)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
Procedure:
-
Formation of the Dithiocarbazate Salt:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of potassium hydroxide (1 equivalent) in water. Cool the solution to 0-5°C in an ice-water bath.
-
To this cold, stirred solution, add hydrazine hydrate (1 equivalent) dropwise, ensuring the temperature remains below 10°C. Causality Note: Maintaining a low temperature is crucial to control the exothermicity of the subsequent reaction with carbon disulfide and to minimize the formation of side products.
-
Slowly add carbon disulfide (1 equivalent) dropwise via the dropping funnel over a period of 1-2 hours. The temperature must be strictly maintained below 10°C. The solution will typically turn yellow or orange as the dithiocarbazate salt forms. Stir for an additional 2 hours in the cold.[10]
-
-
S-Alkylation and Cyclization:
-
In a separate beaker, prepare a solution of chloroacetic acid (1 equivalent) in a minimum amount of water and neutralize it carefully with a solution of potassium hydroxide or sodium hydroxide to form the corresponding salt. Trustworthiness Note: Using the salt of chloroacetic acid, rather than the free acid, helps to control the pH of the reaction mixture and prevents unwanted side reactions.
-
Add the sodium chloroacetate solution to the reaction mixture dropwise, still maintaining the temperature at 5-10°C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60°C and maintain it for 3-4 hours to ensure the completion of both S-alkylation and cyclization.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This step protonates the product, causing it to precipitate out of the aqueous solution.
-
Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
For purification, recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.
-
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the synthesis of this compound. Actual yields may vary based on the scale of the reaction and the purity of the reagents.
| Parameter | Typical Value / Range | Rationale / Notes |
| Stoichiometry | 1:1:1 (Hydrazine:CS₂:Chloroacetic Acid) | Ensures complete conversion of the limiting reagent. A slight excess of hydrazine can sometimes be used. |
| Temperature (Step 1) | 0 - 10°C | Controls exothermic reaction; prevents CS₂ evaporation and side product formation. |
| Temperature (Step 2) | 50 - 60°C | Provides activation energy for S-alkylation and subsequent cyclization/dehydration.[1] |
| Reaction Time | 6 - 8 hours | Allows for the completion of all sequential reaction steps in the one-pot synthesis. |
| pH for Precipitation | 1 - 2 | Ensures the final product is fully protonated and insoluble in the aqueous medium for efficient isolation. |
| Expected Yield | 75 - 90% | High yields are achievable with careful control of temperature and stoichiometry. |
Mandatory Safety & Handling Considerations
-
Carbon Disulfide (CS₂): Extremely flammable (autoignition temperature ~90°C), highly volatile, and toxic. It should be handled exclusively in a chemical fume hood, away from any potential ignition sources.
-
Hydrazine Hydrate: Corrosive, toxic, and a suspected carcinogen. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care.
-
Acid/Base Handling: Concentrated acids and bases are highly corrosive. Always add acid to water, not the other way around, to control the exothermic dissolution.
Conclusion
The synthesis of this compound from basic precursors is a classic example of heterocyclic chemistry that combines fundamental reactions—nucleophilic addition, S-alkylation, and intramolecular condensation—into an efficient one-pot process. By understanding the underlying mechanisms and the specific roles of each reagent and condition, researchers can reliably produce this valuable scaffold for further elaboration in drug discovery programs. The protocol described herein is designed to be both robust and educational, providing the foundation needed for successful and safe synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
The Molecular Interplay of N-Aminorhodanine in Oncology: A Technical Guide to its Mechanism of Action
Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold
For researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics, the rhodanine core represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of biological activities, with a notable emphasis on anti-cancer properties.[1] Among these, N-aminorhodanine and its derivatives have emerged as a promising class of compounds. This in-depth technical guide provides a comprehensive exploration of the core mechanism of action of this compound in cancer cells, synthesizing current research to offer a detailed understanding for those at the forefront of oncological innovation. We will dissect the molecular targets, the perturbation of critical signaling pathways, and the ultimate cellular consequences that underscore the anti-neoplastic potential of this intriguing molecule.
Primary Molecular Target: Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The central tenet of this compound's anti-cancer activity lies in its ability to function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) frequently dysregulated in a multitude of human cancers.[2][3][4]
The Rationale for Targeting EGFR
EGFR is a key mediator of cellular signaling pathways that govern cell proliferation, survival, and differentiation.[5] In many cancer types, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of its downstream signaling cascades and uncontrolled tumor growth.[2] Consequently, targeting EGFR has become a cornerstone of modern cancer therapy.[2]
Molecular Docking and Binding Interactions
Computational modeling and molecular docking studies have provided significant insights into the interaction between this compound derivatives and the EGFR tyrosine kinase domain. These in silico analyses predict that this compound compounds can effectively occupy the ATP-binding pocket of the EGFR kinase domain.[2][6]
For instance, studies on novel N- and 5-disubstituted aminorhodanine derivatives have demonstrated favorable binding interactions within the EGFR active site (PDB ID: 4HJO). These interactions often involve the formation of hydrogen bonds with key amino acid residues, such as THR766 and THR830, mimicking the binding of established EGFR inhibitors like erlotinib.[2][6]
Diagram: this compound Interaction with EGFR Kinase Domain
Caption: Predicted binding of an this compound derivative to the ATP pocket of EGFR.
Disruption of Downstream Signaling Cascades
The inhibition of EGFR by this compound initiates a cascade of downstream effects, primarily through the attenuation of the PI3K/Akt and MAPK/ERK signaling pathways. These two pathways are critical for the proliferation and survival of cancer cells.[7][8]
The PI3K/Akt/mTOR Pathway: A Pro-Survival Axis
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a pivotal signaling route that promotes cell survival, growth, and proliferation.[9][10][11][12] Upon EGFR activation, PI3K is recruited to the plasma membrane, leading to the activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately results in the inhibition of apoptosis and promotion of cell growth.[13][] By blocking the initial EGFR activation, this compound effectively dampens this pro-survival signaling cascade.
The MAPK/ERK Pathway: A Proliferation Engine
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial downstream effector of EGFR.[15][16][17] Activation of this pathway, through a series of phosphorylation events, leads to the activation of transcription factors that drive the expression of genes involved in cell proliferation and division.[18] this compound's inhibition of EGFR prevents the initiation of this signaling cascade, thereby impeding uncontrolled cell proliferation.
Diagram: this compound's Impact on EGFR Downstream Signaling
Caption: this compound inhibits EGFR, blocking PI3K/Akt and MAPK/ERK pathways.
Cellular Consequences: Induction of Apoptosis and Cell Cycle Arrest
The disruption of pro-survival and pro-proliferative signaling by this compound culminates in two critical anti-cancer outcomes: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Induction of Apoptosis: Modulating the Bcl-2 Family
Rhodanine derivatives have been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[1] This family includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis.
While direct evidence for this compound is still emerging, it is hypothesized that by inhibiting the PI3K/Akt pathway, which is known to promote the expression of anti-apoptotic Bcl-2 proteins, this compound shifts the balance in favor of apoptosis. This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.[19]
Cell Cycle Arrest: Targeting Cyclins and CDKs
Uncontrolled progression through the cell cycle is a hallmark of cancer. The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[20] The MAPK/ERK pathway, which is inhibited by this compound, plays a crucial role in promoting the expression of G1-phase cyclins, such as cyclin D1.[21][22]
By suppressing the MAPK/ERK pathway, this compound is expected to decrease the levels of cyclin D1, leading to the inactivation of its partner kinases, CDK4 and CDK6.[23][24] This prevents the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor, thereby causing the cells to arrest in the G1 phase of the cell cycle and halting their proliferation.
Experimental Validation: A Methodological Overview
The elucidation of this compound's mechanism of action relies on a suite of robust experimental techniques.
Quantitative Data Summary
| Cell Line | Compound | IC50 (µg/mL) | Time (h) | Reference |
| A549 (Lung Cancer) | 2a2 (this compound derivative) | 10.8 | 24 | [2] |
| A549 (Lung Cancer) | 2a1 (this compound derivative) | 32.59 | 48 | [2] |
| A549 (Lung Cancer) | 2b2 (this compound derivative) | 55.8 | - | [25][26] |
| HdFn (Normal Fibroblasts) | 2a1 (this compound derivative) | 154.4 | 48 | [2] |
Key Experimental Protocols
4.2.1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound derivatives for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
4.2.2. Western Blot Analysis
-
Principle: Detects specific proteins in a sample to assess their expression levels.
-
Protocol:
-
Treat cancer cells with this compound derivatives for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, Akt, ERK, Bcl-2, Bax, Cyclin D1, CDK4).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[22][27][28][29][30][31][32]
-
4.2.3. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cancer cells with this compound derivatives.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
4.2.4. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Principle: Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cancer cells with this compound derivatives.
-
Harvest the cells and fix them in cold ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Diagram: Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating this compound's mechanism of action.
Conclusion and Future Perspectives
This compound and its derivatives represent a compelling class of anti-cancer agents with a well-defined primary mechanism of action: the inhibition of EGFR tyrosine kinase. This initial event triggers a cascade of downstream effects, including the suppression of the critical PI3K/Akt and MAPK/ERK signaling pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells. While the current body of evidence provides a strong foundation for understanding this mechanism, further research is warranted to fully elucidate the intricate molecular interactions and to validate these findings in preclinical and clinical settings. The continued exploration of this compound's therapeutic potential holds significant promise for the development of novel and effective cancer treatments.
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 3. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents [mdpi.com]
- 4. Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral SHetA2 Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 26. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
N-Aminorhodanine Derivatives: A Comprehensive Technical Guide to Their Potential Biological Activities
Abstract
The N-aminorhodanine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives. We delve into the robust anticancer properties of these compounds, detailing their cytotoxic effects against various cancer cell lines and their targeted inhibition of key signaling pathways. Furthermore, this guide elucidates their promising antimicrobial, antiviral, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate further investigation and exploitation of this versatile chemical scaffold.
Introduction: The this compound Scaffold - A Privileged Heterocycle
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, the rhodanine (2-thioxo-4-thiazolidinone) core has garnered significant attention.[1] The introduction of an amino group at the N-3 position, creating the this compound scaffold, has unlocked a new dimension of chemical diversity and biological activity. This modification provides a crucial reactive site for further derivatization, enabling the synthesis of a wide range of compounds with tailored pharmacological profiles.[2] The inherent structural features of this compound derivatives, including the presence of nitrogen and sulfur atoms, contribute to their ability to engage in various non-covalent interactions with biological macromolecules, making them attractive candidates for drug discovery.[3] This guide will explore the multifaceted biological potential of these derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Synthetic Strategies: Building the this compound Core and its Derivatives
The synthesis of this compound derivatives is typically achieved through a multi-step process that offers considerable flexibility for structural modifications at key positions of the rhodanine ring, primarily at the N-3 and C-5 positions.[4] These modifications are crucial for fine-tuning the biological activity of the resulting compounds.
A common and effective synthetic route involves a two-step process: Schiff base formation followed by a Knoevenagel condensation.[4][5] This approach allows for the introduction of a wide variety of substituents, leading to a diverse library of this compound derivatives.
General Synthesis Protocol
The synthesis of N- and 5-disubstituted aminorhodanine derivatives can be carried out as follows:[4]
Step 1: Schiff Base Formation (N-substitution)
-
Dissolve 3-amino-2-thioxothiazolidin-4-one in a suitable solvent, such as methanol.
-
Slowly add a solution of the desired aldehyde in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature. A catalyst, such as a few drops of glacial acetic acid, may be added to facilitate the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate (the N-substituted aminorhodanine or Schiff base) is collected by filtration, washed, and dried.
Step 2: Knoevenagel Condensation (C-5 substitution)
-
Dissolve the N-substituted aminorhodanine intermediate from Step 1 and a different aldehyde in a suitable solvent, such as an alcoholic solution.
-
Add a catalyst, such as a mixture of ammonium hydroxide and ammonium chloride (NH₄OH/NH₄Cl), to the reaction mixture.
-
Reflux the mixture for several hours, typically 6-8 hours, at a controlled temperature (e.g., 50-60°C), as some compounds may be sensitive to higher heat.[4]
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified, often by recrystallization.
Characterization of Synthesized Derivatives
The structural elucidation of the synthesized this compound derivatives is paramount to confirm their identity and purity. Standard spectroscopic techniques are employed for this purpose:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyl), C=N (imine), C=S (thiocarbonyl), and aromatic C=C stretching vibrations.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the precise arrangement of protons and carbon atoms in the molecule, confirming the formation of the Schiff base and the Knoevenagel condensation product.[4]
Anticancer Activity: A Primary Therapeutic Frontier
A significant body of research has highlighted the potent anticancer activity of this compound derivatives against a range of human cancer cell lines.[6][7] These compounds have demonstrated promising cytotoxic effects, often with greater efficacy than established anticancer drugs.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer mechanism of this compound derivatives is multifaceted, with a prominent mode of action being the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A primary target that has been identified is the Epidermal Growth Factor Receptor (EGFR).[4][8]
EGFR is a tyrosine kinase receptor that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell growth.[4][8] this compound derivatives have been shown to act as EGFR inhibitors, binding to the kinase domain and preventing its autophosphorylation, thereby blocking downstream signaling cascades.[8][9]
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cultured cells. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[10][11]
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549, MCF-7, HepG2) in their exponential growth phase.
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO, at a non-toxic concentration) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle pipetting or by using an orbital shaker.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) | Reference |
| 2a2 | A549 (Lung) | 24 | 10.8 | [5] |
| 2a1 | A549 (Lung) | 48 | 32.59 | [5] |
| 2b1 | A549 (Lung) | 72 | 67.57 | [5] |
| 2b2 | A549 (Lung) | 72 | 55.8 | [4][7][13] |
| Erlotinib (Ref.) | A549 (Lung) | 48 | >100 | [5] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of antimicrobial resistance is a critical global health threat, necessitating the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria, particularly Gram-positive strains.[14][15]
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for many this compound derivatives is still under investigation. However, it is believed that their activity may stem from the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.[16][17] The presence of the rhodanine scaffold is crucial for this activity, and modifications at the C-5 position have been shown to significantly influence the antimicrobial spectrum and potency.[15]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[18][19]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[20]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.[19]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[20]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.[18]
-
Quantitative Data: Antimicrobial Activity of Rhodanine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected rhodanine derivatives against various bacterial strains.
| Compound Group | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Pyridin-2-ylmethylidene derivatives | Gram-positive bacteria | 7.8 - 125 | [15] |
| Rhodanine-3-acetic acid derivatives | Mycobacterium tuberculosis | 8 - 16 µM | [14] |
| Phenyl esters of rhodanine-3-acetic acid | Gram-positive bacteria (including MRSA) | ≥15.62 µM | [14] |
Antiviral Activity: A Broad-Spectrum Approach
This compound derivatives have also emerged as promising antiviral agents, exhibiting activity against a range of viruses, particularly enveloped viruses.[1][6]
Mechanism of Antiviral Action
A key mechanism of antiviral activity for some rhodanine derivatives is the disruption of the viral lipid envelope, which is a crucial component for the entry of enveloped viruses into host cells.[21] This mechanism offers a broad-spectrum antiviral strategy, as it targets a common feature of many different viruses. Additionally, some derivatives have been shown to inhibit viral replication at various stages of the viral life cycle.[3][12]
In Vitro Antiviral Activity Evaluation: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14]
-
Cell Seeding:
-
Seed a monolayer of susceptible host cells in a multi-well plate and grow to confluency.[14]
-
-
Virus Infection and Compound Treatment:
-
Pre-treat the cells with various concentrations of the this compound derivative.
-
Infect the cells with a known amount of virus.
-
After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective compound concentrations. This restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).[14][22]
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for several days until plaques are visible in the virus control wells (no compound).
-
Fix the cells and stain them with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background of viable cells.[22]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Determine the IC₅₀ value, which is the concentration of the compound required to reduce the number of plaques by 50%.[14]
-
Antiviral Spectrum of Rhodanine Derivatives
Rhodanine derivatives have demonstrated activity against a variety of viruses, including:
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. This compound derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[23][24]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO).[23] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS). Furthermore, some derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response.[25][26][27]
In Vitro Anti-inflammatory Activity Evaluation: Griess Assay for Nitric Oxide
The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO production by quantifying one of its stable breakdown products, nitrite (NO₂⁻).[6][13]
-
Cell Culture and Treatment:
-
Culture macrophage cells (e.g., RAW 264.7) in a multi-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified time.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.[13]
-
Incubate for 24 hours.
-
-
Sample Collection and Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[6]
-
Incubate at room temperature for a short period to allow for the colorimetric reaction to occur.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the resulting colored azo compound at approximately 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Evidence of Anti-inflammatory Effects
Studies have shown that certain rhodanine derivatives can significantly inhibit NO production in LPS-stimulated macrophages in a dose-dependent manner.[23] For example, one study reported that a particular derivative exhibited significant anti-inflammatory activity, with 94.1% inhibition compared to reference drugs.[23][24]
Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for extensive structural modifications, enabling the optimization of their pharmacological properties. The robust anticancer activity, particularly through the inhibition of key oncogenic pathways like EGFR, positions them as strong candidates for further development as novel cancer therapeutics. Furthermore, their demonstrated antimicrobial, antiviral, and anti-inflammatory potential addresses critical unmet medical needs.
Future research should focus on elucidating the detailed mechanisms of action for their diverse biological effects, particularly in the context of antimicrobial and antiviral activities. Structure-activity relationship (SAR) studies will be crucial for designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. In vivo studies are warranted to validate the promising in vitro findings and to assess the therapeutic efficacy and safety of these compounds in preclinical models. The continued exploration of the this compound scaffold holds immense promise for the discovery and development of novel therapeutic agents to combat a wide range of diseases.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New synthesis of aminorhodanin and condensed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. longdom.org [longdom.org]
- 27. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of N-Aminorhodanine for Pharmaceutical Research
Foreword: Navigating the Physicochemical Landscape of N-Aminorhodanine
This compound (3-amino-2-thioxothiazolidin-4-one), a key heterocyclic scaffold, has garnered significant interest within medicinal chemistry and drug development. Its versatile structure serves as a foundation for synthesizing a diverse array of derivatives with potential therapeutic applications, including antimicrobial and anticancer properties.[1][2] However, the successful progression of any this compound-based candidate from discovery to a viable therapeutic is fundamentally reliant on a thorough understanding of its physicochemical properties. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation development, and shelf-life.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of known data to provide a framework for the systematic evaluation of this compound's solubility and stability. We will address the existing—and at times, conflicting—information in the public domain and, more importantly, provide detailed, field-proven protocols for generating robust and reliable data. The causality behind experimental choices is explained, empowering researchers to not only execute these protocols but also to adapt them to their specific needs. This guide is structured to serve as a self-validating system for the physicochemical characterization of this important molecule.
Part 1: Solubility Profile of this compound
A clear understanding of a compound's solubility in various media is a cornerstone of preclinical development. It dictates the choice of solvents for in vitro assays, informs formulation strategies, and provides initial insights into potential bioavailability challenges.
Current Understanding of this compound Solubility
The available literature on the solubility of this compound presents a somewhat contradictory picture, underscoring the necessity for rigorous, in-house determination. One material safety data sheet describes the compound as "Very soluble" in water, while another technical summary indicates it is "sparingly soluble in water" and "insoluble in ethanol and ether".[3][4] This discrepancy may arise from differences in the purity of the material tested, the crystalline form, or the experimental conditions under which solubility was assessed.
The presence of the amino group is suggested to enhance the reactivity and solubility of this compound in polar solvents, which could facilitate its interaction with biological targets.[1] However, without quantitative data, these statements remain qualitative assertions. To address this knowledge gap, a systematic approach to solubility determination is essential.
Table of Physicochemical Properties
For reference, the fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄N₂OS₂ | [4][5] |
| Molecular Weight | 148.21 g/mol | [4][5] |
| Appearance | Yellow to orange crystalline powder | [3][4] |
| Melting Point | 98 - 103 °C | [4] |
| CAS Number | 1438-16-0 | [4] |
Experimental Protocol for Determining Thermodynamic Solubility
The "shake-flask" method remains the gold standard for determining thermodynamic (or equilibrium) solubility.[6][7] It measures the saturation concentration of a compound in a given solvent when the system has reached equilibrium between the dissolved and undissolved states. The following protocol is a robust methodology for this purpose.
Objective: To determine the quantitative solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound (high purity, characterization of crystalline form recommended)
-
Selected solvents (e.g., Water, 0.1 M Phosphate Buffer pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, N,N-Dimethylformamide (DMF), Acetone)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, indicating that a saturated solution has been achieved. A starting point could be 5-10 mg.
-
Addition of Solvent: Add a precise volume (e.g., 1 mL) of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[9] Determine the concentration of this compound in the samples by comparing the analytical response to the calibration curve generated from the standard solutions.
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the results in units such as mg/mL or µg/mL.
Visualization of the Solubility Determination Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Profile of this compound
Assessing the chemical stability of a drug candidate is a non-negotiable step in pharmaceutical development. It helps to identify potential degradation pathways, establish appropriate storage conditions, and develop stability-indicating analytical methods.
Current Understanding of this compound Stability
This compound is reported to be stable under normal temperatures and pressures.[3][4] However, this information pertains to the solid state. The stability of this compound in solution, particularly in different solvents and under various stress conditions, is not well-documented in publicly available literature. Potential incompatibilities include strong oxidizing agents, and thermal decomposition may produce toxic gases such as nitrogen oxides and sulfur oxides.[4]
To build a comprehensive stability profile, forced degradation (stress testing) studies are required. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.[10][11]
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigating the stability of this compound in solution under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Solvents (e.g., water, acetonitrile/water mixture)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in an oven at a high temperature (e.g., 80°C) for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method, preferably HPLC with a PDA and/or MS detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Calculate the percentage degradation of this compound.
-
Assess peak purity of the parent compound to ensure no co-eluting degradants.
-
Identify and characterize any significant degradation products using the PDA spectra and/or MS fragmentation patterns.
-
Visualization of the Forced Degradation Workflow
The following diagram outlines the process for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways: An Illustrative Perspective
While specific degradation pathways for this compound have not been reported, studies on related heterocyclic compounds like rhodanine derivatives can offer insights into potential mechanisms. For instance, hydrolysis of the thiazolidinone ring is a plausible pathway under strong acidic or basic conditions. The thione group (C=S) could be susceptible to oxidation. The exocyclic amino group may also be involved in degradation reactions. Characterization of degradation products by LC-MS/MS is crucial for elucidating these pathways.[12]
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While qualitative data exists, the significant gaps in quantitative solubility and solution-state stability data necessitate the application of robust experimental protocols as detailed herein. By following these methodologies, researchers can generate reliable and reproducible data, which is fundamental for making informed decisions in the drug development process. This will enable the establishment of a definitive physicochemical profile for this compound, thereby facilitating its journey from a promising scaffold to a potential therapeutic agent.
References
- 1. CAS 1438-16-0: this compound | CymitQuimica [cymitquimica.com]
- 2. A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound(1438-16-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound (1438-16-0) for sale [vulcanchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic and Synthetic Gateway to N-Aminorhodanine and its Derivatives: An In-Depth Technical Guide
Abstract
N-Aminorhodanine, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and synthetic utility. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the this compound core, offering researchers, scientists, and drug development professionals a foundational understanding of its structural features. While direct spectroscopic data for the parent this compound is selectively available, this guide synthesizes data from its closely related derivatives to provide a robust predictive framework for its spectral behavior. We delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), elucidating the key spectral signatures that define this important molecule. Furthermore, a detailed synthetic protocol is presented, empowering researchers to access this valuable chemical entity and its analogs.
Introduction: The Significance of the this compound Scaffold
This compound, chemically known as 3-amino-2-thioxo-1,3-thiazolidin-4-one, is a five-membered heterocyclic compound featuring a rhodanine core with an amino group at the N-3 position. This unique structural arrangement imparts a rich chemical reactivity, making it a valuable starting material for the synthesis of a wide array of derivatives. The rhodanine moiety itself is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The addition of the N-amino group provides a key handle for further chemical modifications, such as the formation of Schiff bases and Knoevenagel condensation products, allowing for the exploration of vast chemical space in drug discovery programs.
This guide serves as a technical resource for the spectroscopic characterization of the this compound framework. By understanding its spectral properties, researchers can confidently identify and characterize novel derivatives, paving the way for the development of new therapeutic agents and functional materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of its derivatives, the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to show two key signals:
-
A singlet for the methylene protons (CH₂) at the C-5 position. In various N-substituted derivatives (prior to condensation at C-5), this signal consistently appears in the range of δ 4.2-4.4 ppm .[1]
-
A broad singlet for the amino protons (NH₂) at the N-3 position. The chemical shift of this signal is expected to be variable and dependent on solvent and concentration.
¹H and ¹³C NMR Data of a Representative Derivative
To illustrate the NMR characteristics of the this compound core, the spectral data for (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is presented below.[2] This compound is a Knoevenagel condensation product of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one in DMSO-d₆ [2]
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| NH₂ | 5.89 (bs) | - |
| CH (methine) | 7.85 (s) | 129.0 |
| C=O (C-4) | - | 164.0 |
| C=S (C-2) | - | 194.4 |
| C-5 | - | 128.5 |
| Pyridinyl-H | 7.42-8.79 (m) | 124.4, 125.0, 137.9, 149.7, 151.5 |
Key Insights from the Derivative Data:
-
The downfield shift of the C=S (thiocarbonyl) carbon to around δ 194.4 ppm is a highly characteristic feature of the rhodanine ring.[2]
-
The C=O (carbonyl) carbon resonates at approximately δ 164.0 ppm .[2]
-
In derivatives where the C-5 position is substituted with a methylene group (CH₂), the carbon signal appears significantly upfield, typically around δ 33-36 ppm .
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
The IR spectrum of this compound provides direct evidence for its key functional groups. An Attenuated Total Reflectance (ATR) IR spectrum is available through the Sigma-Aldrich database, linked via PubChem.[3]
Table 2: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-3400 | N-H | N-H stretching (amino group) |
| ~1700-1740 | C=O | Carbonyl stretching |
| ~1200-1300 | C=S | Thiocarbonyl stretching |
| ~1400-1500 | C-N | C-N stretching |
| ~600-700 | C-S | C-S stretching |
The presence of a strong absorption band for the carbonyl group (C=O) and the characteristic thiocarbonyl (C=S) absorption are definitive markers for the rhodanine ring. The N-H stretching vibrations of the primary amino group are also expected to be prominent.
Caption: Key Functional Groups of this compound and their IR Absorptions.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of this compound and provides insights into its structural stability and fragmentation patterns.
Molecular Ion
The molecular formula of this compound is C₃H₄N₂OS₂. Its calculated molecular weight is approximately 148.21 g/mol . The NIST mass spectrum for this compound shows a molecular ion peak ([M]⁺) at m/z = 148 .[3]
Plausible Fragmentation Pathway
Electron ionization mass spectrometry (EI-MS) is expected to induce characteristic fragmentation of the this compound molecule. A plausible pathway involves the initial loss of the amino group, followed by fragmentation of the rhodanine ring.
Caption: Plausible Mass Spectrometry Fragmentation Pathway for this compound.
Experimental Protocol: Synthesis of this compound Derivatives
The following is a representative, step-by-step methodology for the synthesis of N-substituted rhodanine derivatives, which are Schiff bases formed from this compound and an aldehyde. This protocol is adapted from procedures described in the literature.[1][4]
Materials and Reagents
-
3-Amino-2-thioxothiazolidin-4-one (this compound)
-
Substituted aldehyde (e.g., 4-pyridinecarboxaldehyde)
-
Methanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Step-by-Step Procedure
-
Dissolution of this compound: In a round-bottom flask, dissolve 1.0 mmol of 3-amino-2-thioxothiazolidin-4-one in 2.5 mL of methanol with stirring.
-
Addition of Aldehyde: To this solution, slowly add a solution of 1.2 mmol of the desired aldehyde in 1.5 mL of methanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base formation.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the precipitated product is collected by vacuum filtration.
-
Purification: The crude product can be washed with cold methanol and then recrystallized from an appropriate solvent (e.g., ethanol or acetone) to yield the pure Schiff base derivative.
Caption: Experimental Workflow for the Synthesis of N-Substituted Rhodanine Derivatives.
Conclusion
This technical guide has provided a detailed spectroscopic and synthetic overview of this compound. By leveraging data from its derivatives, we have established a predictive framework for its NMR characteristics and have presented definitive IR and mass spectrometry data. The provided synthetic protocol offers a practical starting point for researchers wishing to explore the rich chemistry of this versatile scaffold. A thorough understanding of the spectroscopic properties outlined herein is crucial for the unambiguous characterization of novel this compound derivatives, facilitating advancements in medicinal chemistry and related scientific fields.
References
A Historical Overview of N-Aminorhodanine Research: From a Privileged Scaffold to Targeted Therapeutics
An in-depth technical guide by a Senior Application Scientist
Abstract
The rhodanine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, yielding a vast library of derivatives with a wide spectrum of biological activities.[1][2] This technical guide provides a historical and scientific overview of a specific, highly promising subclass: N-Aminorhodanines. We trace the evolution of this molecular framework from its foundational synthesis to its current-day application in the development of targeted therapeutics. This paper details the key synthetic methodologies, explores the primary mechanisms of action in oncology—notably the inhibition of crucial signaling proteins like EGFR and Topoisomerase II—and summarizes the structure-activity relationships that govern efficacy.[3][4] Furthermore, we provide detailed, field-proven protocols for both synthesis and in vitro evaluation, supplemented by data visualizations and workflow diagrams to offer a comprehensive resource for researchers, chemists, and drug development professionals dedicated to advancing this potent class of molecules.
The Rhodanine Scaffold: A Foundation of a Privileged Structure
The Significance of Rhodanine in Medicinal Chemistry
Rhodanines (2-thioxo-1,3-thiazolidin-4-ones) and their analogs represent a cornerstone class of heterocyclic compounds.[5] Their versatility stems from a reactive core that allows for chemical modifications at several positions, primarily the N-3 and C-5 positions.[2] This structural flexibility has enabled the generation of extensive compound libraries, which have been screened against numerous biological targets. Historically, rhodanine derivatives have demonstrated a remarkable range of pharmacological activities, including antidiabetic, anti-inflammatory, antimicrobial, and antiviral effects.[2]
The Emergence of N-Aminorhodanine: A Key Modification
While the broader rhodanine class has been studied for decades, the specific introduction of an amino group at the N-3 position—creating the 3-aminorhodanine core—marked a significant evolution. This modification introduces a nucleophilic nitrogen atom that serves as a critical handle for subsequent derivatization, often via Schiff base formation.[1][3] Although early synthetic work on 3-aminorhodanine derivatives was performed in the mid-20th century, intensive investigation into their therapeutic potential is a more recent development.[3] Much of the contemporary research has revealed that this particular subclass possesses potent and often specific biological activities, particularly in the realm of oncology, setting it apart from other rhodanine analogs.[3][6]
Synthetic Pathways to this compound Derivatives
The synthesis of therapeutically relevant this compound derivatives is typically a systematic, two-step process that allows for diversification at both the N-3 and C-5 positions of the rhodanine core. This approach provides a robust platform for developing extensive structure-activity relationship (SAR) studies.
Foundational Synthetic Strategies
The primary route to creating 3,5-disubstituted N-Aminorhodanines involves two classic organic reactions:
-
Schiff Base Formation: The initial step involves the reaction of the N-3 amino group of 3-amino-2-thioxothiazolidin-4-one with a selected aldehyde. This condensation reaction forms an imine (or Schiff base), functionalizing the N-3 position. The choice of aldehyde in this step is the first point of molecular diversification.[1][7]
-
Knoevenagel Condensation: The second step targets the active methylene group at the C-5 position of the rhodanine ring. The intermediate from the first step is reacted with a second, different aldehyde in the presence of a catalyst. This reaction forms a new carbon-carbon double bond, appending a benzylidene or similar moiety to the C-5 position and completing the synthesis of the target molecule.[1][3]
General Synthesis Workflow
The following diagram illustrates the logical flow of the two-step synthesis for this compound derivatives.
Caption: General two-step synthesis workflow for this compound derivatives.
Experimental Protocol: Synthesis of a 3,5-Disubstituted this compound
This protocol is a representative methodology based on established literature.[7]
Step 1: Synthesis of the N-3 Schiff Base Intermediate
-
Reagent Preparation: Dissolve 1.0 mmol (148.2 mg) of 3-amino-2-thioxothiazolidin-4-one in 2.5 mL of methanol in a round-bottom flask. In a separate vial, dissolve 1.2 mmol of the first aldehyde (e.g., pyridine-4-carbaldehyde) in 1.5 mL of methanol.
-
Reaction Initiation: Slowly add the aldehyde solution to the 3-aminorhodanine solution.
-
Catalysis: Add 2 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction Conditions: Stir the mixture at room temperature for 4 to 6 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion, the resulting precipitate is collected by vacuum filtration, washed with cold methanol, and dried to yield the intermediate.
Step 2: Knoevenagel Condensation to Form the Final Product
-
Reagent Preparation: In a new flask, dissolve the N-3 Schiff base intermediate from Step 1 in an alcoholic solution.
-
Addition of Second Aldehyde: Add a molar equivalent of the second aldehyde (e.g., a substituted benzaldehyde).
-
Catalysis: Add a catalytic amount of a base, such as piperidine or an NH4OH/NH4Cl buffer.[3]
-
Reaction Conditions: Reflux the mixture for 6-8 hours at a controlled temperature, typically between 50-60°C, as higher temperatures can degrade the compounds.[3]
-
Monitoring: Monitor the reaction via TLC until the starting material is consumed.
-
Isolation and Purification: After cooling, the product often precipitates from the solution. Collect the solid by filtration. If needed, purify the product further by recrystallization from a suitable solvent (e.g., methanol) to obtain the final 3,5-disubstituted this compound derivative.
-
Characterization: Confirm the structure of the final product using spectral analysis, including FTIR, 1H-NMR, and 13C-NMR.[3][6]
N-Aminorhodanines in Anticancer Drug Discovery
A significant portion of modern this compound research is focused on its application as an anticancer agent. These compounds have demonstrated potent activity against a variety of cancer cell lines, operating through well-defined molecular mechanisms.
Key Molecular Targets and Mechanisms of Action
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC).[3] Its activation triggers downstream signaling pathways that promote cell proliferation and survival. Several this compound derivatives have been identified as potent inhibitors of EGFR. By binding to the receptor, these compounds block the signaling cascade, leading to an anti-proliferative effect.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Another critical anticancer mechanism involves the targeting of topoisomerase II (Topo II) and direct interaction with DNA.[4] Topo II is an essential enzyme that manages DNA topology during replication. Inhibitors of this enzyme trap the DNA-protein complex, leading to double-strand breaks and ultimately inducing apoptosis. Some this compound glycoside derivatives have shown potent Topo II inhibitory activity and the ability to intercalate into DNA, disrupting its structure and function.[4]
Structure-Activity Relationship (SAR) Insights
Systematic studies have provided key insights into how the structure of this compound derivatives correlates with their anticancer activity:
-
Aromatic Substituents: The nature of the aromatic rings attached at the N-3 and C-5 positions is critical. Derivatives containing a pyridine ring have shown more potent anticancer effects against lung cancer cells than those bearing a furyl ring.[3]
-
Lipophilicity: Introducing lipophilic groups, such as an ethyl ester, on the N-3 position may enhance anticancer activity. This is theorized to increase the compound's permeability through the cell membrane, leading to higher intracellular concentrations.[8]
-
N-3 Position Substitutions: Small acidic groups like -CH2COOH at the N-3 position have resulted in compounds with good antiproliferative activity against leukemia cell lines.[8]
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various human cancer cell lines.
| Compound ID | N-3 Substituent | C-5 Substituent | Cancer Cell Line | IC50 Value | Reference |
| 2a2 | Pyridin-4-ylmethylene | Not Specified | A549 (Lung) | 10.8 µg/mL | |
| 2a1 | Pyridin-4-ylmethylene | Not Specified | A549 (Lung) | 32.59 µg/mL | |
| 2b2 | Furfurylidene | Not Specified | A549 (Lung) | 55.8 µg/mL | [1][7] |
| 12f | Glucosyl | 4-(dimethylamino)benzylidene | HepG2 (Liver) | 2.2 µM | [4] |
| 12f | Glucosyl | 4-(dimethylamino)benzylidene | A549 (Lung) | 4.5 µM | [4] |
| 38 | 4-carboxybutanoyl | 4-(dimethylamino)benzylidene | A2780 (Ovarian) | 4.4 µM | [8] |
Standard Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is standard for evaluating the anticancer potential of newly synthesized compounds.[1][3]
-
Cell Seeding: Seed human cancer cells (e.g., A549) into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized this compound derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 25 to 400 µg/mL).[3]
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard drug like Erlotinib (positive control).[1] Incubate the plates for specified time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value, which is the concentration required to inhibit cell growth by 50%.
Expanding the Therapeutic Horizon: Antimicrobial and Antiviral Potential
While oncology is a major focus, the rhodanine scaffold's historical success as an antimicrobial and antiviral agent suggests that this compound derivatives may also possess these properties.[2][9]
-
Bacterial Enzyme Inhibition: The rhodanine core is known to inhibit essential bacterial enzymes. For instance, benzylidene rhodanines have been identified as novel inhibitors of UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for peptidoglycan synthesis in the bacterial cell wall.[10] This provides a strong rationale for screening this compound libraries against bacterial targets.
-
Antiviral Investigations: Research into rhodanine derivatives has demonstrated activity against viruses such as influenza A and HIV by targeting viral proteins like neuraminidase and HIV-1 integrase.[2][11] Studies on bis-spirocyclic derivatives of rhodanine have shown in vitro activity against the influenza A virus.[12] Exploring the potential of this compound compounds in this area is a logical and promising extension of current research.
Challenges and Future Directions
Despite their promise, this compound-based compounds face challenges common to the broader rhodanine class, including issues with aqueous solubility and potential for non-specific protein binding.[13] Future research should focus on:
-
Rational Design: Employing computational docking and molecular modeling to design derivatives with improved selectivity and pharmacokinetic properties.
-
Novel Targets: Expanding screening efforts to identify novel biological targets beyond EGFR and Topo II.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives when used in combination with existing chemotherapeutic agents.
Conclusion
The journey of this compound research exemplifies a classic drug discovery paradigm: the strategic modification of a known privileged scaffold to unlock new therapeutic potential. From its roots in fundamental organic synthesis, the this compound core has emerged as a remarkably versatile platform for developing potent anticancer agents. The well-established synthetic routes, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, position N-Aminorhodanines as a compelling area for continued investigation and development in the ongoing search for targeted and effective therapies.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. tandfonline.com [tandfonline.com]
- 3. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzylidene rhodanines as novel inhibitors of UDP-N-acetylmuramate/L-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Studies of Rhodanine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and foundational studies of rhodanine and its derivatives. From its first synthesis in 1877, the rhodanine core has become a "privileged scaffold" in medicinal chemistry, serving as the foundation for a vast array of compounds with diverse biological activities. This document delves into the historical context of its discovery, the seminal synthetic methodologies, early investigations into its chemical reactivity, and the initial explorations of its biological potential. By examining the causality behind early experimental choices and the evolution of analytical techniques, this guide offers field-proven insights into the fundamental chemistry that underpins the ongoing development of rhodanine-based therapeutics. We will also address the critical perspective of rhodanines as potential Pan Assay Interference Compounds (PAINS), a crucial consideration for modern drug discovery.
The Dawn of a Heterocycle: The Discovery of Rhodanine
The story of rhodanine begins in 1877 with the Polish physician and physiological chemist, Marceli Nencki. In his publication, "Über die Einwirkung der Monochloressigsäure auf Sulfocyansäure und ihre Salze" ("On the effect of monochloroacetic acid on thiocyanic acid and its salts"), Nencki detailed the synthesis of a novel sulfur-containing heterocyclic compound[1][2][3]. He named it "Rhodaninsäure" (rhodanine acid) in reference to one of its starting materials, ammonium rhodanide (now known as ammonium thiocyanate)[3].
Nencki's synthesis involved the reaction of ammonium thiocyanate with chloroacetic acid in an aqueous medium[3]. This foundational reaction laid the groundwork for the entire class of compounds.
Nencki's Foundational Synthesis: A Step-by-Step Protocol
Conceptual Protocol based on Nencki's Discovery:
-
Reactant Preparation: An aqueous solution of ammonium thiocyanate (NH₄SCN) is prepared.
-
Addition of Chloroacetic Acid: An aqueous solution of chloroacetic acid (ClCH₂COOH) is added to the ammonium thiocyanate solution.
-
Heating: The reaction mixture is heated. The heat provides the necessary activation energy for the nucleophilic substitution of the chlorine atom by the sulfur of the thiocyanate, followed by intramolecular cyclization.
-
Precipitation and Isolation: Upon cooling, the rhodanine product, being less soluble in the aqueous medium, would precipitate out of the solution.
-
Purification: The crude rhodanine would then be purified, likely by recrystallization from a suitable solvent like water or ethanol.
This initial synthesis was not only a chemical curiosity but also the first step towards a vast field of research that would emerge over the following decades.
Early Synthetic Explorations and the Rise of Derivatives
Following Nencki's discovery, the rhodanine scaffold began to attract the attention of organic chemists. The early 20th century saw the development of new synthetic routes to the rhodanine core and, more importantly, the exploration of its reactivity to create a diverse range of derivatives.
Alternative Synthetic Routes to the Rhodanine Core
While Nencki's method was groundbreaking, other approaches to synthesizing the rhodanine ring were developed to improve yields and expand the scope of possible starting materials. One notable alternative is the dithiocarbamate method, which involves the reaction of carbon disulfide, ammonia, and chloroacetic acid[3]. This method proceeds through a dithiocarbamate intermediate and offers a different pathway to the same heterocyclic core.
The Knoevenagel Condensation: A Gateway to Diversity
A pivotal moment in the history of rhodanine chemistry was the application of the Knoevenagel condensation. This reaction, typically involving an active methylene compound and a carbonyl compound, proved to be exceptionally well-suited for modifying the rhodanine structure. The methylene group at the C-5 position of the rhodanine ring is sufficiently acidic to participate in this condensation, leading to the formation of 5-arylidene rhodanine derivatives.
This reaction opened the door to immense structural diversity, as a wide variety of aldehydes and ketones could be used to introduce different substituents at the 5-position of the rhodanine ring. This ability to readily create libraries of related compounds would later become a cornerstone of rhodanine-based drug discovery efforts.
Generalized Protocol for Knoevenagel Condensation with Rhodanine:
-
Reactant Mixture: Rhodanine and a chosen aldehyde or ketone are dissolved in a suitable solvent, often a polar one like ethanol or acetic acid.
-
Catalyst Addition: A basic catalyst, such as piperidine or sodium acetate, is added to facilitate the deprotonation of the C-5 methylene group.
-
Reaction Conditions: The mixture is typically heated to drive the condensation and subsequent dehydration to completion.
-
Product Isolation: The 5-arylidene rhodanine derivative, often a colored solid, precipitates from the reaction mixture upon cooling.
-
Purification: The product is then purified by recrystallization.
Initial Forays into Biological Activity
The initial interest in rhodanine and its derivatives was primarily from a chemical standpoint. However, as the 20th century progressed, the burgeoning field of medicinal chemistry began to explore the therapeutic potential of synthetic organic compounds. While detailed records of the very first biological tests are scarce, it is known that the antimicrobial properties of rhodanine derivatives have been recognized for a considerable time. These early studies, though perhaps not as systematic as modern high-throughput screening, laid the foundation for the later discovery of rhodanines with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and antidiabetic properties.
Modern studies have shown that rhodanine derivatives can exhibit potent activity against various pathogens, including multidrug-resistant strains of bacteria like Staphylococcus aureus (MRSA)[4][5]. Some derivatives have been found to exert their antibacterial effects by inhibiting enzymes crucial for bacterial survival, such as DNA gyrase and topoisomerase IV[4].
Structural Elucidation in the Pre-Spectroscopic Era
In the late 19th and early 20th centuries, chemists lacked the powerful spectroscopic techniques that are now routine for structure determination. The elucidation of the structure of rhodanine and its early derivatives relied on a combination of elemental analysis, chemical degradation, and the systematic study of its reactions.
-
Elemental Analysis: This technique provided the empirical formula of the compound, giving crucial information about the ratio of carbon, hydrogen, nitrogen, sulfur, and oxygen atoms.
-
Melting Point Determination: A sharp and consistent melting point was a key indicator of the purity of a synthesized compound.
-
Chemical Reactivity: The way rhodanine reacted with different reagents provided clues to its functional groups. For example, the acidity of the N-H proton and the reactivity of the C-5 methylene group were important indicators of the ring's structure.
-
Degradative Studies: Breaking the molecule down into smaller, identifiable fragments was a common strategy to piece together the original structure.
The advent of spectroscopic methods in the 20th century, such as UV-visible spectroscopy, and later, more powerful techniques like X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, revolutionized the characterization of chemical structures, including those of rhodanine derivatives[3][4][6][7][8].
A Word of Caution: The PAINS Perspective
While the rhodanine scaffold is undeniably a source of many biologically active compounds, it is also a well-known member of the Pan Assay Interference Compounds (PAINS) class[9]. PAINS are compounds that tend to show activity in a wide range of high-throughput screening assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself. The 5-arylidene rhodanine moiety, in particular, can act as a Michael acceptor, leading to covalent modification of proteins.
This does not invalidate the therapeutic potential of all rhodanine derivatives, but it does necessitate a rigorous and critical approach to their study. Modern drug discovery efforts involving rhodanines must include careful validation of their mechanism of action and selectivity to avoid pursuing false-positive hits.
Conclusion
The discovery of rhodanine by Marceli Nencki in 1877 was a seminal event in heterocyclic chemistry. The initial studies that followed, from the development of new synthetic routes to the first explorations of its reactivity and biological potential, have paved the way for a rich and complex field of research. The rhodanine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of its foundational chemistry is essential for researchers, scientists, and drug development professionals seeking to harness its potential. As we move forward, the lessons learned from both the successes and the challenges of over a century of rhodanine research will be invaluable in the design of the next generation of rhodanine-based drugs.
Visualizations
Diagram 1: Nencki's Synthesis of Rhodanine```dot
Caption: General workflow for creating rhodanine derivatives.
References
- 1. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopy in the early 20th century: Progress toward a transformative method - American Chemical Society [acs.digitellinc.com]
- 4. Structural chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 8. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 9. Percy Lavon Julian - Wikipedia [en.wikipedia.org]
In Silico Modeling of N-Aminorhodanine and Its Derivatives: A Technical Guide for Drug Discovery
Abstract
The N-Aminorhodanine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, notably as anticancer agents. The rational design and optimization of this compound-based compounds are significantly accelerated by in silico modeling techniques. This guide provides a comprehensive technical overview of the computational workflows employed in the study of this compound and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core principles and practical applications of molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, offering a robust framework for the computational exploration of this promising class of molecules.
Introduction: The Therapeutic Potential of this compound
This compound, a derivative of the rhodanine heterocyclic core, is characterized by an amino group at the N-3 position. This structural feature provides a key point for chemical modification, enabling the synthesis of diverse libraries of derivatives. These compounds have garnered significant attention for their potential as therapeutic agents, particularly in oncology, where they have been investigated as inhibitors of various protein targets implicated in cancer progression. The versatility of the this compound scaffold allows for fine-tuning of its physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles.
The exploration of this chemical space is greatly facilitated by computational modeling, which allows for the prediction of molecular behavior and biological activity before committing to costly and time-consuming synthesis and experimental testing. This in silico-driven approach streamlines the drug discovery process, enabling a more focused and efficient search for novel therapeutic candidates.
The In Silico Modeling Workflow: A Strategic Overview
A typical in silico modeling cascade for this compound derivatives involves a multi-faceted approach, integrating various computational techniques to build a comprehensive understanding of their structure-activity relationships. The workflow is designed to be iterative, with insights from one stage informing the subsequent steps.
Figure 1: A generalized in silico modeling workflow for this compound derivatives.
Core Methodologies in Detail
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor target, along with an estimation of the binding affinity. This method is instrumental in understanding the molecular basis of ligand-receptor recognition and is widely used for virtual screening and lead optimization.
3.1.1. The Causality Behind the Protocol:
The fundamental principle of molecular docking lies in the "lock and key" or, more accurately, the "induced fit" model of ligand-receptor binding. The goal is to find the lowest energy conformation of the ligand-receptor complex, which is assumed to be the most stable and biologically relevant binding mode. The process involves two key components: a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to evaluate the fitness of each pose.
3.1.2. Self-Validating Protocol for Molecular Docking:
A robust docking protocol must be validated to ensure its predictive power for the specific target of interest.
Step-by-Step Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-ligands not relevant to the study.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Repair any missing residues or atoms using tools like MODELLER.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Assign correct atom and bond types.
-
Generate various low-energy conformers of the ligand.
-
-
Binding Site Definition:
-
If a co-crystallized ligand is present, define the binding site as the region within a specified radius (e.g., 6-10 Å) around it.
-
In the absence of a co-crystallized ligand, use binding site prediction tools or perform blind docking where the entire protein surface is searched.
-
-
Docking and Scoring:
-
Utilize a validated docking program (e.g., AutoDock, GOLD, Glide).
-
Perform the docking simulation, allowing the search algorithm to explore various ligand poses.
-
The scoring function will rank the poses based on their predicted binding affinity.
-
-
Validation (Crucial Step):
-
Redocking: Extract the co-crystallized ligand and dock it back into the binding site. A reliable docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Cross-docking: If multiple crystal structures with different ligands are available, dock each ligand into the other structures to assess the protocol's ability to handle different chemotypes.
-
Enrichment studies: For virtual screening validation, seed a library of decoy molecules with known active compounds. A good docking protocol should rank the active compounds significantly higher than the decoys.
-
3.1.3. Interpretation of Docking Results:
The primary outputs of a docking simulation are the predicted binding poses and their corresponding docking scores. Lower docking scores generally indicate stronger predicted binding affinity. However, it is crucial to visually inspect the top-ranked poses to ensure they make sense from a chemical and biological perspective, looking for key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions with critical active site residues.
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthesis efforts.
3.2.1. The Causality Behind the Protocol:
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying various structural, physicochemical, and electronic properties (known as molecular descriptors), we can use statistical methods to build a predictive model.
3.2.2. Self-Validating Protocol for QSAR Model Development:
The development of a robust and predictive QSAR model requires careful data curation and rigorous validation.
Step-by-Step Protocol:
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values).
-
Ensure the data is consistent and covers a wide range of activity values and structural diversity.
-
Curate the chemical structures to ensure correctness.
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors for each compound, including:
-
1D descriptors: Molecular weight, atom counts.
-
2D descriptors: Topological indices, connectivity indices.
-
3D descriptors: Molecular shape, surface area.
-
Physicochemical descriptors: LogP, polar surface area (PSA).
-
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation. The selection should be done carefully to ensure both sets are representative of the entire dataset.
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build the QSAR model.
-
Employ feature selection techniques to identify the most relevant descriptors and avoid overfitting.
-
-
Model Validation:
-
Internal Validation:
-
Leave-one-out cross-validation (q²): A robust model should have a q² value greater than 0.5.
-
Y-randomization: Randomly shuffle the activity data and rebuild the model. A valid model should show a significant drop in performance.
-
-
External Validation:
-
Use the developed model to predict the activities of the compounds in the test set.
-
Calculate the predictive R² (R²_pred). A value greater than 0.6 is generally considered acceptable.
-
-
3.2.3. Applicability Domain (AD):
A crucial aspect of QSAR modeling is defining the AD, which is the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside the AD should be treated with caution.
Table 1: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated R² (internal predictivity) | > 0.5 |
| R²_pred | Predictive R² for the external test set | > 0.6 |
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Interactions
While molecular docking provides a static snapshot of ligand-receptor binding, MD simulations offer a dynamic view by simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the docked complex and a more detailed analysis of the interactions.
3.3.1. The Causality Behind the Protocol:
MD simulations are based on Newton's laws of motion. By calculating the forces between atoms using a force field, the trajectory of each atom can be determined over a series of small time steps. This provides a detailed movie of the molecular system's behavior.
3.3.2. Self-Validating Protocol for MD Simulations:
Step-by-Step Protocol:
-
System Preparation:
-
Start with the best-docked pose of the this compound derivative in the receptor's binding site.
-
Solvate the complex in a box of water molecules to mimic the physiological environment.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Minimize the energy of the entire system to remove any bad contacts or steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a simulation at constant pressure to allow the system density to equilibrate. This is often done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
-
Production Run:
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) without restraints to observe the dynamics of the system.
-
-
Trajectory Analysis:
-
Root-Mean-Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable complex will show a plateau in the RMSD plot.
-
Root-Mean-Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.
-
Binding Free Energy Calculations: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
-
Figure 2: A simplified workflow for molecular dynamics simulation.
Pharmacophore Modeling: Identifying Key Chemical Features
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Pharmacophore models can be used to screen large databases for novel scaffolds that possess the desired features.
3.4.1. The Causality Behind the Protocol:
The pharmacophore concept is based on the idea that molecules with similar biological activities often share a common set of interaction features arranged in a specific 3D orientation. These features can include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and charged centers.
3.4.2. Self-Validating Protocol for Pharmacophore Modeling:
Step-by-Step Protocol:
-
Model Generation:
-
Ligand-based: If the receptor structure is unknown, a pharmacophore model can be generated by aligning a set of active this compound derivatives and identifying common features.
-
Structure-based: If the receptor structure is known, the pharmacophore can be derived from the key interactions observed in the ligand-receptor complex.
-
-
Model Validation:
-
A good pharmacophore model should be able to distinguish between active and inactive compounds.
-
Use the model to screen a database containing known actives and a large number of decoys. The model should have a high enrichment factor, meaning it preferentially identifies the active molecules.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to search large chemical databases for molecules that match the pharmacophoric features.
-
ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the success of a drug candidate. In silico ADMET prediction tools can help identify potential liabilities early in the drug discovery process, saving time and resources.
3.5.1. The Causality Behind the Protocol:
ADMET properties are largely determined by the physicochemical properties of a molecule. Computational models, often based on QSAR principles, have been developed to predict these properties from the molecular structure.
3.5.2. Commonly Predicted ADMET Properties:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition (cardiotoxicity), mutagenicity (Ames test).
Table 2: Key Drug-Likeness Rules
| Rule | Parameter | Guideline |
| Lipinski's Rule of Five | Molecular Weight | ≤ 500 Da |
| LogP | ≤ 5 | |
| H-bond Donors | ≤ 5 | |
| H-bond Acceptors | ≤ 10 | |
| Veber's Rule | Rotatable Bonds | ≤ 10 |
| Polar Surface Area | ≤ 140 Ų |
Conclusion and Future Perspectives
The in silico modeling techniques outlined in this guide provide a powerful and integrated framework for the exploration of this compound and its derivatives as potential therapeutic agents. By combining molecular docking, QSAR, MD simulations, pharmacophore modeling, and ADMET prediction, researchers can gain deep insights into the structure-activity relationships of these compounds, enabling the rational design of more potent, selective, and drug-like candidates.
As computational power continues to increase and algorithms become more sophisticated, the role of in silico modeling in drug discovery will only expand. Future directions may include the use of artificial intelligence and machine learning to develop more accurate predictive models and the integration of multi-target QSAR to design compounds with desired polypharmacological profiles. The continued application of these computational strategies will undoubtedly accelerate the translation of promising this compound derivatives from the computer screen to the clinic.
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Knoevenagel Condensation for N-Aminorhodanine Derivatives
Introduction: The Significance of N-Aminorhodanine Derivatives in Medicinal Chemistry
This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. The rhodanine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, and antiviral effects.[1][2] The introduction of a substituent at the N-3 amino position and a subsequent Knoevenagel condensation at the C-5 position allows for the creation of a diverse library of molecules with tunable steric and electronic properties, making them ideal candidates for lead optimization in drug development programs.[3]
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[4][5] It involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[4] In the context of this compound derivatives, this reaction is pivotal for introducing pharmacophoric aryl groups at the 5-position, leading to 5-arylidene-3-aminorhodanine derivatives. This guide provides a detailed, step-by-step protocol for the successful synthesis, purification, and characterization of these valuable compounds.
Understanding the Reaction: Mechanism and Regioselectivity
The Knoevenagel condensation of 3-aminorhodanine with aldehydes presents a fascinating challenge of regioselectivity. The 3-aminorhodanine molecule possesses two primary nucleophilic sites: the nitrogen of the amino group at the 3-position and the active methylene group at the 5-position. The reaction conditions, particularly the choice of catalyst and solvent, dictate the site of reaction.[6]
-
Schiff Base Formation: In neutral or slightly acidic conditions, particularly when heated in an alcohol, the reaction tends to occur at the N-3 amino group, leading to the formation of a Schiff base (an imine).[6]
-
Knoevenagel Condensation: In a basic medium, such as an alcoholic solution containing ammonium hydroxide and ammonium chloride, the methylene group at the C-5 position is deprotonated, forming a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde, initiating the Knoevenagel condensation.[1][7]
This guide focuses on the selective Knoevenagel condensation at the C-5 position of an N-substituted aminorhodanine, a crucial step in the synthesis of N,5-disubstituted aminorhodanine derivatives. The reaction proceeds via a classic base-catalyzed mechanism:
-
Deprotonation: A weak base removes a proton from the active methylene group (C-5) of the N-substituted aminorhodanine, creating a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy intermediate (an aldol).
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final α,β-unsaturated product, the 5-arylidene-N-substituted-aminorhodanine derivative.
Experimental Protocol: Synthesis of 5-Arylidene-N-Aminorhodanine Derivatives
This protocol details a two-step synthesis. The first step is the formation of an N-substituted aminorhodanine (a Schiff base), and the second is the Knoevenagel condensation at the C-5 position.
Part 1: Synthesis of N-Substituted Aminorhodanine (Schiff Base Formation)
Materials and Reagents:
-
3-Amino-2-thioxothiazolidin-4-one (3-aminorhodanine)
-
Substituted aromatic aldehyde (e.g., 4-pyridinecarboxaldehyde)
-
Methanol
-
Glacial acetic acid (optional, catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 3-amino-2-thioxothiazolidin-4-one in 2.5 mL of methanol.[8]
-
In a separate beaker, dissolve 1.2 mmol of the desired aromatic aldehyde in 1.5 mL of methanol.[8]
-
Slowly add the aldehyde solution to the 3-aminorhodanine solution while stirring at room temperature.[8]
-
For certain aldehydes, a catalytic amount (2 drops) of glacial acetic acid may be added to facilitate the reaction.[8] For other aldehydes, the reaction may proceed without a catalyst.[3]
-
Continue stirring the reaction mixture at room temperature for 4 to 6 hours.[8]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry.
Part 2: Knoevenagel Condensation at the C-5 Position
Materials and Reagents:
-
N-Substituted aminorhodanine (from Part 1)
-
Substituted aromatic aldehyde (can be the same or different from Part 1)
-
Ethanol or Methanol
-
Ammonium hydroxide (NH₄OH) solution
-
Ammonium chloride (NH₄Cl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of the N-substituted aminorhodanine from Part 1 in an appropriate amount of alcohol (e.g., ethanol).
-
Add 1.2 mmol of the second aromatic aldehyde to the solution.
-
Add a catalytic amount of a mixture of ammonium hydroxide and ammonium chloride.[1][3] This basic medium is crucial for promoting the Knoevenagel condensation over further reaction at the nitrogen.[7]
-
Attach a reflux condenser and heat the mixture to a gentle reflux. Crucially, the temperature should not exceed 50-60°C to avoid side reactions. [3]
-
Maintain the reflux with stirring for 6 to 8 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., a mixture of water and methanol) to obtain the pure 5-arylidene-N-substituted-aminorhodanine derivative.[8]
Workflow for the Synthesis of N,5-Disubstituted Aminorhodanine Derivatives
Caption: Workflow for the two-step synthesis of N,5-disubstituted aminorhodanine derivatives.
Characterization of Final Products
Thorough characterization is essential to confirm the structure and purity of the synthesized N,5-disubstituted aminorhodanine derivatives. The following techniques are typically employed:
Spectroscopic Data:
| Technique | Key Observables for N,5-Disubstituted Aminorhodanine Derivatives |
| FT-IR | - C=O stretch: ~1721-1737 cm⁻¹[3] - C=N stretch (imine): ~1602-1614 cm⁻¹[8] - C=S stretch: ~1084-1410 cm⁻¹[8] |
| ¹H-NMR | - Azomethine proton (-N=CH-): Singlet at δ ~7.8-8.6 ppm[1] - Vinyl proton (=CH-Ar): Singlet at δ ~7.1-7.7 ppm[1] - Aromatic protons: Multiplets in the aromatic region (δ ~6.8-8.8 ppm)[1] |
| ¹³C-NMR | - Carbonyl carbon (C=O): δ ~164-170 ppm[1] - Thione carbon (C=S): δ ~191-197 ppm[1][8] - Imine carbon (C=N): δ ~132-159 ppm[1] - Vinyl carbon (=C-Ar): δ ~142-144 ppm[1] |
Note on NMR: In the first step (Schiff base formation), the appearance of a singlet for the azomethine proton (CH=N) and the persistence of a singlet for the two protons at the C-5 position (around δ 4.2-4.4 ppm) confirms the reaction at the N-3 position.[1] In the second step, the disappearance of the C-5 methylene proton signal and the appearance of a new singlet for the vinyl proton (=CH) confirms the Knoevenagel condensation.[1]
Other Analytical Techniques:
-
Melting Point: A sharp melting point range indicates the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivative.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) and compare it with the theoretical values.
Troubleshooting and Key Considerations
-
Reaction Temperature: As mentioned, maintaining the temperature of the Knoevenagel condensation below 60°C is critical to prevent unwanted side reactions and decomposition.
-
Choice of Base: The NH₄OH/NH₄Cl system is reported to be effective for selective C-5 condensation.[1] Other weak bases could be explored, but this may require optimization.
-
Solvent Selection: While alcohols like methanol and ethanol are commonly used, the choice of solvent can influence reaction rates and yields.[9]
-
Purification: Recrystallization is often sufficient for purification. However, if impurities persist, column chromatography on silica gel may be necessary.
Conclusion
The Knoevenagel condensation is a powerful and versatile tool for the synthesis of this compound derivatives, which are of significant interest in medicinal chemistry. By carefully controlling the reaction conditions, particularly the catalytic system, it is possible to achieve high regioselectivity and synthesize a wide array of N,5-disubstituted aminorhodanines. This guide provides a robust framework for researchers to successfully synthesize, purify, and characterize these promising compounds, paving the way for further exploration of their biological activities.
References
- 1. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Note: Monitoring N-Aminorhodanine Reactions with Thin-Layer Chromatography
Introduction: The Significance of N-Aminorhodanines and Reaction Monitoring
N-Aminorhodanine and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties[1]. The synthesis of these compounds, often involving multicomponent reactions like the Knoevenagel condensation, requires careful monitoring to optimize reaction conditions, determine completion, and ensure the purity of the final product[2][3].
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose. It is a rapid, cost-effective, and sensitive method that provides qualitative insights into the progress of a reaction by separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase[4][5]. This application note provides a detailed protocol and expert insights for employing TLC to effectively monitor this compound reactions, ensuring robust and reproducible synthetic outcomes.
Core Principles: TLC in the Context of this compound Chemistry
TLC operates on the principle of separation by polarity[6]. In the context of a typical this compound synthesis, such as the Knoevenagel condensation between this compound and an aldehyde, the polarity of the molecules changes significantly as the reaction progresses.
-
Stationary Phase: Typically, silica gel (SiO₂) is used, which is a highly polar adsorbent[7].
-
Mobile Phase (Eluent): A solvent or mixture of solvents, usually less polar than the stationary phase.
-
Separation Mechanism: Polar compounds in the reaction mixture will have a stronger affinity for the polar silica gel and will travel a shorter distance up the TLC plate. Less polar compounds will be more soluble in the mobile phase and will travel further[8].
In a Knoevenagel condensation, the starting materials (this compound and an aromatic aldehyde) are relatively polar. The resulting product, a 5-arylidene-N-aminorhodanine, is a larger, more conjugated system which is often, though not always, less polar than the starting this compound. This difference in polarity is the key to successfully monitoring the reaction on TLC[9]. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress[10].
Visual Workflow for TLC Monitoring
The following diagram outlines the complete workflow for monitoring an this compound reaction using TLC.
Caption: Workflow for reaction monitoring using TLC.
Detailed Experimental Protocol
This protocol details the steps for monitoring a typical Knoevenagel condensation of this compound with an aldehyde.
4.1 Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator for UV visualization)[11].
-
TLC Chamber: A glass jar with a lid.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate (EtOAc)) is a common starting point[11][12].
-
Spotting Capillaries: Glass capillary tubes.
-
Reactant Standards: Dilute solutions (~1 mg/mL) of this compound and the corresponding aldehyde in a volatile solvent like EtOAc or Dichloromethane (DCM).
-
Visualization Agents:
4.2 Step-by-Step Methodology
-
Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and let the chamber saturate for 5-10 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms[5].
-
Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) about 1.0-1.5 cm from the bottom of the TLC plate[7]. Be careful not to scratch the silica surface. Mark three small tick marks on this line for spotting.
-
Spotting the Plate:
-
Lane 1 (SM - Starting Material): Using a capillary tube, spot the this compound standard solution.
-
Lane 2 (Co - Co-spot): In the same spot, first apply the this compound standard, and then carefully spot the reaction mixture directly on top of it. The co-spot is crucial for unambiguously distinguishing the starting material from the product, especially if their Rf values are similar[10].
-
Lane 3 (Rxn - Reaction Mixture): Using a fresh capillary, take a small aliquot from the reaction vessel and spot it in the third lane[10].
-
Expert Tip: Make the spots as small and concentrated as possible (1-2 mm in diameter) by applying the sample in several small portions, allowing the solvent to evaporate completely between applications[4]. Check the plate under a UV lamp to ensure sufficient material has been spotted.
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline[8]. Close the lid and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil[8]. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a short-wave (254 nm) UV lamp. This compound derivatives and many aldehydes are UV-active and will appear as dark spots against the glowing green background[14]. Lightly circle the visible spots with a pencil.
-
Iodine Staining: Place the plate in an iodine chamber for a few minutes. Many organic compounds will absorb the iodine vapor and appear as brown or yellow-brown spots[13][15]. This is a good general, non-destructive method. The spots will fade over time, so circle them promptly.
-
Chemical Staining (Destructive): If spots are still not visible, a chemical stain can be used. For general purposes, dipping the plate in a phosphomolybdic acid (PMA) solution followed by gentle heating with a heat gun will visualize most organic compounds as blue-green or dark blue spots[15][16].
-
4.3 Data Analysis and Interpretation
The retention factor (Rf) is a key parameter calculated for each spot:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [17]
The reaction is considered complete when the spot corresponding to the limiting reactant (usually this compound) is no longer visible in the "Rxn" lane. A new spot, corresponding to the product, will appear.
Caption: Idealized TLC plate at reaction completion.
Representative Data and Solvent System Selection
The choice of eluent is critical. A common starting point for this compound reactions is a Hexane:EtOAc mixture. The ratio should be adjusted to achieve an Rf value for the product between 0.3 and 0.5 for optimal separation.
-
If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., from 4:1 Hexane:EtOAc to 3:1).
-
If spots are too high (high Rf): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., from 2:1 Hexane:EtOAc to 3:1).
The following table provides representative Rf values for a hypothetical Knoevenagel condensation. Actual values will vary based on the specific aldehyde used and the exact TLC conditions.
| Compound | Role | Polarity | Expected Rf in 3:1 Hexane:EtOAc |
| This compound | Reactant | High | ~ 0.25 |
| Benzaldehyde | Reactant | Medium | ~ 0.50 |
| Product | Product | Low-Medium | ~ 0.65 |
Note: This table is for illustrative purposes. The product, being more conjugated, is often less polar than the this compound starting material, leading to a higher Rf value.
Troubleshooting Common TLC Issues
| Issue | Probable Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated; sample is not fully soluble in the mobile phase; compound is highly acidic or basic. | Dilute the sample before spotting; choose a different mobile phase. For acidic/basic compounds, add a few drops of acetic acid or triethylamine, respectively, to the eluent[7]. |
| Spots Remain on Baseline | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Spots Run with Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| No Spots Visible | Insufficient sample spotted; compound is not UV-active and does not stain with iodine. | Spot more material; use a universal chemical stain like phosphomolybdic acid (PMA) or potassium permanganate[14][15]. |
| Ambiguous Spots | Reactant and product have very similar Rf values. | Change the solvent system to one with a different selectivity (e.g., try DCM/Methanol or Toluene/Acetone)[12]. Always use a co-spot. |
Conclusion
Thin-Layer Chromatography is a powerful, indispensable tool for the real-time monitoring of this compound reactions. By understanding the principles of separation and following a systematic protocol that includes proper sample application, chamber saturation, and appropriate visualization techniques, researchers can gain rapid and reliable insights into their reaction's progress. The judicious use of reactant standards and co-spotting ensures the trustworthiness of the results, enabling efficient optimization of reaction times and facilitating the synthesis of pure, high-value this compound derivatives for drug discovery and development.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. rroij.com [rroij.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. organomation.com [organomation.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. biotage.com [biotage.com]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. iitg.ac.in [iitg.ac.in]
Strategic Purification of N-Aminorhodanine Derivatives by Silica Gel Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Aminorhodanine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities.[1][2] The efficacy and reliability of subsequent biological assays and structural analyses are contingent upon the high purity of these synthesized compounds. This application note provides a comprehensive, field-proven protocol for the purification of this compound derivatives using normal-phase column chromatography. We delve into the causality behind experimental choices, from mobile phase selection to advanced troubleshooting, ensuring a robust and reproducible purification workflow.
The Foundational Principle: Exploiting Polarity for Separation
The purification of this compound derivatives by column chromatography is governed by the principle of differential adsorption.[3] The core of this technique lies in the competition between the solute (the this compound derivative and its impurities) and the mobile phase for binding sites on the stationary phase.
-
Stationary Phase: For this class of compounds, silica gel (SiO₂) is the adsorbent of choice.[4] Its surface is rich in polar silanol groups (-Si-OH), which can form hydrogen bonds and engage in dipole-dipole interactions with polar functional groups on the analyte molecules.[5] The this compound scaffold contains several polar moieties, including a carbonyl group (C=O), a thiocarbonyl group (C=S), and a tertiary amine, making it moderately polar and well-suited for interaction with silica.
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent system is used to carry the sample through the column.[6] The separation is achieved because components of the crude mixture will have different affinities for the stationary phase. Less polar compounds will spend more time dissolved in the mobile phase and elute from the column faster, while more polar compounds will be retained longer by the silica gel.[5]
The success of the separation is therefore a direct function of the carefully controlled balance between the polarity of the stationary phase, the mobile phase, and the target compound versus its impurities.
Figure 1: Principle of chromatographic separation of this compound derivatives.
Pre-Chromatography Workflow: The Blueprint for Success
Thorough preparation before packing the column is the most critical factor in achieving high-resolution separation. Rushing this stage is a common cause of failed purifications.
Thin-Layer Chromatography (TLC): The Essential Scouting Tool
TLC is a rapid and inexpensive method to visualize the separation and determine the optimal mobile phase.[7] It operates on the same principle as column chromatography.
Protocol for TLC Analysis:
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of a test solvent system (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). If compounds are not UV-active, staining with potassium permanganate or iodine may be necessary.
-
Analysis & Optimization:
-
Calculate the Retention Factor (Rƒ) for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).
-
The Goal: The target this compound derivative should have an Rƒ value between 0.25 and 0.35 in the chosen solvent system.[8] This Rƒ provides the best balance for separation on a column, ensuring the compound does not elute too quickly (Rƒ > 0.5) or remain on the column indefinitely (Rƒ < 0.1).
-
Adjusting Polarity: If the Rƒ is too high, the eluent is too polar; decrease the proportion of the polar solvent (e.g., move from 70:30 to 80:20 Hexane:EtOAc). If the Rƒ is too low, the eluent is not polar enough; increase the proportion of the polar solvent.[5]
-
Ensure there is clear separation (ΔRƒ) between the target compound and its major impurities.
-
The Main Protocol: Step-by-Step Purification
This protocol details a standard procedure for purifying 100-500 mg of a crude this compound derivative using flash column chromatography.
Materials and Reagents
-
Stationary Phase: Silica gel, standard grade, particle size 40-63 µm (230-400 mesh).
-
Mobile Phase: HPLC-grade solvents as determined by TLC analysis (e.g., Hexane and Ethyl Acetate).
-
Equipment: Glass chromatography column, collection tubes/flasks, rotary evaporator.
-
Crude Sample: The this compound derivative from a completed reaction.
Column Packing (Slurry Method)
The objective is to create a homogenous, air-free packed bed. Air pockets or cracks will lead to poor separation.
-
Preparation: Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Slurry Creation: In a beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude mixture). Add the initial, least polar eluent and stir to create a smooth, lump-free slurry.
-
Packing: Pour the slurry into the column in a single, continuous motion. Use additional eluent to rinse any remaining silica into the column.
-
Settling: Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to encourage even packing and dislodge any air bubbles. As the silica bed settles, a clear layer of solvent should remain on top. Crucially, never let the top of the silica bed run dry.
-
Finalization: Once the bed is stable, add a thin protective layer of sand on top. Drain the solvent until it is level with the top of the sand.
Sample Loading
The goal is to apply the sample to the column in the most concentrated band possible. A diffuse starting band leads to broad, overlapping fractions.
-
Wet Loading (Recommended for readily soluble compounds):
-
Dissolve the crude product in the minimum amount of the mobile phase solvent.
-
Carefully pipette this concentrated solution directly onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add fresh eluent to the top of the column without disturbing the surface.
-
-
Dry Loading (Superior method for less soluble compounds):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the mobile phase. If using flash chromatography, apply gentle air pressure to achieve a steady flow rate (approx. 2 inches/minute).
-
Isocratic vs. Gradient Elution:
-
Isocratic: Use the same solvent composition throughout the entire process. This is suitable for simple separations where all components have similar polarities.
-
Gradient: Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., start with 90:10 Hexane:EtOAc and slowly increase to 70:30). This is highly effective for separating compounds with significantly different Rƒ values.[5] A gradient elution will elute non-polar impurities first, followed by your target compound, and finally, the very polar baseline impurities.
-
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be approximately 1/4 to 1/2 of the column volume.
-
Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of your compound. Develop and visualize the TLC plate to identify which fractions contain the pure product.
Figure 2: Standard workflow for the column chromatography purification of this compound derivatives.
Post-Chromatography
-
Pooling: Based on the TLC analysis, combine all fractions that contain only the pure target compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Analysis: Obtain the mass of the purified compound and confirm its purity using analytical techniques such as NMR, HPLC, or LC-MS.[7][9]
Data Presentation: Eluent Systems and Troubleshooting
The choice of eluent is paramount. The following table provides starting points for mobile phase selection based on the expected polarity of the this compound derivative.
Table 1: Recommended Mobile Phase Systems
| Derivative Polarity | Primary Solvent System (Non-polar) | Secondary Solvent (Polar) | Starting Ratio (v/v) | Notes |
| Low | Hexane / Heptane | Ethyl Acetate (EtOAc) | 95:5 to 80:20 | Ideal for derivatives with large, non-polar substituents. |
| Medium | Hexane / Heptane | Ethyl Acetate (EtOAc) | 80:20 to 50:50 | Most common starting point for typical this compound derivatives. |
| Medium-High | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | 98:2 to 90:10 | Good for separating compounds that are close in polarity. |
| High | Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 95:5 | For derivatives with highly polar groups (e.g., -OH, -COOH). Use with caution as MeOH can dissolve silica. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Column overloaded. 2. Sample band was too diffuse. 3. Mobile phase is too polar. | 1. Use less crude material (silica mass should be >30x sample mass). 2. Use dry loading; dissolve sample in the absolute minimum volume for wet loading. 3. Re-optimize the eluent system using TLC to achieve a lower Rƒ.[8] |
| Compound Won't Elute | 1. Mobile phase is not polar enough. 2. Compound is insoluble or degrading on silica. | 1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Test compound stability on a TLC plate.[8] Consider switching to a less acidic stationary phase like alumina or a different purification technique. |
| Cracked or Channeled Silica Bed | 1. Column was packed unevenly. 2. The column ran dry at some point. | 1. Repack the column, ensuring a smooth, homogenous slurry. 2. Always maintain a level of solvent above the silica bed. |
| Streaking on TLC / Tailing on Column | 1. Compound is too polar for the solvent system. 2. Sample is acidic or basic. | 1. Switch to a more polar solvent system (e.g., DCM/MeOH). 2. Add a small amount of modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds) to improve peak shape.[10] |
Conclusion
This application note outlines a systematic and robust methodology for the purification of this compound derivatives. By prioritizing the preliminary TLC analysis to define the ideal mobile phase, followed by meticulous column packing and sample loading, researchers can consistently achieve high purity. The principles and protocols described herein are designed to be a foundational guide, empowering scientists to troubleshoot and adapt the methodology for a wide range of derivatives, thereby accelerating the drug development pipeline.
References
- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. columbia.edu [columbia.edu]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Chromatography [chem.rochester.edu]
- 9. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 10. uhplcs.com [uhplcs.com]
Characterizing N-Aminorhodanine: A Detailed Guide to ¹H and ¹³C NMR Spectroscopic Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Aminorhodanine is a pivotal heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial and antitumor properties[1][2]. As a foundational building block for novel therapeutics, unambiguous structural confirmation is paramount. This application note provides an in-depth guide to the characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present not just a protocol, but the underlying scientific rationale for each step, ensuring methodological robustness and data integrity. This guide is designed for researchers who require a comprehensive understanding of sample preparation, data acquisition, and spectral interpretation for this important class of compounds.
Introduction: The Significance of this compound
This compound (3-amino-2-thioxo-1,3-thiazolidin-4-one) is a derivative of rhodanine containing a key amino group at the N-3 position of the thiazolidine ring[3]. This structural feature enhances its chemical reactivity and potential for biological interactions, making it a valuable starting material for the synthesis of diverse compound libraries[2][4][5]. Its molecular formula is C₃H₄N₂OS₂ and it has a molecular weight of approximately 148.21 g/mol [3][6]. Given its role in drug discovery, precise and reliable analytical methods for its structural verification are essential. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment within the molecule[7].
Figure 1: Chemical Structure of this compound (C₃H₄N₂OS₂).
The Causality of NMR in Structural Elucidation
NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, a phenomenon known as the chemical shift (δ) .
-
¹H NMR Spectroscopy provides information on the number of different types of protons, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and bonding environment (e.g., carbonyl, aromatic, aliphatic)[8][9].
For this compound, these techniques allow us to confirm the presence and connectivity of the methylene (CH₂) group, the amino (NH₂) protons, and the three distinct carbon atoms of the heterocyclic core.
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol is designed to minimize common sources of error, such as poor field homogeneity and interfering solvent signals.
Materials and Reagents
-
This compound sample
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Pasteur pipettes and bulbs
-
Glass wool or a syringe filter
-
Vortex mixer
Step-by-Step Sample Preparation
-
Solvent Selection and Solubility Test: The choice of deuterated solvent is critical. This compound is a polar molecule. DMSO-d₆ is often an excellent choice due to its high dissolving power for a wide range of organic compounds. To avoid wasting expensive deuterated solvent, first test the solubility of a small amount of your compound in the non-deuterated version (e.g., regular DMSO) in a small vial[10].
-
Determining Sample Concentration:
-
For ¹H NMR: Accurately weigh 5-10 mg of this compound into a clean, dry vial[10][11]. A lower concentration minimizes potential line broadening due to viscosity, while ensuring a good signal-to-noise ratio[12].
-
For ¹³C NMR: ¹³C has a much lower natural abundance and sensitivity compared to ¹H[8]. A more concentrated sample is required. Aim for 20-50 mg of the compound[10]. If acquiring both spectra from the same sample, prepare it at the concentration required for ¹³C NMR.
-
-
Dissolution and Transfer:
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. This volume corresponds to a solution height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for modern spectrometers[10][12].
-
Use a vortex mixer to ensure the sample is completely dissolved.
-
-
Filtration (Critical Step): Any suspended solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines.
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Using the pipette, filter the solution directly into a clean, dry NMR tube. This will remove any dust or undissolved micro-particulates. Do not use cotton wool, as solvents can leach impurities from it.
-
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the cap clearly.
Figure 2: Standard workflow for NMR sample preparation and analysis.
NMR Instrument Parameters
While specific settings are instrument-dependent, the following provides a general guideline for acquiring high-quality spectra on a 400 or 500 MHz spectrometer.
-
Lock and Shim: The instrument will use the deuterium signal from the solvent to "lock" the magnetic field. Automated or manual shimming should then be performed to optimize the field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (to produce singlets for each carbon and improve signal-to-noise).
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (carbonyl carbons can have long relaxation times).
-
Number of Scans: May range from several hundred to several thousand, depending on concentration and instrument sensitivity.
-
Spectral Interpretation: Decoding the Structure of this compound
The following represents the expected NMR data for this compound. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm[13].
Expected ¹H NMR Spectrum
This compound has two distinct proton environments: the methylene protons (CH₂) and the amino protons (NH₂).
-
Methylene Protons (H-5):
-
Chemical Shift (δ): Expected around 4.0 - 4.5 ppm . These protons are on a carbon (C-5) situated between a sulfur atom and a carbonyl group (C-4). Both are electron-withdrawing, which "deshields" the protons, shifting their signal downfield from a typical aliphatic CH₂ region.
-
Multiplicity: Singlet (s) . There are no adjacent protons for coupling.
-
Integration: 2H . The area under this peak corresponds to two protons.
-
-
Amino Protons (N-NH₂):
-
Chemical Shift (δ): Expected to be a broad signal between 5.0 - 6.0 ppm . The exact position can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.
-
Multiplicity: Broad Singlet (br s) . Protons on nitrogen often exhibit broad signals due to quadrupole broadening and chemical exchange.
-
Integration: 2H . The area corresponds to two protons. A D₂O exchange experiment can confirm this assignment; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the NH₂ signal will disappear as the protons are replaced by deuterium.
-
Expected ¹³C NMR Spectrum
The structure of this compound contains three chemically non-equivalent carbon atoms.
-
Methylene Carbon (C-5):
-
Chemical Shift (δ): Expected around 35 - 45 ppm . This is a typical region for an sp³-hybridized carbon attached to a sulfur atom.
-
-
Carbonyl Carbon (C-4):
-
Chemical Shift (δ): Expected significantly downfield, around 170 - 180 ppm . The C=O group is highly deshielded.
-
-
Thiocarbonyl Carbon (C-2):
-
Chemical Shift (δ): This is the most downfield signal, expected around 195 - 205 ppm . The C=S group is even more deshielding than a C=O group.
-
Data Summary
| Assignment | ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Nucleus | δ (ppm) | Multiplicity |
| CH₂ | 4.0 - 4.5 | Singlet (s) |
| NH₂ | 5.0 - 6.0 | Broad Singlet (br s) |
| C =O | - | - |
| C =S | - | - |
Troubleshooting Common NMR Issues
-
Broad Peaks (excluding NH₂): Often caused by suspended solids (re-filter the sample), high sample viscosity (dilute the sample), or the presence of paramagnetic impurities.
-
Unexpected Peaks: May arise from residual non-deuterated solvent, grease, or impurities in the sample. Compare with a spectrum of the pure solvent and consult tables of common NMR impurities[14].
-
Low Signal-to-Noise: For ¹³C spectra, this is common. Increase the number of scans or prepare a more concentrated sample.
Conclusion
¹H and ¹³C NMR spectroscopy provide a definitive and information-rich method for the structural characterization of this compound. By following a robust protocol for sample preparation and understanding the key features of the resulting spectra, researchers can confidently verify the identity and purity of this crucial synthetic building block. This analytical rigor is a foundational step in the development of novel rhodanine-based compounds for pharmaceutical and other applications.
References
- 1. New synthesis of aminorhodanin and condensed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 1438-16-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound (1438-16-0) for sale [vulcanchem.com]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 6. 3-Aminorhodanine | C3H4N2OS2 | CID 74033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chemconnections.org [chemconnections.org]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. azooptics.com [azooptics.com]
- 14. scs.illinois.edu [scs.illinois.edu]
Application Note & Protocol: Evaluating N-Aminorhodanine Cytotoxicity with the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Expanding Role of N-Aminorhodanine Derivatives in Drug Discovery
This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The rhodanine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, and its derivatives have shown promise as anticancer agents.[1][2] Recent studies have demonstrated that some this compound derivatives exhibit notable cytotoxic effects against various cancer cell lines, such as A549 lung cancer cells.[3][4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest, making these compounds attractive candidates for further development in oncology.[5]
A critical initial step in the evaluation of any potential therapeutic agent is the quantitative assessment of its cytotoxic effects. One of the most common and well-established methods for this is the MTT assay.[6][7] This application note provides a detailed protocol for performing an MTT assay to determine the cytotoxicity of this compound, along with expert insights into the underlying principles, experimental design, and data interpretation.
Principle of the MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6][8][9] The fundamental principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by metabolically active cells.[7][10][11] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[6][7]
Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8][10] Dead cells, lacking this metabolic activity, are unable to convert MTT to formazan.[9] By dissolving the formazan crystals in a suitable solvent, the intensity of the purple color can be quantified using a spectrophotometer (microplate reader).[8][10] A decrease in the color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic or anti-proliferative effect of the test compound.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the MTT assay for evaluating this compound cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol for this compound Cytotoxicity Testing
This protocol is designed for adherent cell lines in a 96-well plate format. Modifications for suspension cells are noted where applicable.
Materials and Reagents
-
Cell Line: Appropriate for the research question (e.g., A549, MCF-7, HeLa). Ensure cells are in the logarithmic growth phase.
-
This compound: Stock solution of known concentration, typically dissolved in sterile DMSO.
-
Complete Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS).[7][11] Filter-sterilize and store protected from light at 4°C.[11]
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[12]
-
Sterile PBS (pH 7.4)
-
96-well flat-bottom sterile microplates
-
Equipment: Humidified incubator (37°C, 5% CO2), multichannel pipette, inverted microscope, microplate reader.[13]
Step-by-Step Methodology
Part 1: Cell Seeding and Treatment
-
Cell Culture: Grow the chosen cell line in complete culture medium until it reaches 70-80% confluency.
-
Cell Seeding: Trypsinize the adherent cells, neutralize with complete medium, and perform a cell count. Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume logarithmic growth.[14]
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Cell Treatment: After the 24-hour incubation, carefully aspirate the old medium from the wells. Add 100 µL of the various concentrations of this compound to the respective wells. Also, add 100 µL of medium to the "untreated control" wells and 100 µL of vehicle control medium to the "vehicle control" wells. It is crucial to have triplicate wells for each condition.[15]
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation period should be chosen based on the expected mechanism of action of the compound.[14]
Part 2: MTT Assay Procedure
-
Addition of MTT Reagent: At the end of the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[14][16]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[17] During this time, viable cells will convert the yellow MTT to purple formazan crystals. You can monitor the formation of these crystals under an inverted microscope.
-
Solubilization of Formazan Crystals:
-
For Adherent Cells: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells. Add 100-150 µL of DMSO or SDS solution to each well.[14]
-
For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells. Carefully aspirate the supernatant, then add the solubilization solution.
-
-
Dissolution: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Pipetting up and down can also aid in this process. The solution should become a homogenous purple color.
Part 3: Data Acquisition and Analysis
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis:
-
Calculate Percentage Viability: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
-
Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.[18] This value is a key measure of the compound's potency. Plot a dose-response curve with the concentration of this compound on the x-axis (log scale) and the percentage of cell viability on the y-axis. The IC50 value can be determined from this curve using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[15][19][20]
-
Data Presentation
Quantitative data should be summarized for clarity. Below is an example of how to structure your results.
Table 1: Example Plate Layout for MTT Assay
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Blank | Blank | Blank | C1 | C1 | C1 | C5 | C5 | C5 | C9 | C9 | C9 |
| B | Control | Control | Control | C2 | C2 | C2 | C6 | C6 | C6 | C10 | C10 | C10 |
| C | Vehicle | Vehicle | Vehicle | C3 | C3 | C3 | C7 | C7 | C7 | C11 | C11 | C11 |
| D | C1 | C1 | C1 | C4 | C4 | C4 | C8 | C8 | C8 | C12 | C12 | C12 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| Blank = Medium only; Control = Untreated cells; Vehicle = Cells + DMSO; C1-C12 = Increasing concentrations of this compound. |
Table 2: Example of Processed Data for IC50 Calculation
| This compound (µM) | Mean Absorbance (570nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100.0% |
| 0.1 | 1.215 | 0.070 | 97.2% |
| 1 | 1.100 | 0.065 | 88.0% |
| 10 | 0.650 | 0.045 | 52.0% |
| 50 | 0.200 | 0.025 | 16.0% |
| 100 | 0.100 | 0.015 | 8.0% |
Expert Considerations and Troubleshooting
Causality Behind Experimental Choices:
-
Serum-Free Medium During MTT Incubation: While the treatment is usually in complete medium, some protocols recommend switching to a serum-free medium before adding the MTT reagent. This is because some serum components can interfere with the reduction of MTT, leading to inaccurate results.[7]
-
Choice of Solubilization Agent: DMSO is widely used due to its effectiveness in dissolving formazan crystals.[8] However, it can be toxic to some cells at high concentrations.[8] SDS is a detergent that lyses cells, which can aid in the complete release and solubilization of formazan, but may be harsher. The choice may depend on the cell type and downstream applications.
-
Optimizing Cell Density: Seeding too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in the absorbance readings, making it difficult to discern cytotoxic effects.[21][22] It is essential to determine the optimal cell density where absorbance is linear with cell number.[13]
Potential Pitfalls and Limitations:
-
Interference from the Test Compound: this compound, like other colored or reducing compounds, could potentially interfere with the MTT assay.[23][24] It is crucial to run a control with the compound in cell-free medium to check if it directly reduces MTT or absorbs light at 570 nm.
-
Metabolic vs. Viability Measurement: The MTT assay measures metabolic activity, which is generally a good proxy for cell viability.[25][26] However, some compounds might inhibit metabolic activity without causing cell death, leading to an overestimation of cytotoxicity.[24] It is advisable to confirm results with a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue exclusion or LDH assay).
-
Incomplete Formazan Solubilization: Incomplete dissolution of the formazan crystals is a common source of error.[10][12] Ensure adequate mixing and incubation time with the solubilization solvent. Visual inspection under a microscope can confirm complete dissolution.
Conclusion
The MTT assay is a robust, reliable, and high-throughput method for assessing the cytotoxic potential of novel compounds like this compound.[7] By understanding the principles of the assay and carefully optimizing the protocol for the specific cell line and compound being tested, researchers can obtain accurate and reproducible data on dose-dependent cytotoxicity. This information is fundamental for the preclinical evaluation of this compound and its derivatives as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. clyte.tech [clyte.tech]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 25. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 26. MTT assay - Wikipedia [en.wikipedia.org]
developing an in vitro assay for N-Aminorhodanine EGFR inhibition
Application Notes & Protocols
Topic: Development of a Homogeneous Luminescent In Vitro Assay for Screening N-Aminorhodanine Derivatives as EGFR Inhibitors
Introduction: Targeting EGFR with a New Generation of Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are fundamental regulators of cell proliferation, survival, and differentiation.[4][5] Consequently, the aberrant activation of EGFR signaling is a well-established driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer.[3][6]
This central role in oncology has made EGFR a prime target for therapeutic intervention. The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized treatment for patients with EGFR-mutant cancers.[6] Rhodanine-based scaffolds have emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[7][8][9] Recent studies have highlighted this compound and its derivatives as a promising chemical class for the development of novel EGFR inhibitors.[6][10]
To accelerate the discovery and characterization of these compounds, a robust, reliable, and scalable in vitro assay is essential. This document provides a comprehensive guide and a detailed protocol for establishing a homogeneous luminescent kinase assay to determine the inhibitory potency (IC50) of this compound derivatives against EGFR.
The Scientific Rationale: A Luminescent Approach to Quantifying Inhibition
The chosen methodology is a homogeneous, "mix-and-read" luminescent kinase assay platform. This format is selected for its high sensitivity, broad dynamic range, and amenability to high-throughput screening (HTS).[11][12] The core principle is based on the quantification of ATP remaining in the reaction solution following the kinase-catalyzed phosphorylation event.[13]
The workflow is elegantly simple:
-
Kinase Reaction: Recombinant EGFR enzyme catalyzes the transfer of a phosphate group from ATP to a generic peptide substrate.
-
ATP Depletion: In this process, ATP is consumed, and its concentration decreases in direct proportion to the kinase activity.
-
Inhibitor Action: When an effective inhibitor, such as an this compound derivative, binds to the EGFR kinase domain, the phosphorylation reaction is impeded. This results in less ATP being consumed.
-
Luminescent Readout: A proprietary thermostable luciferase enzyme is introduced. This enzyme utilizes the remaining ATP as a substrate to generate a stable, "glow-type" luminescent signal.[13][14]
Therefore, a strong luminescent signal corresponds to low kinase activity (high inhibition), while a weak signal indicates high kinase activity (low inhibition). This inverse relationship provides a clear and quantifiable measure of an inhibitor's potency.[11][13]
Caption: Assay Principle: Inhibition of EGFR reduces ATP consumption, increasing the substrate available for the luciferase detection reaction, which results in a higher luminescent signal.
EGFR Signaling Context
To appreciate the significance of this assay, it is crucial to understand where the inhibitor functions within the broader biological context. The following diagram illustrates the canonical EGFR signaling pathway and highlights the point of intervention for an ATP-competitive inhibitor like this compound.
Caption: Simplified EGFR signaling pathway. This compound acts intracellularly by blocking the ATP binding site on the EGFR kinase domain, thereby preventing autophosphorylation and halting downstream signaling.[3][4][5]
Materials & Reagents
Successful implementation of this assay requires high-quality reagents. The following table summarizes the necessary components and provides recommended final concentrations for the assay.
| Component | Description | Recommended Supplier | Final Assay Concentration |
| EGFR Enzyme | Recombinant Human EGFR, wild-type | Promega, BPS Bioscience | 1-5 nM (must be optimized) |
| Kinase Substrate | Poly(Glu, Tyr) 4:1 or specific peptide | Sigma-Aldrich, Promega | 0.2 mg/mL |
| ATP | Adenosine 5'-Triphosphate, Kinase Grade | Promega, Sigma-Aldrich | 10-20 µM (near Km) |
| This compound | Test Compound (TC) | Synthesized/Sourced | Variable (for titration) |
| Reference Inhibitor | Gefitinib or Erlotinib | Selleck Chemicals, Cayman | Variable (for titration) |
| Kinase Buffer | 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA | BPS Bioscience, Promega | 1X |
| Detection Reagent | Kinase-Glo® MAX or ADP-Glo™ | Promega | As per manufacturer |
| Solvent | DMSO, Molecular Biology Grade | Sigma-Aldrich | ≤1% |
| Assay Plates | Solid White, Opaque, 384-well | Corning, Greiner | N/A |
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format but can be adapted for 96-well plates by adjusting volumes accordingly. The entire process can be visualized in the workflow diagram following this section.
Step 1: Reagent Preparation
-
Kinase Buffer (1X): Prepare the buffer as specified in the table above. Keep on ice.
-
ATP Stock (10 mM): Dissolve high-purity ATP in nuclease-free water. Aliquot and store at -80°C to avoid freeze-thaw cycles.
-
Compound Plates: Prepare serial dilutions of this compound test compounds and the reference inhibitor (e.g., Gefitinib) in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM top concentration. This will be your "source plate".
-
Enzyme Working Solution: On the day of the assay, thaw the recombinant EGFR enzyme on ice. Dilute it to 2X the final desired concentration in cold 1X Kinase Buffer. The optimal enzyme concentration must be determined empirically to achieve ~50-80% ATP consumption in the uninhibited reaction.
-
Substrate/ATP Working Solution: Prepare a 2X solution of the substrate and ATP in 1X Kinase Buffer. For example, for a final concentration of 0.2 mg/mL substrate and 20 µM ATP, prepare a solution of 0.4 mg/mL substrate and 40 µM ATP.
Step 2: Assay Plate Setup (5 µL Final Volume)
-
Compound Transfer: Using an acoustic dispenser or a multichannel pipette, transfer 25 nL of the compound dilutions from the DMSO source plate to the white, opaque 384-well assay plate.
-
Controls:
-
100% Activity Control (No Inhibition): Add 25 nL of 100% DMSO.
-
0% Activity Control (Background): Add 25 nL of 100% DMSO to separate wells. These wells will receive buffer instead of enzyme.
-
Step 3: Kinase Reaction
-
Enzyme Addition: Add 2.5 µL of the 2X EGFR enzyme working solution to all wells except the "0% Activity" background control wells. To the background wells, add 2.5 µL of 1X Kinase Buffer.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute, then cover and incubate for 15-30 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 2.5 µL of the 2X Substrate/ATP working solution to all wells.
-
Kinase Reaction Incubation: Mix the plate on a shaker for 1 minute, then cover and incubate for 60 minutes at room temperature.
Step 4: Luminescent Signal Detection
-
Reagent Equilibration: Allow the luminescent detection reagent (e.g., Kinase-Glo® MAX) to equilibrate to room temperature as per the manufacturer's instructions.
-
Reagent Addition: Add 5 µL of the detection reagent to all wells.
-
Signal Stabilization: Mix the plate on a shaker for 2 minutes, then incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
Step 5: Data Acquisition
-
Read Luminescence: Measure the luminescent signal using a plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).
Caption: A step-by-step flowchart of the experimental protocol for determining this compound EGFR inhibition.
Data Analysis and Interpretation
Proper data analysis is critical for deriving meaningful results. The goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).[15][16]
-
Data Normalization:
-
Let Lum_sample be the luminescence from a well with an inhibitor.
-
Let Lum_max be the average luminescence from the "100% Activity" control wells (DMSO only).
-
Let Lum_min be the average luminescence from the "0% Activity" control wells (no enzyme).
-
Calculate the Percent Activity for each inhibitor concentration: % Activity = ((Lum_sample - Lum_min) / (Lum_max - Lum_min)) * 100
-
Calculate the Percent Inhibition : % Inhibition = 100 - % Activity
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting sigmoidal curve using a four-parameter logistic model (non-linear regression) in a suitable software package (e.g., GraphPad Prism, Dotmatics).[17]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition.[15][18]
-
Example Data Presentation
The results should be tabulated clearly to compare the potency of different compounds.
| Compound | Description | IC50 (nM) | Hill Slope | R² |
| TC-1 | This compound Derivative | 15.2 | 1.05 | 0.995 |
| Gefitinib | Reference Inhibitor | 25.8 | 0.98 | 0.998 |
Note: The IC50 value is dependent on assay conditions, particularly the ATP concentration.[17][19] Using an ATP concentration near the enzyme's Km for ATP provides a standardized condition for comparing the potency of ATP-competitive inhibitors.
Conclusion
This application note provides a validated, step-by-step protocol for determining the in vitro inhibitory activity of this compound compounds against EGFR. The homogeneous luminescent assay format is robust, sensitive, and highly suitable for both primary screening of compound libraries and detailed structure-activity relationship (SAR) studies. By including a known reference inhibitor and appropriate controls, this self-validating system ensures the generation of high-quality, reproducible data essential for advancing promising EGFR inhibitor candidates in the drug discovery pipeline.
References
- 1. promega.com [promega.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 7. mdpi.com [mdpi.com]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. ebiotrade.com [ebiotrade.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.com [promega.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. courses.edx.org [courses.edx.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application of N-Aminorhodanine in A549 Lung Cancer Cell Line Studies
Introduction: Targeting A549 Cells with N-Aminorhodanine
The A549 cell line, derived from a human lung adenocarcinoma, serves as a cornerstone model in cancer research, particularly for non-small cell lung cancer (NSCLC) studies.[1] These adherent epithelial cells offer a robust and reproducible system for investigating cancer biology and screening potential therapeutic agents.[1][2] this compound and its derivatives have emerged as a promising class of compounds that exhibit significant cytotoxic effects against A549 cells.[3][4] This guide provides an in-depth exploration of the applications and protocols for utilizing this compound in A549 cell-based research, focusing on its mechanism of action and methods to quantify its effects.
This compound's primary mechanism involves the induction of apoptosis (programmed cell death), a critical process for eliminating cancerous cells. Evidence suggests this is mediated through the inhibition of the Rho signaling pathway and activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial regulators of cell proliferation, survival, and motility.[5][6][7][8]
Underlying Mechanism: The this compound Signaling Cascade
This compound exerts its anti-cancer effects on A549 cells through a multi-faceted signaling cascade. A primary target is the Rho family of small GTPases, particularly RhoA, which is often hyperactivated in cancer and drives cell proliferation and invasion. By inhibiting Rho-associated kinase (ROCK), a downstream effector of RhoA, this compound disrupts the actin cytoskeleton and cell motility.[7][8]
Simultaneously, treatment of A549 cells with compounds that induce apoptosis often involves the activation of the p38 MAPK pathway.[5][6][9] This activation can be triggered by cellular stressors, including reactive oxygen species (ROS) generation, which leads to a downstream cascade involving the activation of caspases, the executioners of apoptosis.[5][9] This dual-pronged attack—disrupting pro-survival signaling while activating pro-death pathways—makes this compound a compelling subject for lung cancer research.
References
- 1. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanopartikel.info [nanopartikel.info]
- 3. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. P38 MAP kinase is involved in oleuropein-induced apoptosis in A549 cells by a mitochondrial apoptotic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase- and p38-MAPK-dependent induction of apoptosis in A549 lung cancer cells by Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increase in cell motility by carbon ion irradiation via the Rho signaling pathway and its inhibition by the ROCK inhibitor Y-27632 in lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing Novel N-Aminorhodanine Derivatives for Anticancer Screening: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of N-Aminorhodanine Scaffolds
The rhodanine scaffold, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] The introduction of an amino group at the N-3 position of the rhodanine ring, creating this compound, opens up new avenues for structural diversification and the potential for enhanced pharmacological activity. These modifications can lead to compounds with novel mechanisms of action, improved potency, and better selectivity against cancer cells.[3][4] This guide provides a comprehensive, in-depth protocol for the synthesis, characterization, and in vitro anticancer screening of novel this compound derivatives.
The rationale behind exploring this compound derivatives lies in their potential to interact with various biological targets implicated in cancer progression. Rhodanine-based compounds have been identified as inhibitors of numerous enzymes and proteins crucial for cancer cell survival and proliferation.[1][5] By strategically modifying the this compound core, researchers can fine-tune the molecule's physicochemical properties to optimize its interaction with specific targets, potentially leading to the development of more effective and less toxic anticancer agents.
Synthesis of this compound Derivatives: A Two-Step Approach
The synthesis of the target this compound derivatives is typically achieved through a robust and versatile two-step process: (1) Formation of an N-substituted aminorhodanine intermediate via a Schiff base reaction, followed by (2) a Knoevenagel condensation to introduce diversity at the C-5 position.[3][4] This approach allows for the creation of a diverse library of compounds by varying the aldehydes used in both steps.
Diagram of the Synthetic Workflow
Caption: General two-step synthesis of novel this compound derivatives.
Protocol 1: Synthesis of N-Substituted Aminorhodanine Intermediates (Schiff Bases)
This initial step involves the reaction of commercially available 3-amino-2-thioxothiazolidin-4-one with a selected aldehyde to form a Schiff base.[3][6] The choice of aldehyde in this step introduces the first point of structural diversity.
Materials:
-
3-Amino-2-thioxothiazolidin-4-one
-
Substituted aldehyde (e.g., pyridine-4-carbaldehyde, furan-2-carbaldehyde)
-
Methanol
-
Glacial acetic acid (optional, as a catalyst)[6]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for filtration
Procedure:
-
Dissolve 1 mmol of 3-amino-2-thioxothiazolidin-4-one in a minimal amount of methanol in a round-bottom flask.
-
In a separate container, dissolve 1.2 mmol of the chosen substituted aldehyde in methanol.
-
Slowly add the aldehyde solution to the 3-amino-2-thioxothiazolidin-4-one solution while stirring at room temperature.[6]
-
If necessary, add a few drops of glacial acetic acid to catalyze the reaction.[6]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. Collect the solid product by vacuum filtration, wash with cold methanol, and dry.
Protocol 2: Knoevenagel Condensation for Novel this compound Derivatives
The second step utilizes the N-substituted aminorhodanine intermediate from Protocol 1 and a different substituted aldehyde to generate the final product via a Knoevenagel condensation.[3] This reaction introduces a second element of diversity at the 5-position of the rhodanine ring.
Materials:
-
N-Substituted aminorhodanine intermediate (from Protocol 1)
-
Substituted benzaldehyde derivative
-
Methanol
-
Concentrated ammonium hydroxide and ammonium chloride solution[3]
-
Reflux apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of the N-substituted aminorhodanine intermediate in warm methanol.
-
In a separate container, dissolve 1.2 mmol of the substituted benzaldehyde derivative in methanol.
-
Add the benzaldehyde solution to the intermediate solution, followed by the addition of a catalytic amount of concentrated ammonium hydroxide and ammonium chloride solution.[3]
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C) for 6-8 hours.[3] It is crucial to avoid excessive heat as some rhodanine derivatives can be heat-sensitive.[3]
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry.
-
If necessary, purify the product further by recrystallization or column chromatography on silica gel.[5]
Characterization of Synthesized Derivatives
Thorough characterization is essential to confirm the identity and purity of the newly synthesized this compound derivatives. A combination of spectroscopic techniques is employed for this purpose.
| Analytical Technique | Purpose | Key Observations/Data |
| FTIR Spectroscopy | To identify the presence of key functional groups. | Characteristic peaks for C=O, C=N, and C=S stretching vibrations confirm the core structure.[3][6] |
| ¹H NMR Spectroscopy | To determine the proton environment in the molecule. | The appearance of a singlet for the azomethine proton (-N=CH) confirms Schiff base formation. A singlet for the α-hydrogen at the C-5 position is also characteristic.[3] |
| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the molecule. | Signals corresponding to the carbonyl carbon, C=S carbon, and the carbons of the aromatic rings provide further structural confirmation.[3][6] |
| Mass Spectrometry | To determine the molecular weight of the compound. | The molecular ion peak should correspond to the calculated molecular weight of the target derivative. |
| Melting Point | To assess the purity of the synthesized compound. | A sharp and uncorrected melting point range indicates a high degree of purity. |
In Vitro Anticancer Screening Protocols
Once the novel this compound derivatives are synthesized and characterized, the next critical step is to evaluate their potential as anticancer agents. In vitro screening using cancer cell lines is a fundamental and efficient method for initial assessment.[7][8]
Cell Line Selection and Culture
A panel of human cancer cell lines should be selected to assess the breadth of activity of the synthesized compounds. It is also crucial to include a normal human cell line to evaluate cytotoxicity and selectivity.
Recommended Cell Lines:
-
A549: Human lung carcinoma
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical cancer
-
HepG2: Human liver cancer[9]
-
DU145: Human prostate carcinoma[9]
-
HDFn: Human dermal fibroblasts (normal cell line)[4]
Cells should be obtained from a reputable source (e.g., ATCC) and cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[10] Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[10]
Protocol 3: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]
Materials:
-
Cultured cancer and normal cells
-
96-well microplates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib or Doxorubicin).[4][12]
-
Incubate the plates for 24, 48, and 72 hours.[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Analysis and Interpretation
The IC₅₀ value is a critical parameter for evaluating the potency of the synthesized compounds.[10] A lower IC₅₀ value indicates higher cytotoxicity. The selectivity of the compounds can be assessed by comparing their IC₅₀ values in cancer cell lines versus normal cell lines. Compounds with a high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) are desirable as they are less likely to cause side effects.
Elucidating the Mechanism of Action
While the MTT assay provides information on cytotoxicity, further experiments are necessary to understand how the this compound derivatives induce cancer cell death.
Diagram of a Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action for an this compound derivative.
Further Mechanistic Studies
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining can determine if the compounds arrest the cell cycle at a specific phase (G0/G1, S, or G2/M).[10]
-
Apoptosis Assays: Techniques such as Annexin V-FITC/PI staining can confirm if the compounds induce apoptosis (programmed cell death).
-
Molecular Docking: In silico studies can predict the binding modes of the most active compounds with potential protein targets, such as tyrosine kinases, to guide further optimization.[2]
Conclusion
This application guide provides a detailed framework for the synthesis and preclinical evaluation of novel this compound derivatives as potential anticancer agents. By following these protocols, researchers can systematically generate and screen a library of compounds, identify promising leads, and gain insights into their mechanisms of action. The versatility of the this compound scaffold, coupled with a robust screening cascade, holds significant promise for the discovery of next-generation cancer therapeutics.
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. connectjournals.com [connectjournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Evaluation of N-Aminorhodanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health. The development of novel antimicrobial agents with unique mechanisms of action is paramount to combating multidrug-resistant pathogens. Rhodanine-based compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including antibacterial properties.[1] This application note provides a detailed experimental framework for the comprehensive in vitro evaluation of N-Aminorhodanine, a rhodanine derivative, to determine its potential as an antimicrobial agent.
This guide is designed to be a self-contained resource, offering not just procedural steps, but also the scientific rationale behind the experimental design. By following these protocols, researchers can generate robust and reproducible data to assess the antimicrobial efficacy of this compound.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the test compound's properties is the foundation of reliable in vitro testing.
Physicochemical Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂OS₂ | PubChem CID: 74033 |
| Molecular Weight | 148.21 g/mol | PubChem CID: 74033 |
| Appearance | Yellow solid | This compound(1438-16-0)MSDS |
| Melting Point | 98 - 101 °C | This compound(1438-16-0)MSDS |
| Solubility in Water | Very soluble | This compound(1438-16-0)MSDS |
Protocol for Stock Solution Preparation:
The accurate preparation of a stock solution is critical for the serial dilutions used in subsequent assays.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of this compound powder (e.g., 10 mg).
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if solubility issues are encountered.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This is a fundamental parameter for assessing antimicrobial potency.
Rationale: The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[4] It allows for the simultaneous testing of multiple concentrations of a compound against different bacterial strains in a 96-well plate format, making it efficient for screening.
Bacterial Strains: A panel of clinically relevant bacterial strains should be used, including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
Protocol for MIC Determination:
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
-
Controls:
-
Positive Control (Growth Control): Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.
-
Negative Control (Sterility Control): Wells containing 200 µL of sterile CAMHB only.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Expected Results for Rhodanine Derivatives: Based on existing literature, rhodanine derivatives typically exhibit greater potency against Gram-positive bacteria.
| Bacterial Type | Expected MIC Range (µg/mL) |
| Gram-positive (S. aureus) | 0.125 - 16[1] |
| Gram-negative (E. coli) | >64 or >128 |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Rationale: For certain infections, particularly in immunocompromised patients, a bactericidal agent is preferred. The MBC assay provides this crucial information by sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar.
Protocol for MBC Determination:
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a small aliquot (e.g., 10-20 µL) from each of these wells and spot-plate it onto a fresh MHA plate.
-
As a control, plate an aliquot from the positive growth control well from the MIC plate to ensure the viability of the bacteria.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. In practice, this is often determined as the lowest concentration with no visible bacterial growth on the agar plate.
Time-Kill Kinetics Assay
This dynamic assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Rationale: Time-kill assays offer a more detailed picture of antimicrobial activity than the static MIC and MBC endpoints. They can reveal whether the killing is concentration-dependent and provide insights into the speed of the bactericidal effect. A 3-log₁₀ reduction (99.9% killing) in the bacterial count is generally considered evidence of bactericidal activity.
Protocol for Time-Kill Kinetics Assay:
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
This compound stock solution
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS for serial dilutions
-
MHA plates
-
Micropipettes and sterile tips
-
Timer
Procedure:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Also, prepare a growth control flask without the compound.
-
Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
Data Visualization:
Caption: Workflow for the Time-Kill Kinetics Assay.
Biofilm Inhibition Assay
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assessing the ability of this compound to inhibit biofilm formation is a critical step in evaluating its therapeutic potential.
Rationale: The crystal violet staining method is a common and straightforward technique to quantify the total biomass of a biofilm. This assay will determine if this compound can prevent the initial stages of biofilm development.
Protocol for Biofilm Inhibition Assay:
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Sterile water or PBS for washing
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate as described for the MIC assay.
-
Add the bacterial inoculum (adjusted to a starting OD₆₀₀ of ~0.01) to each well.
-
Include positive (bacteria + medium) and negative (medium only) controls.
-
Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently discard the planktonic cells from the wells.
-
Wash the wells carefully with sterile water or PBS to remove any remaining unattached cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the plate multiple times with sterile water until the wash water is clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
Data Visualization:
Caption: Workflow for the Biofilm Inhibition Assay.
Investigating the Mechanism of Action
Preliminary evidence suggests that rhodanine derivatives may exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV. Further investigation into the mechanism of action of this compound could involve assays to assess cell membrane integrity or specific enzyme inhibition.
Potential Signaling Pathway:
Caption: Putative Mechanism of Action of this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro antimicrobial characterization of this compound. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can build a robust data package to support its further development as a potential therapeutic agent. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for advancing promising compounds through the drug discovery pipeline.
References
- 1. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Confirmation of N-Aminorhodanine Functional Groups using Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction
N-Aminorhodanine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Their diverse biological activities, including anticancer properties, are often attributed to the specific arrangement of functional groups within their scaffold.[1][2] Consequently, unambiguous structural confirmation after synthesis is a critical step in the research and development pipeline. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for verifying the presence of key functional groups, making it an indispensable tool for chemists in this field.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of FTIR spectroscopy to confirm the functional groups characteristic of the this compound core. We will delve into the theoretical underpinnings of the vibrational modes specific to this scaffold, present a detailed experimental protocol for sample analysis, and offer guidance on spectral interpretation.
Theoretical Principles: Vibrational Fingerprints of this compound
The infrared spectrum of an this compound derivative provides a unique "molecular fingerprint" based on the vibrational frequencies of its constituent bonds.[3][6] The key functional groups that contribute to the characteristic IR spectrum of an this compound scaffold are the carbonyl group (C=O), the thiocarbonyl group (C=S), the exocyclic imine (C=N) that may be formed from the amino group, the endocyclic C-N and C-S bonds, and the N-H bond of the amino group. The position, intensity, and shape of the absorption bands associated with these groups are sensitive to the molecule's electronic and steric environment, providing a wealth of structural information.
For instance, the stretching vibration of the carbonyl group (C=O) typically appears as a strong absorption band in the region of 1720-1740 cm⁻¹.[1][7] Similarly, the thiocarbonyl (C=S) stretching vibration is expected in the 1080-1290 cm⁻¹ range.[1][7] The presence of an exocyclic C=N bond, often formed via a Schiff base reaction with the N-amino group, will give rise to a characteristic absorption band around 1600-1615 cm⁻¹.[1][7]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for acquiring a high-quality FTIR spectrum of an this compound derivative. The choice of sampling technique depends on the physical state of the sample. For solid samples, the Potassium Bromide (KBr) pellet method is commonly used, while the Attenuated Total Reflectance (ATR) technique is suitable for both solids and liquids and requires minimal sample preparation.[8][9][10]
Materials:
-
This compound derivative sample
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector[11]
-
ATR accessory (optional)
-
Spatula
-
Solvent for cleaning (e.g., ethanol, acetone)
Protocol 1: KBr Pellet Method
-
Sample Preparation:
-
Place approximately 1-2 mg of the finely ground this compound derivative into an agate mortar.[8]
-
Add approximately 100-200 mg of dry KBr powder to the mortar.[8] The ratio of sample to KBr should be roughly 1:100.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.[12]
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[8]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Protocol 2: Attenuated Total Reflectance (ATR) Method
-
ATR Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., ethanol or acetone) and allowing it to dry completely.[8]
-
Background Spectrum: Record a background spectrum with the clean, empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound derivative directly onto the ATR crystal.[8]
-
Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[8]
-
Data Acquisition: Acquire the sample spectrum using the same parameters as the KBr pellet method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
Data Interpretation and Analysis
The interpretation of the resulting FTIR spectrum involves identifying the characteristic absorption bands corresponding to the functional groups of the this compound scaffold. The following table summarizes the expected vibrational frequencies based on literature data.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | References |
| Carbonyl (C=O) | Stretching | 1721 - 1737 | Strong | [1][7] |
| Imine (C=N) | Stretching | 1605 - 1614 | Medium | [1][7] |
| Aromatic (C=C) | Stretching | 1418 - 1545 | Medium-Weak | [1][7] |
| Thiocarbonyl (C=S) | Stretching | 1084 - 1104 | Medium | [1] |
| Amine (N-H) | Stretching | 3300 - 3500 | Medium | [13] |
| Methylene (-CH₂-) | Stretching | 2814 - 2933 | Medium-Weak | [7] |
| C-N | Stretching | 1063 - 1208 | Medium | [7] |
| C-S | Stretching | ~869 | Weak | [7] |
Workflow for FTIR Analysis of this compound Derivatives
Caption: Workflow from sample preparation to structural confirmation.
Case Study: Confirmation of a Synthesized this compound Schiff Base
Hypothetical Scenario: A researcher synthesizes a novel this compound derivative via a Schiff base condensation with an aromatic aldehyde. The expected product contains the core this compound scaffold with a newly formed exocyclic C=N bond and an aromatic ring.
Expected FTIR Spectrum:
-
N-H Stretching: The disappearance or significant reduction in the intensity of the N-H stretching bands around 3300-3500 cm⁻¹ from the starting 3-aminorhodanine would indicate the successful formation of the Schiff base.
-
C=O Stretching: A strong absorption band between 1720-1740 cm⁻¹ would confirm the presence of the rhodanine ring's carbonyl group.[1][7]
-
C=N Stretching: The appearance of a new medium-intensity band around 1605-1615 cm⁻¹ is a key indicator of the newly formed imine bond.[1][7]
-
Aromatic C=C Stretching: Several weak to medium bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring from the aldehyde.[1][7]
-
C=S Stretching: A medium absorption band in the 1080-1110 cm⁻¹ range would confirm the integrity of the thiocarbonyl group.[1]
By comparing the experimental spectrum of the synthesized product with the expected absorption frequencies, the researcher can confidently confirm the successful synthesis and the presence of the desired functional groups.
Conclusion
FTIR spectroscopy is a powerful and accessible technique for the structural elucidation of this compound derivatives. Its ability to provide direct evidence for the presence or absence of key functional groups makes it an invaluable tool for reaction monitoring, quality control, and final product characterization in the field of drug discovery and development. By following the detailed protocol and data interpretation guidelines presented in this application note, researchers can effectively utilize FTIR spectroscopy to ensure the scientific integrity of their work.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azooptics.com [azooptics.com]
- 5. ijsdr.org [ijsdr.org]
- 6. mdpi.com [mdpi.com]
- 7. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. jascoinc.com [jascoinc.com]
- 11. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eng.uc.edu [eng.uc.edu]
- 13. instanano.com [instanano.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Aminorhodanine Synthesis
Welcome to the technical support center for N-Aminorhodanine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to enhance the yield and purity of this compound (also known as 3-aminorhodanine) and its derivatives. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
General & Safety
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and accessible route involves the reaction of rhodanine with a nitrosating agent, typically an acidified solution of sodium nitrite, to form N-nitrosorhodanine. This intermediate is then reduced to this compound. While other methods exist, such as direct reaction with hydrazine derivatives, the nitrosation-reduction pathway is often favored for its reliability and scalability.[1][2]
Q2: What are the primary safety precautions when synthesizing this compound?
A2: Key safety considerations include:
-
Nitrosating Agents: Acidified nitrite solutions release nitrous acid, which is unstable.[2] These reactions should be performed in a well-ventilated fume hood to avoid inhalation of nitrogen oxides.
-
Hydrazine Derivatives: If using alternative routes involving hydrazine, be aware that hydrazine and many of its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Use appropriate caution when handling organic solvents, ensuring proper ventilation and avoiding ignition sources.
Reagents & Setup
Q3: How critical is the purity of the starting rhodanine?
A3: The purity of the starting rhodanine is highly critical. Impurities can interfere with the reaction, leading to side products and significantly lower yields. It is advisable to use commercially available rhodanine of high purity (≥98%) or to purify lower-grade material by recrystallization before use.[3][4]
Q4: What is the optimal solvent for this reaction?
A4: The choice of solvent depends on the specific step.
-
Nitrosation: Aqueous solutions are common for the generation of nitrous acid.
-
Reduction: Alcohols like ethanol or methanol are frequently used for the reduction step.
-
Condensation Reactions: For subsequent reactions to form derivatives, methanol is often a good choice, sometimes with a catalytic amount of acetic acid.[5][6] The reaction conditions, including the solvent, can significantly influence which position on the this compound molecule reacts.[7][8]
Reaction Conditions & Monitoring
Q5: How should I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[6][9] Use a suitable solvent system (e.g., hexane:ethyl acetate mixtures) to resolve the starting material, intermediate, and product.[6] Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q6: Why is temperature control so important, especially during nitrosation?
A6: The formation of the N-nitroso intermediate is often exothermic. Maintaining a low temperature (typically 0-5 °C) with an ice bath is crucial to prevent decomposition of the unstable nitrous acid and to minimize the formation of unwanted byproducts.[2][10] For subsequent derivatization reactions, such as Knoevenagel condensations, gentle heating (e.g., 50-60°C) may be required, but excessive heat can lead to degradation.
Work-up & Purification
Q7: What is the best method to purify the final this compound product?
A7: The purification strategy depends on the scale and purity of the crude product.
-
Recrystallization: This is often the most effective method for obtaining high-purity this compound, especially from solvents like ethanol or methanol/water mixtures.
-
Column Chromatography: For smaller scales or to remove persistent impurities, silica gel column chromatography can be employed.[3]
Q8: My product seems to be water-soluble. Am I losing it during the aqueous work-up?
A8: Yes, this is a common issue. This compound has some solubility in water. To minimize loss, it is recommended to:
-
Minimize the volume of aqueous solutions used during work-up.
-
Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Ensure the aqueous layer is saturated with a salt like NaCl to decrease the solubility of the organic product (salting out).[11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes?
A: A low or nonexistent yield can stem from several factors. A systematic check of the following is recommended:
-
Reagent Quality and Handling:
-
Cause: Degradation of sodium nitrite or the reducing agent. Impure starting rhodanine.
-
Explanation: Sodium nitrite can degrade over time. The reducing agent may have lost its potency. Impurities in the starting material can inhibit the reaction.
-
Solution: Use a fresh bottle of sodium nitrite and your reducing agent. Confirm the purity of your rhodanine via melting point or spectroscopy. If in doubt, purify the rhodanine by recrystallization.[3][4]
-
-
Incorrect Reaction Temperature:
-
Cause: Temperature was too high during the nitrosation step.
-
Explanation: Nitrous acid is unstable at higher temperatures and will decompose before it can effectively nitrosate the rhodanine.
-
Solution: Meticulously maintain the reaction temperature between 0-5 °C using an ice bath during the addition of acidified nitrite.
-
-
Improper pH Control:
-
Cause: The pH of the reaction mixture was not sufficiently acidic during nitrosation.
-
Explanation: The formation of the active nitrosating agent, the nitrosonium ion (NO+), requires an acidic environment to protonate nitrous acid.[2]
-
Solution: Ensure the pH is acidic (typically pH 1-2) by using a suitable acid (e.g., HCl). Check the pH with indicator paper before and during the addition of sodium nitrite.
-
-
Inefficient Reduction Step:
-
Cause: The reducing agent was not active enough or was added improperly.
-
Explanation: The N-nitroso intermediate requires an effective reducing agent (e.g., zinc dust in acetic acid, or sodium dithionite) to be converted to the N-amino group.
-
Solution: Ensure the reducing agent is fresh and active. Add it portion-wise to control the reaction rate and temperature. Monitor the disappearance of the N-nitroso intermediate by TLC.
-
Problem 2: Formation of Multiple Byproducts
Q: My TLC and/or NMR of the crude product shows multiple spots/peaks. What are these impurities?
A: The presence of multiple byproducts often points to issues with reaction control or subsequent derivatization steps.
-
Side Reactions at the C5 Methylene Group:
-
Cause: The active methylene group (at the C5 position) of the rhodanine ring is susceptible to reaction, especially under basic conditions.
-
Explanation: The protons on the C5 methylene are acidic and can participate in side reactions like Knoevenagel condensations if aldehydes or ketones are present as impurities.[12][13] This can lead to the formation of 5-substituted rhodanine derivatives.
-
Solution: Ensure all reagents and solvents are pure and free from carbonyl contaminants. The reaction conditions can also direct the reaction to either the N3 or C5 position. For instance, reacting 3-aminorhodanine with an aldehyde in an alcohol often yields a Schiff base at the amino group, while in an ammonia solution, 5-substituted derivatives are favored.[7]
-
-
Product Decomposition:
-
Cause: The this compound product or its derivatives may be unstable under the work-up or purification conditions.
-
Explanation: Exposure to strong acids, bases, or excessive heat during purification can cause the product to decompose.[4]
-
Solution: Use mild conditions for work-up and purification. Neutralize the reaction mixture carefully. Avoid high temperatures on the rotovap. If the product is acid-sensitive, consider using a neutral or slightly basic purification method, such as chromatography with a triethylamine-deactivated silica gel.[4][11]
-
Data & Protocols
Table 1: Influence of Reaction Conditions on Derivatization
The regioselectivity of subsequent reactions with this compound is highly dependent on the chosen conditions.
| Reactant | Solvent | Catalyst/Additive | Predominant Product Type | Reference |
| Aldehyde | Methanol | Glacial Acetic Acid | N-substituted Schiff Base | [5][6] |
| Aldehyde | Alcoholic Solution | NH₄OH / NH₄Cl | C5-substituted (Knoevenagel) | [5][14] |
| Aldehyde | Glacial Acetic Acid | None (excess aldehyde) | N,C5-disubstituted derivative | [7][8] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Nitrosation of Rhodanine
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve rhodanine (1 equivalent) in a suitable solvent like acetic acid.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred rhodanine solution, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC until the starting rhodanine spot is consumed. The N-nitrosorhodanine intermediate will appear as a new spot.
Step 2: Reduction to this compound
-
To the cold reaction mixture containing N-nitrosorhodanine, slowly add a reducing agent, such as zinc dust (2-3 equivalents), in small portions.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until the TLC indicates the complete consumption of the intermediate.
-
Once the reaction is complete, filter off the excess reducing agent and any inorganic salts.
-
Carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visual Guides
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose the cause of a low-yield this compound synthesis.
A decision tree for troubleshooting low reaction yields.
References
- 1. New synthesis of aminorhodanin and condensed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 10. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
troubleshooting low purity of N-Aminorhodanine products
Welcome to the technical support center for N-Aminorhodanine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues related to product purity. The following resources are structured to help you diagnose problems, understand their chemical basis, and implement effective solutions in your experimental workflow.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and purification of this compound products, particularly those derived from Knoevenagel condensation reactions.
Q1: My final product purity is low, and I see multiple spots on my TLC plate. What are the likely impurities?
Low purity in this compound products synthesized via Knoevenagel condensation with aldehydes typically stems from a few key sources:
-
Unreacted Starting Materials: Residual 3-aminorhodanine or the aldehyde starting material are common impurities if the reaction has not gone to completion.
-
Schiff Base Formation: A major side-product is the Schiff base, formed by the condensation of the aldehyde with the N-amino group of 3-aminorhodanine, rather than the active methylene group at the C-5 position.[1][2]
-
Disubstituted Products: Under certain conditions, both the N-amino group and the C-5 methylene group can react with the aldehyde, leading to a disubstituted impurity.
-
Degradation Products: this compound and its derivatives can be sensitive to high temperatures. Excessive heat during the reaction or workup can lead to decomposition.[1][2]
You can often get a preliminary identification of these impurities by comparing the TLC of your crude product to the starting materials. The Schiff base is typically a distinct spot from the desired Knoevenagel product.
Q2: How can I control the reaction to favor the desired Knoevenagel product over the Schiff base impurity?
The regioselectivity of the reaction is highly dependent on the reaction conditions.[1][2] To favor the desired 5-ylidene this compound product, consider the following:
-
Catalyst and pH: The Knoevenagel condensation is base-catalyzed.[3] Using a weak base or a basic buffer system, such as ammonium hydroxide with ammonium chloride (NH₄OH/NH₄Cl), promotes the deprotonation of the active methylene group at C-5, favoring the Knoevenagel pathway.[1] Acidic conditions, on the other hand, can promote the formation of the Schiff base at the N-3 position.[4]
-
Solvent: The choice of solvent can influence which reaction pathway is favored. Alcohols are commonly used, but the presence of a basic catalyst is key to directing the reaction.
-
Temperature: Keep the reaction temperature moderate. High temperatures (e.g., above 60°C) can lead to the formation of side products and degradation.[1][2]
The diagram below illustrates the competing reaction pathways.
Q3: I have a solid crude product, but I'm struggling to purify it by recrystallization. How should I choose a solvent system?
Recrystallization is an excellent method for purifying solid this compound products. The key is to find a solvent (or solvent pair) where your desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurities remain soluble at all temperatures.
-
Single Solvent Screening: Test small amounts of your crude product in various solvents like ethanol, methanol, acetone, ethyl acetate, and toluene. A good solvent will dissolve the compound when hot but yield crystals upon cooling.
-
Solvent Pair Screening: If a single solvent is not effective, a two-solvent system is often successful. This typically involves a "solvent" in which your compound is soluble and a "non-solvent" in which it is insoluble. The two solvents must be miscible. Common pairs include:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[5]
Q4: My NMR spectrum is complex. How can I distinguish the desired Knoevenagel product from the Schiff base impurity?
¹H NMR spectroscopy is a powerful tool for identifying your product and key impurities. The most diagnostic signals are:
-
Desired Knoevenagel Product:
-
A singlet for the methine proton (=CH-Ar) at the C-5 position, typically in the range of δ 7.5-8.0 ppm.
-
The absence of the C-5 methylene protons signal.
-
-
Schiff Base Impurity:
-
Unreacted 3-Aminorhodanine:
-
The C-5 methylene protons will be present (around δ 4.2 ppm), but the characteristic signals from the aldehyde portion of the other molecules will be absent.
-
The following table summarizes these key diagnostic shifts.
| Compound Type | Key ¹H NMR Signal | Typical Chemical Shift (ppm) | Notes |
| Desired Knoevenagel Product | C-5 Methine Proton (=CH-Ar) | 7.5 - 8.0 | Confirms C-C bond formation at C-5. |
| Schiff Base Impurity | C-5 Methylene Protons (-CH₂-) | 4.2 - 4.4 | Indicates the C-5 position is unreacted. |
| N-3 Azomethine Proton (N=CH-Ar) | 7.8 - 8.6 | Confirms Schiff base formation at the N-amino group. | |
| Unreacted 3-Aminorhodanine | C-5 Methylene Protons (-CH₂-) | ~4.2 | C-5 position is unreacted. |
Q5: I need to use column chromatography. What stationary and mobile phases are recommended?
Silica gel column chromatography is a standard and effective method for purifying this compound derivatives.
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically used.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a mixture of hexane and ethyl acetate.
-
Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) to elute non-polar impurities.
-
Gradually increase the proportion of ethyl acetate to elute your desired product.
-
The more polar Schiff base impurity and any remaining starting materials will typically elute last.
-
It is crucial to first determine an appropriate solvent system using TLC.[6] The ideal TLC solvent system should give your desired product an Rf value of approximately 0.2-0.4.
Experimental Protocols & Purity Analysis
This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound derivatives.
Protocol 1: Synthesis of 5-Arylmethylidene-3-aminorhodanine via Knoevenagel Condensation
This protocol is a general method for the Knoevenagel condensation of 3-aminorhodanine with an aromatic aldehyde.
Materials:
-
3-Aminorhodanine (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Ethanol
-
Ammonium hydroxide (NH₄OH)
-
Ammonium chloride (NH₄Cl)
Procedure:
-
In a round-bottom flask, dissolve 3-aminorhodanine (1 eq.) and the aromatic aldehyde (1 eq.) in ethanol.
-
In a separate container, prepare the catalyst solution by dissolving ammonium chloride in aqueous ammonium hydroxide.
-
Add the NH₄OH/NH₄Cl solution to the flask containing the reactants. The reaction is often carried out in an alcoholic solution in the presence of this catalyst system.[1]
-
Heat the reaction mixture to a gentle reflux, maintaining a temperature of 50-60°C for 6-8 hours.[1][2]
-
Monitor the reaction's progress by TLC, observing the consumption of the starting materials and the appearance of the product spot.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol or an ethanol/water mixture to remove soluble impurities.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product further by recrystallization (Protocol 2) or column chromatography (Protocol 3).
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude this compound product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
If the solution has colored impurities, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method suitable for assessing the purity of this compound derivatives. Method optimization may be required for specific compounds.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a higher concentration of A, and gradually increase B. A typical gradient might be 5% to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or the λmax of your compound) |
| Injection Volume | 10-20 µL |
Procedure:
-
Prepare the mobile phases and filter them through a 0.45 µm filter.[7]
-
Equilibrate the HPLC system and column with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a dilute solution of your sample in the mobile phase or a suitable solvent like acetonitrile.
-
Inject the sample and run the gradient method.
-
Purity is typically calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
References
- 1. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]
- 5. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Resolving N-Aminorhodanine Solubility Issues in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-Aminorhodanine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common solubility challenges associated with this compound in experimental settings. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the successful and reproducible use of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
Answer: this compound is a heterocyclic organic molecule with significant hydrophobic character.[1] Its molecular structure does not possess sufficiently polar functional groups that can form strong hydrogen bonds with water, leading to very poor solubility in aqueous solutions. Forcing it directly into a buffer will typically result in a suspension of insoluble particles rather than a true solution.
The key to working with compounds like this compound is a "solvent-first" approach. A highly concentrated stock solution must first be prepared in a suitable organic solvent, which can then be carefully diluted to the final working concentration in your aqueous experimental buffer.[2][3]
Q2: What is the recommended solvent for creating a high-concentration stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of this compound and other rhodanine-based compounds.[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of hydrophobic molecules that are otherwise insoluble in water.[5] We recommend preparing a stock solution in the range of 10-50 mM in 100% anhydrous DMSO.
Protocol 1: Preparing a High-Concentration this compound Stock Solution in DMSO
-
Preparation: Bring the vial of solid this compound and a bottle of anhydrous DMSO to room temperature.
-
Weighing: Using a calibrated analytical balance, weigh the desired amount of this compound powder and transfer it to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube or a 2 mL amber glass vial).
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve your target concentration (e.g., for a 10 mM stock of this compound, MW 148.21 g/mol , dissolve 1.48 mg in 1 mL of DMSO).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear with no visible particulates.[2]
-
Assisted Dissolution (If Needed): If the compound does not dissolve completely with vortexing, you may use one of the following methods:
-
Storage: Aliquot the clear stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots tightly sealed at -20°C or -80°C for long-term stability.[2]
Q3: My compound precipitates when I add my DMSO stock to the aqueous buffer. What am I doing wrong and how can I fix it?
Answer: This is the most common issue encountered and is known as "solvent exchange precipitation." When the DMSO stock is rapidly introduced into the aqueous buffer, the local concentration of this compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.[6][7] The key is to control the dilution process to allow for gradual dispersion.
Protocol 2: Preparing a Final Working Solution in Aqueous Buffer (Minimizing Precipitation)
-
Pre-warm Buffer: Warm your final aqueous buffer (e.g., PBS, cell culture medium) to your experimental temperature (e.g., 37°C). This can slightly increase the solubility of the compound.[6]
-
Calculate Volumes: Determine the volume of DMSO stock needed for your final concentration. Crucially, ensure the final concentration of DMSO in your assay is kept to a minimum, typically ≤0.5%, as higher concentrations can be toxic to cells or interfere with enzymatic activity. [2][8]
-
Vortex the Buffer: Place the tube containing your pre-warmed aqueous buffer on a vortex mixer set to a medium-high speed to create a vortex.
-
Dropwise Addition: While the buffer is vortexing, add the required volume of your DMSO stock solution dropwise and slowly directly into the vortex.[9] This rapid, turbulent mixing prevents localized high concentrations of the compound and facilitates its dispersion and solvation.
-
Final Mix: Once the stock is added, continue vortexing for another 10-15 seconds to ensure homogeneity.
-
Visual Inspection: The final working solution should be clear. If you observe any cloudiness or precipitate, the concentration is likely too high for the aqueous system, even with a controlled dilution.[10]
-
Immediate Use: Use the freshly prepared working solution immediately to prevent potential precipitation over time.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
Answer: For many ionizable drugs, adjusting the pH can significantly increase solubility.[11][12][13] However, this compound has a predicted pKa of approximately -2.3.[1] This indicates it is an extremely weak acid. In the typical physiological pH range of most biological experiments (pH 6-8), the molecule will be overwhelmingly in its neutral, non-ionized form. Therefore, minor adjustments to the buffer pH within this range are unlikely to have a significant impact on its aqueous solubility. Extreme pH values that could force ionization are typically incompatible with biological assays.
Q5: What are surfactants, and can they help if I still see precipitation?
Answer: Yes, surfactants can be an effective tool. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form microscopic structures called micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[14][15]
Non-ionic detergents like Tween-20 or Triton X-100 are commonly used in biological assays.[16][17] Adding a low concentration (e.g., 0.01% - 0.05%) of a surfactant to your aqueous buffer before adding the DMSO stock can help stabilize the compound and prevent precipitation.
Protocol 3: Using a Surfactant to Aid Solubilization
-
Prepare Buffer with Surfactant: Add a small, calculated amount of a surfactant stock (e.g., 10% Tween-20) to your final aqueous buffer to achieve the desired low final concentration (e.g., 0.01%). Mix thoroughly.
-
Follow Protocol 2: Use this surfactant-containing buffer as your aqueous solution and follow the steps outlined in Protocol 2 for preparing the final working solution.
-
Validate: Always run a parallel control with the surfactant-containing buffer alone to ensure the surfactant itself does not affect your experimental results.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solid this compound will not dissolve in DMSO stock. | 1. Insufficient solvent volume. 2. DMSO has absorbed water (hygroscopic). 3. Compound has low intrinsic solubility at the target concentration. | 1. Re-calculate and ensure correct solvent volume. 2. Use fresh, anhydrous DMSO. 3. Gently warm (37°C) or sonicate the solution.[2][6] 4. Prepare a more dilute stock solution. |
| DMSO stock is frozen at -20°C. | This is normal. Pure DMSO freezes at ~18.5°C. | Thaw the vial completely at room temperature and vortex to re-homogenize before use. |
| Precipitation occurs immediately upon adding DMSO stock to buffer. | 1. Final concentration is too high for the aqueous system. 2. Improper dilution technique (e.g., adding buffer to stock, or adding stock too quickly).[7][9] | 1. Lower the final working concentration. 2. Follow Protocol 2 precisely: add the DMSO stock dropwise into a vortexing aqueous buffer.[9] 3. Perform an intermediate dilution step in DMSO before the final aqueous dilution.[9] |
| Solution is initially clear but becomes cloudy or precipitates over time. | 1. The solution is supersaturated and thermodynamically unstable. 2. Temperature fluctuations. | 1. Prepare working solutions fresh and use them immediately.[10] 2. Incorporate a surfactant like Tween-20 (0.01%) into the aqueous buffer (Protocol 3 ).[14] 3. Maintain a constant experimental temperature. |
| Variable results between experiments. | 1. Inconsistent dissolution of the compound. 2. Use of a precipitated or cloudy working solution. | 1. Ensure the DMSO stock is always clear before use. 2. Always prepare working solutions fresh for each experiment. 3. Visually inspect the final working solution for clarity before adding it to your assay.[10] |
Visual Workflow & Data Summary
Troubleshooting Workflow for this compound Solubilitydot
// Node Definitions start [label="Solubility Issue Encountered\n(Precipitation / Cloudiness)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_stock [label="Step 1: Inspect Stock Solution\n(in 100% DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; stock_clear [label="Is the stock solution\nperfectly clear?", shape=diamond, fillcolor="#F1F3F4"];
re_dissolve [label="Action: Re-dissolve Stock\n- Vortex vigorously\n- Sonicate for 5-10 min\n- Warm gently to 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram]; new_stock [label="Action: Prepare New Stock\n- Use fresh, anhydrous DMSO\n- Consider a lower concentration", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram];
check_dilution [label="Step 2: Review Dilution Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; dilution_ok [label="Was Protocol 2 followed?\n(Dropwise addition to vortexing buffer)", shape=diamond, fillcolor="#F1F3F4"];
redo_dilution [label="Action: Re-prepare Working Solution\nFollow Protocol 2 precisely", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram];
check_concentration [label="Step 3: Evaluate Final Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; concentration_ok [label="Is final concentration\nstill causing precipitation?", shape=diamond, fillcolor="#F1F3F4"];
lower_conc [label="Action: Lower Final Concentration\nTest a range of lower concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram];
modify_buffer [label="Step 4: Modify Aqueous Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; add_surfactant [label="Action: Add Surfactant\n- Add 0.01% Tween-20 to buffer\n- Follow Protocol 3", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram];
success [label="SUCCESS:\nClear Working Solution", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_stock; check_stock -> stock_clear; stock_clear -> check_dilution [label=" Yes"]; stock_clear -> re_dissolve [label="No, hazy"]; re_dissolve -> new_stock [label="Still not clear"]; re_dissolve -> stock_clear; new_stock -> stock_clear;
check_dilution -> dilution_ok; dilution_ok -> check_concentration [label=" Yes"]; dilution_ok -> redo_dilution [label="No"]; redo_dilution -> check_concentration;
check_concentration -> concentration_ok; concentration_ok -> modify_buffer [label=" Yes"]; concentration_ok -> success [label="No, issue resolved"];
modify_buffer -> add_surfactant; add_surfactant -> lower_conc [label="Precipitation persists"]; add_surfactant -> success [label="Solution is clear"]; lower_conc -> success; }
References
- 1. This compound(1438-16-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 16. researchgate.net [researchgate.net]
- 17. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
N-Aminorhodanine Synthesis Technical Support Center: A Guide to Maximizing Yield and Purity
Welcome to the technical support center for N-Aminorhodanine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with rhodanine scaffolds. As a Senior Application Scientist, I understand that controlling regioselectivity is the most critical challenge in this compound chemistry. This document provides in-depth, field-proven insights to help you navigate common synthetic hurdles, minimize side product formation, and reliably synthesize your target compounds.
Section 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses the fundamental principles governing the reactivity of the 3-aminorhodanine core. A solid grasp of these concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: What are the primary reactive sites on the 3-aminorhodanine molecule?
A1: The 3-aminorhodanine scaffold possesses two key nucleophilic centers whose reactivity is highly dependent on reaction conditions.[1][2]
-
The N-3 Amino Group: This exocyclic primary amine behaves like a hydrazine derivative. It readily reacts with aldehydes and ketones to form Schiff bases (imines).[2][3]
-
The C-5 Methylene Group: These protons are acidic and can be abstracted by a base. The resulting carbanion is a potent nucleophile that attacks the carbonyl carbon of aldehydes in a Knoevenagel condensation.[4][5]
Q2: What is a Schiff Base (Imine) formation in this context?
A2: This reaction involves the nucleophilic attack of the N-3 amino group on an aldehyde's carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N), also known as an azomethine group.[1][6] This reaction typically occurs under neutral or mildly acidic conditions in solvents like methanol or acetonitrile.[3]
Q3: How does the Knoevenagel condensation apply to this synthesis?
A3: The Knoevenagel condensation is the reaction between an active methylene compound (in this case, the C-5 position of 3-aminorhodanine) and an aldehyde.[5][7] This reaction requires a basic catalyst to deprotonate the C-5 position, activating it for nucleophilic attack. The initial adduct then dehydrates to form a new carbon-carbon double bond at the C-5 position.[4]
Section 2: Common Side Products and Their Formation Mechanisms
The primary challenge in synthesizing this compound derivatives is controlling which of the two reactive sites engages with the aldehyde. The choice of solvent, catalyst, and temperature dictates the outcome, potentially leading to three distinct products from the same set of starting materials.[2][3]
-
(A) 3-Amino-5-alkylidene-rhodanine (Desired C-5 Product): The result of a selective Knoevenagel condensation.
-
(B) 3-Alkylideneamino-rhodanine (Schiff Base Side Product): The result of a selective reaction at the N-3 amino group.
-
(C) Disubstituted Rhodanine (Disubstituted Side Product): The result of reactions at both the N-3 and C-5 positions.
The diagram below illustrates these competing pathways.
References
- 1. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Rhodanine-Based Compounds in Cellular Studies
A Note from the Senior Application Scientist:
Welcome to the technical support center. You're likely here because you're working with a rhodanine-containing compound, such as N-Aminorhodanine, and are committed to ensuring the scientific rigor of your cellular studies. The rhodanine scaffold is a fascinating and versatile tool in medicinal chemistry, leading to a wide array of biologically active molecules.[1][2] However, this chemical structure is also well-known in the drug discovery community as a potential Pan-Assay Interference Compound (PAIN).[3][4][5][6][7]
This guide is designed to provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols to proactively address and minimize the off-target effects associated with this class of compounds. Our goal is to empower you to generate clean, reproducible, and publishable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are rhodanine-based compounds prone to off-target effects?
This compound belongs to the rhodanine family, a class of heterocyclic compounds containing a thiazolidine core.[3][8] While these compounds are synthetically tractable and have shown activity against numerous biological targets, their chemical structure harbors features that can lead to non-specific interactions.[1][4][5] These compounds are often flagged as PAINs, which are molecules that can give false-positive results in high-throughput screens due to a variety of interference mechanisms.[6][7]
Understanding these mechanisms is the first step toward mitigating them:
| Mechanism of Off-Target Effect | Description | Consequence in Cellular Assays |
| Michael Addition Reactivity | The exocyclic double bond on the rhodanine ring can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) on proteins.[3][4] | Irreversible, non-specific inhibition of numerous proteins, leading to a misleading cellular phenotype. |
| Compound Aggregation | At higher concentrations, these often-hydrophobic molecules can form aggregates that non-specifically sequester and inhibit proteins.[4][5] | False-positive inhibition that is not related to specific binding at an active site. |
| Assay Interference | Many rhodanine derivatives are colored, which can interfere with colorimetric and fluorometric assays.[4][5] | Inaccurate readings and misinterpretation of assay results. |
| Redox Cycling & Metal Chelation | Some rhodanine structures can participate in redox reactions or chelate metal ions essential for enzyme function.[7] | Cellular toxicity or enzyme inhibition that is independent of direct target engagement. |
Q2: My compound is inducing a cellular phenotype. How do I know if it's a true on-target effect?
This is the central question in small molecule research. A cellular phenotype alone is not sufficient evidence of on-target activity. You must build a strong, multi-faceted case. Here are the key questions you need to answer:
-
Does the compound engage the intended target in the cellular environment at the concentrations that produce the phenotype? [9]
-
Does a structurally related but biologically inactive version of the compound fail to produce the same phenotype? [9][10]
-
Does genetic knockdown or knockout of the target protein replicate the phenotype observed with the compound? [9]
-
Does an alternative, structurally distinct inhibitor of the same target produce the same phenotype? [10]
If the answer to any of these questions is "no," it is a significant red flag for off-target effects.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter and provides a logical path to a solution.
Problem 1: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent experimental conditions or compound instability.
-
Troubleshooting Steps:
-
Cellular State Consistency: Always use cells within a narrow passage number range and ensure they are in the same growth phase (e.g., 70-80% confluency) for every experiment.[11]
-
Compound Handling: Prepare fresh serial dilutions from a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11] Use low-protein-binding plates to prevent compound sequestration.
-
Incubation Time: Ensure that the incubation time with the compound is consistent across all experiments and is appropriate for the biological question being asked.
-
Problem 2: The observed phenotype does not match the known phenotype from siRNA/CRISPR-mediated target knockdown.
-
Potential Cause: This is a strong indicator that the observed phenotype is driven by off-target effects.[9]
-
Troubleshooting Steps:
-
Dose-Response Mismatch: Carefully re-evaluate the dose-response curve. Off-target effects often require higher concentrations than on-target effects.[9] Is the phenotype you're observing only present at the highest concentrations?
-
Implement Negative Controls: Synthesize or procure a structurally similar analog of your compound that is inactive against the primary target. This is a critical experiment. If the inactive analog still produces the phenotype, the effect is unequivocally off-target.[9][10]
-
Initiate Target Engagement Studies: You must confirm that your compound is binding to its intended target inside the cell at the working concentration. Proceed to the protocols for target engagement assays.
-
Problem 3: The compound is active in my primary assay but shows no effect on downstream signaling pathways known to be modulated by the target.
-
Potential Cause: The primary assay may be susceptible to artifacts (e.g., aggregation, fluorescence interference), or the compound is not engaging the target in a way that modulates its function.
-
Troubleshooting Steps:
-
Orthogonal Primary Assay: Validate the initial hit using a different assay format that relies on a different detection method (e.g., if you used a fluorescence-based assay, switch to a luminescence or label-free method).
-
Direct Target Engagement: This is a crucial time to use a biophysical method like the Cellular Thermal Shift Assay (CETSA) to prove that the compound binds the target protein inside the cell.[12][13]
-
Biochemical Assays: If possible, confirm that the compound inhibits the purified target protein in a cell-free biochemical assay. This can help rule out artifacts specific to the cellular environment.
-
Experimental Protocols & Methodologies
Workflow for Investigating and Mitigating Off-Target Effects
This workflow provides a logical progression from initial characterization to in-depth validation.
Caption: A step-by-step workflow for validating on-target activity.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess whether a compound binds to its target in intact cells.[12][13] The principle is that a compound binding to its target protein will stabilize it against heat-induced denaturation.
Materials:
-
Cells expressing the target protein
-
This compound compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment: PCR machine (for heat gradient), centrifuges, equipment for Western blotting or ELISA.
Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with your this compound compound at the desired concentration and another set with vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Place the PCR tubes in a thermocycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control (room temperature).
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble target protein remaining at each temperature for both the vehicle- and compound-treated samples using Western blotting or ELISA.
-
Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a rightward shift in the melting curve.
Protocol 2: The Inactive Analog Control Experiment
This is one of the most critical experiments to rule out off-target effects stemming from the chemical scaffold itself.[9][10]
Principle: A close structural analog of the active compound, which has been modified to remove its activity against the primary target (e.g., by removing a key interacting group), should not produce the same cellular phenotype.
Methodology:
-
Obtain or Synthesize an Inactive Analog: This is the most challenging step. It requires knowledge of the compound's structure-activity relationship (SAR). The ideal analog has minimal structural changes but lacks activity against the primary target.
-
Confirm Lack of Activity: Verify through a biochemical or target engagement assay that the analog does not interact with the primary target at the concentrations to be used.
-
Perform the Cellular Assay: Run your primary cellular phenotype assay in parallel with:
-
Vehicle (DMSO) control
-
Your active this compound compound
-
The inactive analog (used at the same concentration as the active compound)
-
-
Interpretation:
-
Ideal Outcome: The active compound produces the phenotype, while the vehicle and the inactive analog do not. This strongly supports that the phenotype is due to the on-target activity of your compound.
-
Red Flag: Both the active compound and the inactive analog produce the phenotype. This is strong evidence that the phenotype is an off-target effect related to the general properties of the chemical scaffold.
-
Caption: Logic of the inactive analog control experiment.
References
- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Overcoming N-Aminorhodanine Resistance in Cancer Cell Lines
Welcome to the technical support center for N-Aminorhodanine, a promising investigational anticancer agent. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the emergence of resistance to this compound in in-vitro cancer cell line models. Our goal is to provide you with the scientific rationale and practical methodologies to understand, investigate, and ultimately overcome this experimental challenge.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have when encountering resistance to this compound in your cancer cell lines.
Q1: We've observed a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the underlying cause?
A1: A decline in the efficacy of this compound is often indicative of acquired resistance, a phenomenon where cancer cells evolve mechanisms to survive and proliferate despite the presence of the drug.[1] This can manifest as an increase in the half-maximal inhibitory concentration (IC50) value of the compound in your cell line. The development of resistance is a common occurrence in cancer therapy and can be recapitulated in vitro through continuous exposure of cell lines to the drug.[2]
Q2: What are the most probable molecular mechanisms behind this compound resistance?
A2: While the exact mechanisms can be cell-line specific, based on the known targets of the broader rhodanine class of compounds, resistance to this compound could arise from several key mechanisms:[3][4]
-
Alterations in the Drug Target: this compound and its derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR).[5][6][7][8] Mutations in the EGFR kinase domain can prevent this compound from binding effectively, thereby rendering the drug inactive.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of a specific pathway by upregulating alternative survival pathways. For instance, if this compound inhibits EGFR signaling, cells might activate other receptor tyrosine kinases (RTKs) like MET or HER2 to maintain downstream signaling through pathways like PI3K/AKT or MEK/ERK.[9][10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[12]
-
Changes in Apoptotic Pathways: Cells may acquire mutations in genes that regulate apoptosis (programmed cell death), making them less susceptible to the cytotoxic effects of this compound.
Q3: How can we confirm that our cell line has genuinely developed resistance to this compound?
A3: The most definitive way to confirm resistance is to perform a comparative IC50 determination. This involves generating a dose-response curve for both your suspected resistant cell line and the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for the suspected resistant line would confirm the acquisition of resistance.
Q4: Is it possible to reverse the observed resistance to this compound?
A4: In many cases, it is possible to at least partially re-sensitize resistant cells to this compound. The strategy for reversal depends on the underlying resistance mechanism. For example, if resistance is due to efflux pump overexpression, co-administration with an efflux pump inhibitor may restore sensitivity. If a bypass pathway is activated, a combination therapy targeting both the primary target and the bypass pathway could be effective.[1]
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
This section provides a more in-depth, step-by-step guide to help you troubleshoot and manage this compound resistance in your experiments.
Problem 1: Inconsistent or Increasing IC50 Values for this compound
If you are observing a drift in your IC50 values or a sudden lack of response, it is crucial to systematically confirm and characterize the resistance.
Workflow for Confirming and Characterizing Resistance
Caption: Workflow for confirming and investigating this compound resistance.
This protocol allows for the quantitative comparison of drug sensitivity between parental and potentially resistant cell lines.
Materials:
-
Parental and suspected this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count both parental and suspected resistant cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Data Interpretation:
A significant increase in the IC50 value of the suspected resistant cell line compared to the parental line confirms resistance.
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | 2.5 | 1.0 |
| Resistant | 50.0 | 20.0 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Problem 2: Resistance is Confirmed, but the Mechanism is Unknown
Once resistance is confirmed, the next step is to elucidate the underlying molecular mechanism. This will guide your strategy for overcoming it.
Signaling Pathway in this compound Action and Resistance
References
- 1. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in N-Aminorhodanine biological assays
Welcome to the technical support center for N-Aminorhodanine biological assays. This guide is designed for researchers, scientists, and drug development professionals encountering variability and inconsistency in their experiments. My goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower you to conduct robust and reproducible assays. We will explore common pitfalls from reagent handling to data interpretation, ensuring your protocols are self-validating and your results are trustworthy.
Section 1: Foundational Issues - Compound and Reagent Integrity
The quality and handling of your core components are the bedrock of any successful assay. Inconsistencies often originate here, long before a plate is ever read.
Q1: My this compound compound is giving variable results between experiments, even with the same stock solution. What could be the cause?
This is a classic problem often rooted in compound stability and handling. This compound and its derivatives can be sensitive to environmental conditions.
-
Chemical Stability: The rhodanine scaffold, while a valuable tool in medicinal chemistry, can be susceptible to degradation depending on its specific substitutions.[1][2] Always handle the compound according to the manufacturer's specifications. It is stable under normal temperatures and pressures, but should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]
-
Storage: Store the powdered compound in a tightly sealed container, protected from light and moisture.[3] For solutions, especially in DMSO, prepare fresh stocks for critical experiments. If you must store solutions, aliquot them into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade reagents.[4]
-
Handling: Before use, ensure all reagents, including the compound stock, are brought to room temperature and are fully dissolved.[5] Incomplete solubilization is a major source of pipetting error and concentration inaccuracy.
Q2: I suspect the solvent (e.g., DMSO) is affecting my assay. How can I confirm and mitigate this?
Solvent effects are a significant but often overlooked variable. The polarity of the solvent can impact not only your compound's solubility but also enzyme activity and protein conformation.[6]
-
Causality: High concentrations of organic solvents like DMSO can denature enzymes or alter their conformational state, thereby affecting their catalytic activity. This can lead to either a decrease in signal (inhibition of the enzyme) or an increase in background (destabilization leading to non-specific interactions).
-
Troubleshooting Steps:
-
Run a Solvent-Only Control: Prepare control wells that include the highest concentration of the solvent used in your experimental wells but contain no this compound. This will establish the baseline effect of the solvent on your assay system.
-
Solvent Titration: Perform an experiment where you keep the enzyme and substrate concentrations constant but vary the concentration of the solvent. This will help you determine the maximum tolerable solvent concentration that does not significantly impact your assay's performance.
-
Matched Solvent Concentrations: Ensure that every well in your assay plate (including controls) contains the exact same final concentration of the solvent.[7] This is critical for comparing results across different compound concentrations.
-
Section 2: The Assay Itself - Troubleshooting Signal and Noise
Once you are confident in your reagents, the next step is to diagnose issues within the assay protocol itself. Most problems manifest as either an unacceptably high background signal or an unexpectedly low (or absent) signal.
Q3: My negative control wells show a very high signal (high background). How can I identify the source and reduce it?
High background noise can mask the true signal from your experiment, leading to a poor signal-to-noise ratio and unreliable data.[8] The key is to systematically isolate the contributing component.
-
Non-Specific Binding: This is a frequent culprit, where assay components like antibodies or the this compound compound itself stick to the surfaces of the microplate wells. Insufficient blocking is often the cause. Try increasing the concentration or incubation time of your blocking buffer.[9]
-
Reagent Contamination: Buffers or other reagents may be contaminated with an enzyme or fluorescent substance.[5] Prepare fresh reagents and filter-sterilize them if necessary.
-
Intrinsic Fluorescence/Activity: The this compound compound itself might be fluorescent at the wavelengths you are using, or it might directly react with your detection substrate.
To diagnose the source, a systematic control analysis is essential.
Experimental Protocol: Control Well Analysis for High Background
This protocol is designed to pinpoint the source of unwanted background signal.
-
Plate Setup: Prepare a 96-well plate with the control wells outlined in the table below.
-
Reagent Preparation: Use freshly prepared buffers and reagents for this test.
-
Execution: Add components as described in the table. Incubate for the standard duration of your assay.
-
Read Plate: Measure the signal using your standard plate reader settings.
-
Analysis: Compare the signal from each control well to the "Buffer Only" well. A significant increase in signal in a specific well points to the component added to that well as the source of the background.
| Well Type | Components | Purpose |
| Buffer Only | Assay Buffer | Establishes the baseline signal of the buffer and plate. |
| No-Enzyme Control | Buffer, Substrate, this compound | Reveals background from substrate or compound interaction.[5] |
| No-Substrate Control | Buffer, Enzyme, this compound | Shows if the enzyme or compound is inherently fluorescent/active.[5] |
| Compound Only | Buffer, this compound | Isolates the signal contribution from the test compound itself. |
| Enzyme Only | Buffer, Enzyme | Isolates the signal contribution from the enzyme preparation. |
Q4: I'm seeing a very weak or no signal, even in my positive controls. What should I check first?
A low or absent signal suggests a failure in the reaction chemistry.[5] A logical, step-by-step approach is the best way to troubleshoot.
-
Check the Basics: Always start with the simplest explanations. Verify that all reagents were added in the correct order and volume.[5] Confirm that your plate reader settings (e.g., excitation/emission wavelengths, gain) are correct for your assay's fluorophore or chromophore.[10]
-
Enzyme Inactivity: Enzymes are sensitive and can lose activity due to improper storage or handling.[5] Run a positive control with a known, potent activator or a standard substrate batch that has previously worked. If this control fails, your enzyme has likely degraded.
-
Sub-optimal Concentrations: The concentration of the enzyme or substrate may be too low, resulting in a weak reaction.[5] For enzyme inhibition assays, using a substrate concentration around the Michaelis-Menten constant (Km) is often recommended for optimal sensitivity to inhibitors.[11]
Troubleshooting Workflow for Low Signal
This workflow provides a systematic path to identify the cause of a weak or absent signal.
Caption: A step-by-step decision tree for diagnosing the root cause of low or no signal in a biological assay.
Section 3: Experimental Design and Data Interpretation
A well-designed experiment with robust controls is your best defense against inconsistent results.
Q5: How should I structure my plate layout to ensure my data is reliable and to control for variability?
Your plate layout should be designed to minimize systematic errors (like edge effects) and provide all necessary controls for proper data normalization and validation.
-
Positive and Negative Controls: Every plate must include positive controls (e.g., no inhibitor, or a known inhibitor) and negative controls (e.g., no enzyme) to define the dynamic range of your assay.
-
Replicates: Run all samples, including controls, in at least triplicate to assess the precision of your measurements and calculate standard deviations. A high coefficient of variation (CV) between replicate wells can indicate pipetting errors or inconsistent cell seeding.[12]
-
Avoid Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can introduce variability. If possible, avoid using the outermost wells for critical samples. If you must use them, surround the plate with a buffer or water-filled wells.
General Experimental Workflow for an this compound Inhibition Assay
This diagram illustrates a typical workflow from setup to analysis.
Caption: A standard workflow for a typical enzyme inhibition assay using an this compound compound.
Q6: My IC50 values for the same compound vary significantly between runs. What causes this and how can I improve consistency?
Fluctuations in IC50 values are a common frustration and point to underlying variability in your assay conditions. The IC50 is a calculated value, highly sensitive to the quality of your raw data and the consistency of your protocol.
-
Assay Window Consistency: The "assay window" is the difference between your positive (0% inhibition) and negative (100% inhibition) controls. If this window changes from plate to plate, your calculated IC50 values will shift. This can be caused by variations in enzyme activity, substrate concentration, or incubation times.[7]
-
Incubation Time: For enzymatic assays, the reaction rate is critical. Ensure that incubation times are precisely controlled. A longer incubation might lead to substrate depletion, which can affect the apparent potency of an inhibitor.[13]
-
Curve Fitting: Ensure you have a sufficient number of data points across a wide concentration range to accurately define the top and bottom plateaus of your dose-response curve. Poorly defined curves lead to unreliable IC50 calculations.
By implementing the controls and systematic troubleshooting steps outlined in this guide, you can significantly improve the consistency and reliability of your this compound biological assays.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. This compound(1438-16-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. High background in immunohistochemistry | Abcam [abcam.com]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the sulforhodamine B colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
Technical Support Center: Enhancing the Solution Stability of N-Aminorhodanine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for N-Aminorhodanine. This resource is designed to provide you, as a valued researcher, with in-depth insights and actionable strategies to address the common stability challenges encountered when working with this compound and its derivatives in solution. As Senior Application Scientists, we understand that compound stability is paramount for generating reliable and reproducible experimental data. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Understanding this compound Instability
FAQ: What are the primary degradation pathways for this compound in solution?
This compound, like many rhodanine-containing compounds, is susceptible to degradation in solution, primarily through hydrolysis.[1][2] The core issue lies in the reactivity of the thiazolidine ring.
-
Hydrolysis: The most significant stability concern is the hydrolysis of the rhodanine ring, which occurs spontaneously in aqueous solutions.[2] This reaction is pH-dependent and involves the cleavage of the ring to form a thioenolate derivative.[1][2] This degradation is not merely a loss of the parent compound but the formation of a new, potent chemical entity. These resulting thioenolates have been identified as potent inhibitors of metallo-β-lactamases (MBLs), which can lead to confounding results if your target is not an MBL.[1][3]
-
Oxidation: The sulfur atoms in the rhodanine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air. This can lead to the formation of various sulfoxides or sulfones, altering the compound's structure and activity.
-
Photodegradation: Like many heterocyclic compounds, this compound may be sensitive to light. Exposure to UV or even ambient light over extended periods can provide the energy needed to initiate degradation reactions, often leading to complex mixtures of byproducts and a visible change in solution color.
The primary degradation pathway via hydrolysis is visualized below. Understanding this mechanism is the first step in designing experiments that mitigate instability.
Caption: Fig. 1: this compound Hydrolysis Pathway
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My this compound stock solution in DMSO is turning from yellow to a darker orange/brown. What is happening and how can I prevent it?
Answer:
This color change is a common indicator of compound degradation. While this compound is a yellowish powder in its solid state, a significant color change in solution suggests the formation of chromophoric degradation products.[4]
Causality: The likely cause is a combination of slow degradation over time, potentially accelerated by exposure to light and ambient moisture. Even in an anhydrous solvent like DMSO, residual water can be sufficient to initiate slow hydrolysis. Furthermore, some rhodanine derivatives have been observed to react in DMSO to form other products like 1,3-dithiolanes and mixed disulfides, which could also contribute to the color change.[2]
Troubleshooting Steps:
-
Solvent Purity: Always use high-purity, anhydrous DMSO. Purchase in small-volume bottles with septa to minimize water absorption from the atmosphere each time the bottle is opened.
-
Light Protection: Protect your solutions from light at all times. Use amber vials and store them in the dark (e.g., in a freezer box or wrapped in aluminum foil).[5]
-
Storage Temperature: Store stock solutions at -20°C or, preferably, -80°C to significantly slow the rate of degradation.[4]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider aliquoting the stock solution into vials under an inert gas (like argon or nitrogen) before sealing and freezing. This minimizes oxidation.
-
Fresh Solutions: For the most sensitive assays, prepare stock solutions fresh before each experiment or use them within a short timeframe (e.g., 1-2 weeks) even when stored properly.
Question 2: I'm observing precipitation in my aqueous assay buffer after adding my this compound stock. What causes this and how can I fix it?
Answer:
Precipitation is typically due to the low aqueous solubility of this compound and its derivatives.[4][6] While it has some solubility in polar solvents, it is often described as sparingly soluble in water.[4][6]
Causality: This issue arises when the final concentration of the compound in your aqueous buffer exceeds its solubility limit. The organic solvent from your stock solution (e.g., DMSO) also affects the overall solubility. High concentrations of DMSO can keep the compound in solution, but as it's diluted into the buffer, the compound may crash out.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%) while still maintaining compound solubility. Run a vehicle control to ensure the DMSO concentration itself does not affect the assay.
-
Solubility Testing: Perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period. This will determine the practical working concentration range.
-
Use of Co-solvents/Surfactants: If solubility remains an issue, consider the inclusion of a biocompatible co-solvent or surfactant in your buffer, if your assay permits. Pluronic F-68 or a low concentration of Tween-20 can sometimes improve the solubility of hydrophobic compounds.
-
pH Adjustment: The pH of your buffer can influence the ionization state and thus the solubility of your compound. While the rhodanine ring itself is susceptible to pH-dependent hydrolysis, slight adjustments to the buffer pH (if permissible for your assay) might improve solubility.[2] This must be balanced against the risk of increased degradation.
Question 3: My compound shows great initial activity, but the effect diminishes rapidly during a multi-hour kinetic assay. How can I improve its stability in my assay buffer?
Answer:
This loss of activity over time is a classic sign of compound instability in the aqueous assay buffer, likely due to the hydrolysis previously discussed.[3] The initial activity is from the intact this compound, but as it degrades into its thioenolate form, its specific activity against your target may decrease (unless your target happens to be an MBL).[1][3]
Causality: Aqueous buffers, especially those at neutral or slightly alkaline pH (e.g., pH 7.4), provide the ideal environment for the pH-dependent hydrolysis of the rhodanine ring.[2] The rate of this degradation can be significant over a period of hours at room temperature or 37°C.
Troubleshooting Steps:
-
Buffer Composition: The choice of buffering agent can matter. For instance, studies on rhodanine stability have used buffers like Tris or ammonium bicarbonate.[3] If your assay allows, test different buffer systems to see if one is more favorable for stability.
-
pH Optimization: If your biological target is stable and active across a pH range, investigate if performing the assay at a slightly more acidic pH (e.g., pH 6.5-7.0) slows the rate of hydrolysis without compromising your results.
-
Reduce Incubation Time: Redesign your experiment to use shorter incubation times if possible.
-
Include Stabilizers: The addition of antioxidants such as ascorbic acid or glutathione to the assay buffer can sometimes help mitigate oxidative degradation, though hydrolysis is often the primary concern.
-
Pre-incubation Controls: To quantify the impact of instability, run a control where you pre-incubate this compound in the assay buffer for the full duration of your experiment before adding your target protein or cells. Comparing the activity of this pre-incubated sample to a freshly added sample will reveal the extent of activity loss due to instability.
Section 3: Protocols for Stability Assessment
To quantitatively assess stability and validate your handling procedures, a stability-indicating analytical method is essential.[5] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.[7]
Protocol 1: HPLC-Based Assay for this compound Stability in Solution
This protocol provides a framework for monitoring the disappearance of the parent this compound peak over time.
Objective: To quantify the percentage of this compound remaining in a specific solution (e.g., assay buffer) over time under defined conditions (e.g., temperature, light).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
HPLC-grade buffer components (e.g., Formic Acid, Ammonium Acetate)
-
Calibrated HPLC system with UV or PDA detector
-
Thermostatted autosampler or incubator
Methodology:
-
Method Development:
-
Develop an HPLC method that provides good separation between this compound and its potential degradants (and the solvent front). A reverse-phase C18 column is a good starting point.
-
Example Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength where this compound has strong absorbance (determine by UV-Vis scan).
-
Injection Volume: 10 µL
-
-
-
Sample Preparation (Time-Point Zero):
-
Prepare a concentrated stock of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute this stock into your test solution (e.g., PBS, pH 7.4) to your final desired concentration (e.g., 100 µM). This is your t=0 sample .
-
Immediately inject the t=0 sample onto the HPLC to get the initial peak area of the parent compound.
-
-
Incubation:
-
Place the vial containing the remaining test solution under the desired incubation conditions (e.g., 37°C incubator, protected from light).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it onto the HPLC.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the intact this compound.
-
Calculate the percentage remaining at each time point (t) using the formula: % Remaining = (Peak Area at time t / Peak Area at t=0) * 100
-
Plot % Remaining vs. Time to visualize the degradation kinetics.
-
Caption: Fig. 2: HPLC Workflow for Stability Testing
Section 4: Summary of Recommendations
For optimal stability and experimental reproducibility, adhere to the following best practices.
| Parameter | Recommendation | Rationale |
| Solvent for Stocks | High-purity, anhydrous DMSO | Minimizes water content, reducing the primary hydrolysis degradation pathway.[2][3] |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | Low temperatures drastically reduce the rate of all chemical degradation reactions.[4] |
| Light Exposure | Minimize at all times; use amber vials | Prevents potential photodegradation, a common issue for heterocyclic compounds.[5] |
| Aqueous Buffers | Prepare fresh; use immediately after adding compound | This compound is least stable in aqueous solutions where hydrolysis can occur.[2] |
| Working pH | Neutral to slightly acidic (if assay permits) | Hydrolysis of the rhodanine ring is pH-dependent and can be faster at alkaline pH.[2] |
| Validation | Periodically check stock purity via HPLC/LC-MS | Ensures that observed biological effects are from the parent compound, not degradants.[7][8] |
By understanding the inherent instability of the this compound scaffold and implementing these robust handling, storage, and analytical strategies, you can ensure the integrity of your compound and the reliability of your scientific data.
References
- 1. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. ijsdr.org [ijsdr.org]
- 6. CAS 1438-16-0: this compound | CymitQuimica [cymitquimica.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Polar N-Aminorhodanine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar N-Aminorhodanine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique purification challenges presented by this important class of heterocyclic compounds. As a privileged scaffold in medicinal chemistry, this compound derivatives offer immense potential, but their inherent polarity often complicates isolation and purification.[1][2] This resource is designed to provide both the "how" and the "why," grounding practical solutions in solid scientific principles.
The Challenge: Understanding the Polarity of this compound Derivatives
The purification difficulties associated with this compound derivatives stem from their distinct molecular architecture. Several functional groups contribute to their high polarity and challenging chromatographic behavior.
-
Rhodanine Core: The thiazolidinone ring itself contains a polar carbonyl group and a thiocarbonyl group.
-
N-Amino Group: The exocyclic amino group at the N-3 position is a key site for hydrogen bonding and can act as a basic center, leading to strong interactions with acidic silica gel.[3][4]
-
Substituents: Polar functional groups on substituents at the N-amino or C-5 positions further increase the overall polarity of the molecule.
This combination often leads to issues like poor solubility in non-polar organic solvents, tenacious binding to polar stationary phases, and poor retention on traditional reversed-phase columns.
References
Validation & Comparative
comparing the anticancer activity of N-Aminorhodanine with Erlotinib
An In-Depth Comparative Analysis of the Anticancer Activities of N-Aminorhodanine Derivatives and Erlotinib
Introduction: The Landscape of Targeted Cancer Therapy
The paradigm of cancer treatment has shifted dramatically from broad-spectrum cytotoxic agents to targeted therapies that exploit specific molecular vulnerabilities of cancer cells. A cornerstone of this approach is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various malignancies, leading to uncontrolled cell proliferation and survival. Erlotinib (marketed as Tarceva®) is a well-established first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][][3][4] However, the emergence of drug resistance necessitates a continuous search for novel therapeutic agents.[5]
Among the promising new scaffolds is the rhodanine core, a versatile heterocyclic compound. This compound derivatives, in particular, have garnered significant interest for their broad range of biological activities, including potent anticancer effects.[6][7] Recent studies have positioned these novel compounds in direct comparison with Erlotinib, particularly in the context of lung cancer, suggesting they may offer enhanced efficacy and improved safety profiles.[8]
This guide provides a comprehensive, data-supported comparison of the anticancer activity of this compound derivatives and Erlotinib. We will delve into their mechanisms of action, present head-to-head experimental data, and provide detailed protocols for the key assays used in their evaluation, aimed at researchers, scientists, and drug development professionals.
Part 1: Unraveling the Mechanisms of Action
Understanding how a drug interacts with its molecular target is fundamental to rational drug design and clinical application. While Erlotinib has a well-defined mechanism, this compound derivatives are emerging with potentially distinct or overlapping modes of action.
Erlotinib: A Competitive EGFR Tyrosine Kinase Inhibitor
Erlotinib exerts its anticancer effect by specifically targeting the epidermal growth factor receptor (EGFR).[1][3] EGFR is a transmembrane protein that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[9] This triggers autophosphorylation and initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[9]
In many cancers, particularly certain subtypes of NSCLC, EGFR is overexpressed or harbors activating mutations (e.g., exon 19 deletions or exon 21 L858R substitution), leading to constitutive signaling and malignant growth.[1][9] Erlotinib functions as an ATP-competitive inhibitor, binding reversibly to the ATP-binding site within the EGFR tyrosine kinase domain.[][10] This blockade prevents receptor autophosphorylation, effectively shutting down the downstream signaling pathways and leading to cell cycle arrest and apoptosis (programmed cell death).[]
This compound Derivatives: A Multi-faceted Approach?
The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] While some research suggests that this compound derivatives may also target EGFR, their anticancer activity could be more complex.[8] Studies on various rhodanine-based compounds have revealed other potential mechanisms, including the inhibition of topoisomerase II and intercalation with DNA, which would represent a different mode of action from Erlotinib.[7][11]
The primary outcome of treatment with effective this compound derivatives, similar to Erlotinib, is the induction of cancer cell death. The key difference may lie in the upstream signaling events that trigger this outcome. The ability to induce apoptosis through EGFR-independent pathways could be a significant advantage, potentially bypassing the resistance mechanisms that affect Erlotinib.
Part 2: Comparative Anticancer Activity - In Vitro Evidence
The most direct way to compare the efficacy of two compounds is through in vitro cytotoxicity assays against relevant cancer cell lines. Recent studies have evaluated newly synthesized this compound derivatives against the A549 human lung adenocarcinoma cell line, using Erlotinib as a reference drug.[8] These studies also assessed cytotoxicity against normal human dermal fibroblast (HdFn) cells to determine the therapeutic window and potential for off-target toxicity.[8]
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a drug required to inhibit a biological process (like cell proliferation) by 50%. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Incubation Time | IC50 (µg/mL) | Reference |
| Erlotinib (Standard) | A549 (Lung Cancer) | 24h | >100 | [8] |
| A549 (Lung Cancer) | 48h | 53.07 | [8] | |
| A549 (Lung Cancer) | 72h | 34.69 | [8] | |
| HdFn (Normal) | 48h | 122.8 | [8] | |
| Derivative 2a2 | A549 (Lung Cancer) | 24h | 10.8 | [8] |
| Derivative 2a1 | A549 (Lung Cancer) | 48h | 32.59 | [8] |
| HdFn (Normal) | 48h | 154.4 | [8] | |
| Derivative 2b2 | A549 (Lung Cancer) | - | 55.8 | [6] |
Analysis of Experimental Data:
-
Potency: The this compound derivative 2a2 demonstrated remarkably potent anticancer activity, with an IC50 of 10.8 µg/mL against A549 lung cancer cells after just 24 hours of treatment.[8] In the same timeframe, Erlotinib showed minimal effect.
-
Comparative Efficacy: After 48 hours, derivative 2a1 (IC50: 32.59 µg/mL) was significantly more potent than Erlotinib (IC50: 53.07 µg/mL).[8] This suggests a stronger and faster cytotoxic effect from these novel compounds.
-
Safety and Selectivity: Crucially, derivative 2a1 showed a higher IC50 value against normal HdFn cells (154.4 µg/mL) compared to Erlotinib (122.8 µg/mL).[8] This indicates a better safety profile, as a higher concentration is needed to harm normal cells, suggesting greater selectivity for cancer cells.
These results strongly suggest that specific this compound derivatives are not only more potent than Erlotinib but may also possess a wider therapeutic window, a highly desirable characteristic for any anticancer agent.[8]
Part 3: Experimental Methodologies - The Foundation of Discovery
Reproducible and well-validated experimental protocols are the bedrock of scientific integrity. The following sections detail the standard methodologies used to generate the comparative data presented above. Explaining the causality behind these choices provides insight into why these specific assays are the gold standard for evaluating anticancer compounds.
A. MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then dissolved, and the absorbance is measured with a spectrophotometer, allowing for the quantification of cell death induced by a test compound.[13][14]
Detailed Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells (e.g., A549 or HdFn) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12][15] Include wells with medium only to serve as a blank.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives, Erlotinib) and a vehicle control (e.g., DMSO). Carefully remove the old medium and add 100 µL of fresh medium containing the desired drug concentrations to the wells.
-
Exposure Incubation: Incubate the cells with the compounds for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the formazan.[12][15]
-
Final Incubation: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[12][13] Some protocols may require a longer incubation (e.g., 4 hours to overnight).[15]
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot a dose-response curve to determine the IC50 value for each compound.
B. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is essential for determining if a drug induces apoptosis or necrosis. In early apoptosis, a phospholipid called phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer surface.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost, where it intercalates with DNA.[16][17] By using both stains, one can distinguish between four populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely seen, usually indicates primary necrosis).
Detailed Protocol:
-
Cell Treatment: Seed 1-2 x 10^6 cells in appropriate culture flasks or plates and treat with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells. The floating cells are often apoptotic. Trypsinize the adherent cells and combine them with the cells from the supernatant.[16][17]
-
Washing: Centrifuge the cell suspension (e.g., 300-700 x g for 5 minutes) and wash the cell pellet twice with cold PBS to remove any residual medium.[16][17]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18] The calcium in this buffer is essential for Annexin V binding to PS.
-
Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution (e.g., 1 mg/mL) to the cell suspension.[17][18] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark to prevent photobleaching of the fluorochromes.[18]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the samples immediately using a flow cytometer.[18] FITC is typically detected in the FL1 channel (~530 nm) and PI in the FL2 or FL3 channel (~620 nm).
C. Cell Cycle Analysis via Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[19] After treatment with a drug, cells are fixed to permeabilize their membranes and then stained with PI, which binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and contain a doubled (4N) amount of DNA. An accumulation of cells in a specific phase suggests the drug has induced cell cycle arrest at that checkpoint. A "sub-G1" peak indicates the presence of apoptotic cells with fragmented DNA.
Detailed Protocol:
-
Cell Treatment: Culture and treat cells with the desired compounds as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise into ice-cold 70% ethanol while gently vortexing. This step is critical for proper fixation and permeabilization.[20]
-
Incubation: Incubate the cells for at least 30 minutes (or up to several weeks) at 4°C.[20]
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to rehydrate the cells.[20]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[20]
-
Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[20]
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically collected as a linear signal. The resulting histogram of cell count versus fluorescence intensity is then analyzed using modeling software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[20]
Part 4: Discussion and Future Perspectives
The comparative data strongly supports the potential of this compound derivatives as a promising class of anticancer agents. In direct comparison with Erlotinib, a clinically approved EGFR inhibitor, specific derivatives have demonstrated superior potency against lung cancer cells and a potentially better safety profile.[8] The rapid and potent cytotoxicity of compound 2a2 at 24 hours is particularly noteworthy, suggesting a mechanism that can overcome the initial cellular defenses more effectively than Erlotinib.[8]
The key question for future research is to definitively elucidate the mechanism of action. If these this compound derivatives function through EGFR inhibition, they may represent a next-generation TKI with higher affinity or the ability to inhibit resistant mutants. However, if their activity stems from an entirely different mechanism, such as topoisomerase II inhibition, they could be valuable for treating EGFR-TKI-resistant tumors or used in combination therapies to attack cancer cells through multiple pathways.
Future research should focus on:
-
Target Deconvolution: Utilizing biochemical and molecular assays to identify the specific protein targets of the most potent this compound derivatives.
-
In Vivo Efficacy: Progressing the lead compounds into preclinical animal models (e.g., xenografts) to assess their antitumor activity, pharmacokinetics, and tolerability in a whole-organism setting.[21]
-
Resistance Profiling: Investigating whether cancer cells can develop resistance to these new derivatives and if they remain effective against cell lines with known resistance mutations to Erlotinib (e.g., T790M).[5]
-
Combination Studies: Exploring the synergistic potential of combining this compound derivatives with Erlotinib or other standard-of-care chemotherapies.
References
- 1. drugs.com [drugs.com]
- 3. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 9. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. ijpbs.com [ijpbs.com]
A Comparative Guide to N-Aminorhodanine and Other Rhodanine Derivatives as Enzyme Inhibitors
For Immediate Release
A Deep Dive into the Inhibition Profiles of Rhodanine-Based Compounds, Highlighting N-Aminorhodanine's Unique Potential and Broad Applicability in Drug Discovery.
The rhodanine scaffold, a versatile heterocyclic motif, has long been a cornerstone in medicinal chemistry, leading to the development of numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives are recognized as privileged structures in drug discovery due to the diverse pharmacological activities they exhibit, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[4][5][6] This guide provides a detailed comparison of this compound and other prominent rhodanine derivatives as enzyme inhibitors, offering insights for researchers, scientists, and drug development professionals.
The Rhodanine Scaffold: A Privileged Structure with a Caveat
Rhodanine, or 2-thioxothiazolidin-4-one, and its derivatives have been the subject of extensive research, yielding potent and selective modulators of various enzymes and receptors.[1][3] A notable success story is epalrestat, a rhodanine-3-acetic acid derivative used in the treatment of diabetic complications.[1][2] The adaptability of the rhodanine ring allows for chemical modifications at several positions, most commonly at the C-5 and N-3 positions, enabling the fine-tuning of their biological activity.[5]
However, the rhodanine core is not without its challenges. Certain rhodanine derivatives, particularly 5-ene-rhodanines, have been identified as Pan-Assay Interference Compounds (PAINS).[7][8][9] PAINS are known to produce false-positive results in high-throughput screening assays through non-specific interactions with multiple biological targets.[7][10] This necessitates a critical evaluation of the biological activity of new rhodanine-based compounds to ensure target specificity.[9]
This compound: A Unique Derivative with Distinct Reactivity
This compound, characterized by an amino group at the N-3 position of the thiazolidine ring, presents a unique chemical profile compared to other rhodanine derivatives.[11][12] This structural modification significantly influences its reactivity and potential as a scaffold for novel inhibitors.
The synthesis of this compound and its derivatives can be achieved through various methods, with the reaction conditions dictating the final product.[11][12][13] For instance, its reaction with aldehydes can yield different products depending on the reaction environment.[12]
Recent studies have explored the potential of this compound derivatives as anticancer agents. For example, novel N- and 5-disubstituted aminorhodanine derivatives have been synthesized and shown to exhibit cytotoxic effects against lung cancer cell lines, with some compounds demonstrating high safety profiles on normal cells.[13][14]
Comparative Analysis: this compound vs. Other Rhodanine Derivatives
To provide a clear comparison, this section will focus on key classes of rhodanine derivatives and their documented enzyme inhibitory activities, contrasted with the emerging data on this compound derivatives.
This class of compounds has been extensively studied and includes the clinically used drug, epalrestat.[1] Derivatives of rhodanine-3-acetic acid have shown inhibitory activity against a range of enzymes, including:
-
Aldose Reductase: Epalrestat is a potent inhibitor of this enzyme, which is implicated in diabetic complications.[15][16]
-
Fungal Protein Mannosyl Transferase 1 (PMT1): Certain derivatives have demonstrated potent inhibition of Candida albicans PMT1, with IC50 values in the sub-micromolar range.[17][18]
-
α-Amylase: Some rhodanine-3-acetic acid derivatives have been identified as potent inhibitors of α-amylase, suggesting potential applications in managing diabetes.[19]
Modifications at the C-5 position with an arylidene group have yielded a vast number of biologically active compounds. These are frequently identified as hits in high-throughput screenings.[3]
-
Antiviral Agents: A notable example is LJ001, a broad-spectrum inhibitor of enveloped viruses that acts by targeting the viral lipid membrane.[20][21]
-
Antimicrobial Agents: These derivatives have shown activity against various bacterial and fungal pathogens.[5][22] Some have demonstrated efficacy against multidrug-resistant strains.[23]
-
Enzyme Inhibitors: They have been shown to inhibit a variety of enzymes, including HIV-1 integrase and phosphatase of regenerating liver 3 (PRL-3).[24][25]
While the body of research on this compound derivatives is still growing, initial studies indicate their significant potential, particularly in cancer therapy. The introduction of the N-amino group allows for the synthesis of novel structures with distinct biological profiles. For instance, certain derivatives have shown potent cytotoxic effects against lung cancer cells, with some exhibiting greater potency than the established drug erlotinib.[13]
Data Presentation
To facilitate a direct comparison, the following table summarizes the inhibitory activities of representative rhodanine derivatives against various enzyme targets.
| Derivative Class | Target Enzyme | Representative Compound/Derivative | IC50/Ki Value | Reference |
| Rhodanine-3-acetic Acid | Aldose Reductase (ALR2) | 3f (a 5-benzylidene rhodanine-3-acetamide) | 0.12 ± 0.01 µM | [15] |
| Fungal PMT1 | 5a | 0.2-0.5 µM | [17] | |
| α-Amylase | Compound 1 (rhodanine-3-acetic acid) | Potent (qualitative) | [19] | |
| 5-Arylidene Rhodanine | HIV-1 Integrase | Compound 1 | 15 µM (3'-processing), 11 µM (strand transfer) | [24] |
| Mtb InhA | Compound Cy14 | 3.18 µM | [26][27] | |
| DNA Gyrase B | Compound Cy14 | 10 nM | [26][27] | |
| PRL-3 | Compound 5e | 0.9 µM | [25] | |
| This compound | A549 Lung Cancer Cells | Compound 2a2 | 10 µg/mL (24h) | [13] |
| A549 Lung Cancer Cells | Compound 2a1 | 32.59 µg/mL (72h) | [13] | |
| A549 Lung Cancer Cells | Compound 2b2 | 55.8 µg/mL | [14][28] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of a compound against a target enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Dissolve the test compounds (rhodanine derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.
-
Assay Reaction: In a microplate, add the enzyme solution, the inhibitor solution (at various concentrations), and a buffer to a final volume. A control reaction without the inhibitor should be included.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the microplate at a specific temperature for a defined period.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Viral Entry Inhibition Assay
This assay is used to evaluate the ability of a compound to prevent a virus from entering host cells.[20]
-
Cell Seeding: Seed host cells in a suitable plate format (e.g., 24-well plate) and allow them to grow to confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the rhodanine derivative in an infection medium for 1 hour at 37°C.
-
Virus-Compound Incubation: In a separate tube, incubate the virus with the same concentrations of the compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the pre-treated cells at a specific multiplicity of infection (MOI).
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Post-Infection: Remove the inoculum and add fresh medium containing the compound.
-
Incubation: Incubate the plates for a period appropriate for the virus being tested.
-
Quantification: Quantify the viral infection using a suitable method, such as a plaque assay, TCID50 assay, or by measuring the expression of a viral protein.
Visualizations
Chemical Structures and Modifications
General Workflow for Screening Rhodanine-Based Inhibitors
Mechanism of Action of 5-Arylidene Rhodanine Antivirals
Conclusion
The rhodanine scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors with therapeutic potential. While established derivatives like rhodanine-3-acetic acids and 5-arylidene rhodanines have a well-documented history of diverse biological activities, the emergence of this compound derivatives opens up new avenues for exploration, particularly in the realm of anticancer drug development. The key to unlocking the full potential of this versatile scaffold lies in a thorough understanding of the structure-activity relationships and a rigorous assessment of target specificity to navigate the challenges posed by PAINS. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery through the rational design of rhodanine-based inhibitors.
References
- 1. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]
- 5. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. New synthesis of aminorhodanin and condensed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (1438-16-0) for sale [vulcanchem.com]
- 13. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 14. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 15. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Introducing Broadened Antibacterial Activity to Rhodanine Derivatives Targeting Enoyl-Acyl Carrier Protein Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validating the Putative EGFR-Inhibitory Mechanism of an N-Aminorhodanine Analog: A Comparative Guide to Knockout Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel N-Aminorhodanine analog, hypothetically targeting the Epidermal Growth Factor Receptor (EGFR). By integrating genetic knockout studies with pharmacological assays, we present a robust methodology to unequivocally demonstrate on-target activity and differentiate it from off-target effects. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Rationale for Target Validation
The rhodanine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide array of biological activities. Recent studies on 3-aminorhodanine derivatives have suggested potential anticancer properties, with in-silico docking and preliminary in-vitro assays pointing towards the Epidermal Growth Factor Receptor (EGFR) as a plausible molecular target.[1][2][3] EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation, survival, and differentiation.[4] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5][6]
However, initial enzymatic or cell-based screening data can be misleading. Small molecules can exhibit non-specific activity or act on alternative pathways. Therefore, rigorous target validation is paramount before committing to costly and time-consuming preclinical and clinical development. Genetic methods, particularly CRISPR-Cas9 mediated gene knockout, offer a powerful tool to validate that the observed phenotype of a compound is indeed a consequence of its interaction with the intended target.[7]
This guide will use a hypothetical this compound analog, hereafter referred to as "NA-Rhod," as a case study to delineate the process of validating its putative EGFR-inhibitory mechanism. We will compare the cellular effects of NA-Rhod in wild-type cancer cells versus isogenic EGFR-knockout cells.
The EGFR Signaling Pathway: A Brief Overview
EGFR signaling is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[8][9] This phosphorylation creates docking sites for various adaptor proteins, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which drive cell proliferation and survival.[8][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 3. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of N-Aminorhodanine for Cancer Cells Over Normal Cells
Introduction: The Quest for Selective Cytotoxicity
In the landscape of oncology drug discovery, the paramount goal is to develop therapeutic agents that can effectively eradicate malignant cells while leaving healthy tissues unharmed. This concept of selective cytotoxicity is the cornerstone of a successful and tolerable chemotherapy regimen. N-Aminorhodanine and its derivatives have emerged as a promising class of heterocyclic small molecules, demonstrating significant anticancer properties in preclinical studies.[1][2] These compounds belong to the broader rhodanine family, which is recognized for a wide spectrum of biological activities.[3][4] The central challenge, and the focus of this guide, is to rigorously quantify their selectivity and understand the mechanistic underpinnings that allow them to preferentially target cancer cells.
This guide provides a comprehensive framework for researchers to assess the selectivity of this compound. We will delve into the core experimental workflows, the rationale behind methodological choices, and the interpretation of key data points, moving beyond a simple recitation of protocols to a deeper understanding of how to build a robust case for selective anticancer activity.
The Mechanistic Rationale: Why Expect Selectivity?
The potential for this compound's cancer cell selectivity is not arbitrary; it is rooted in the fundamental molecular differences between cancerous and normal cells. Cancer cells are characterized by dysregulated signaling pathways that drive their uncontrolled proliferation and survival. Many rhodanine-based compounds have been identified as inhibitors of key enzymes within these pathways.
Molecular docking and quantitative structure-activity relationship (QSAR) studies suggest that rhodanine derivatives can act as potent inhibitors of tyrosine kinases, such as c-Src, and may target the Epidermal Growth Factor Receptor (EGFR).[3] These kinases are often overexpressed or hyperactivated in various cancers, making them prime therapeutic targets. By inhibiting these oncogenic drivers, this compound can theoretically cut off the signaling inputs that cancer cells have become addicted to, leading to cell cycle arrest and apoptosis, while having a less pronounced effect on normal cells that are not reliant on these hyperactive pathways.[5]
Caption: Proposed mechanism for this compound's selective action in cancer cells.
Phase 1: Foundational In Vitro Cytotoxicity Profiling
The first step in assessing selectivity is to determine the dose-dependent cytotoxic effect of the compound on a panel of both cancerous and non-cancerous cell lines.[6] The half-maximal inhibitory concentration (IC₅₀) is the primary metric derived from this phase.
Rationale for Cell Line Selection: It is crucial to use a diverse panel. For cancer cells, include lines from different tissues of origin (e.g., breast, lung, colon) to assess the breadth of activity. For normal cells, select non-transformed cell lines that correspond to tissues commonly affected by chemotherapy-related toxicity, such as human dermal fibroblasts (Hdfn), human embryonic kidney cells (HEK293), or normal lung fibroblasts.[6] This comparative approach is fundamental to establishing a therapeutic window.[6]
Experimental Protocol: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate both cancer and normal cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium. A typical concentration range might be from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (and vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, which allows for sufficient time to observe effects on cell proliferation and viability.[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression (four-parameter logistic function) to fit a dose-response curve and calculate the IC₅₀ value.[9][10]
-
Phase 2: Quantifying and Interpreting Selectivity
With IC₅₀ values in hand for both cancer and normal cell lines, the next critical step is to calculate the Selectivity Index (SI) . This ratio provides a quantitative measure of a compound's preferential toxicity.[11]
Calculation: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
Interpretation:
-
SI > 1: The compound is more toxic to the cancer cell line than the normal cell line.[11]
-
SI > 2 or 3: The compound is generally considered to have meaningful selectivity.[11][12]
-
SI > 10: The compound is considered highly selective.
-
SI ≤ 1: The compound is non-selective or more toxic to normal cells.[11]
Caption: Experimental workflow for determining the Selectivity Index (SI).
Comparative Data Presentation
Objective comparison requires benchmarking against established agents. Below is a representative table comparing a hypothetical this compound derivative with Doxorubicin, a standard chemotherapeutic known for its cardiotoxicity, and Erlotinib, an EGFR inhibitor.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound Derivative | A549 | Lung Carcinoma | 5.2 | 9.3 |
| Hdfn | Normal Fibroblast | 48.5 | ||
| Doxorubicin | A549 | Lung Carcinoma | 0.8 | 1.9 |
| Hdfn | Normal Fibroblast | 1.5 | ||
| Erlotinib | A549 | Lung Carcinoma | 2.1 | >23.8 |
| Hdfn | Normal Fibroblast | >50 |
Data are hypothetical and for illustrative purposes.
This structured data clearly demonstrates the superior selectivity of the this compound derivative over the conventional cytotoxic agent, Doxorubicin. While the targeted therapy Erlotinib shows higher selectivity, the this compound derivative still presents a promising profile.
Phase 3: Investigating the Mechanism of Selective Cell Death
Demonstrating that this compound induces apoptosis (programmed cell death) preferentially in cancer cells provides a powerful mechanistic validation of the cytotoxicity data.
Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cancer and normal cells in 6-well plates with this compound at concentrations around their respective IC₅₀ values for 24-48 hours. Include vehicle controls.
-
Cell Harvesting: Collect all cells, including those floating in the medium (which may be apoptotic), by trypsinization and centrifugation.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Expected Outcome: A successful selective compound will show a significantly higher percentage of Annexin V-positive cells in the cancer cell population compared to the normal cell population at an equivalent dose.
Conclusion and Future Directions
A rigorous assessment of selectivity is a multi-step process that builds a progressively stronger case for a compound's therapeutic potential. By starting with broad cytotoxicity screening across diverse cell lines, quantifying the preference using the Selectivity Index, and validating the mechanism through apoptosis assays, researchers can generate a robust data package. The evidence from preclinical studies suggests that this compound derivatives can exhibit significant and favorable selectivity for cancer cells.[5]
Future work should focus on validating these in vitro findings in more complex models, such as 3D spheroids or co-culture systems that better mimic the tumor microenvironment.[13] Ultimately, confirming selectivity in in vivo animal models is the critical next step toward clinical development. This systematic and mechanistically-grounded approach is essential for identifying the most promising this compound candidates for the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of N-Aminorhodanine Across Diverse Cancer Cell Lines: A Technical Guide
This guide provides a comprehensive analysis of N-Aminorhodanine's anti-cancer efficacy, comparing its performance across various cancer cell lines and against relevant alternative compounds. We will delve into the underlying mechanism of action, provide detailed experimental protocols for validation, and present a clear, data-driven comparison to inform future research and development.
Introduction to this compound: A Privileged Scaffold in Cancer Therapy
This compound belongs to the rhodanine family, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their versatile biological activities. Rhodanine derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting a wide range of effects including anticancer, antiviral, and antimicrobial properties. This compound, in particular, has emerged as a compound of interest for its activity against specific cancer cell populations.
The primary mechanism of action for this compound is the selective inhibition of human Golgi alpha-mannosidase II (GMII). This enzyme plays a critical role in the post-translational modification of N-glycans, which are essential for the proper folding and function of many proteins involved in cell-cell adhesion and signaling. By inhibiting GMII, this compound disrupts this process, leading to aberrant glycoprotein structures that can trigger stress responses and ultimately induce cell death in cancer cells. Furthermore, research has highlighted its efficacy in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis.
Comparative Efficacy: this compound vs. Cancer Cell Lines
The cytotoxic and cytostatic effects of this compound have been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison. The data below summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Key Findings | Reference |
| Breast Cancer | SUM159 | 1.8 | Potent activity against breast cancer stem cells. | |
| Breast Cancer | MCF-7 | >50 | Limited activity in this luminal A breast cancer cell line. | |
| Glioblastoma | U87 | ~10 | Moderate activity observed. | |
| Prostate Cancer | PC-3 | ~25 | Moderate activity observed. |
Analysis of Efficacy: The data indicates that this compound's efficacy is highly context-dependent, with significant potency observed in breast cancer stem cells (SUM159 cell line) and more moderate activity in glioblastoma and prostate cancer cell lines. Its limited activity in the MCF-7 cell line suggests a potential selectivity towards cancer cells with specific molecular profiles, possibly those more reliant on the N-glycan maturation pathway for survival.
Experimental Validation Protocols
To ensure the reproducibility and accuracy of efficacy studies, standardized protocols are essential. The following sections detail the methodologies for key assays used to characterize the anti-cancer effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Determination: Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.
Visualizing the Experimental Workflow and Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: Proposed mechanism of this compound via GMII inhibition.
Conclusion and Future Directions
This compound demonstrates significant, albeit cell line-specific, anti-cancer activity. Its potency against breast cancer stem cells is particularly noteworthy and warrants further investigation. The disruption of N-glycan processing via Golgi alpha-mannosidase II inhibition presents a compelling mechanism of action that may be exploitable in cancers reliant on this pathway.
Future research should focus on elucidating the molecular determinants of sensitivity to this compound to identify patient populations most likely to benefit from this therapeutic strategy. Combination studies with other anti-cancer agents could also reveal synergistic effects, potentially overcoming resistance mechanisms and enhancing therapeutic outcomes. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and its derivatives as next-generation cancer therapeutics.
comparing the in vitro and in vivo efficacy of N-Aminorhodanine
An In-Depth Technical Guide to the Efficacy of N-Aminorhodanine and Its Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies
Introduction: The Promise of the Rhodanine Scaffold
The rhodanine heterocyclic core is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to a diverse range of biological targets.[1][2] This versatility has led to the development of numerous rhodanine derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][4][5] Among these, this compound, also known as 3-amino-2-thioxothiazolidin-4-one, serves as a crucial starting material for creating novel therapeutic candidates.[6][7] Modifications at the N-3 and C-5 positions of the rhodanine ring are common strategies to enhance potency and selectivity.[1][2]
This guide provides a comprehensive comparison of the in vitro (laboratory-based) and in vivo (whole-organism) efficacy of this compound derivatives. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the current evidence, the methodologies used to obtain it, and the critical gap between cellular activity and therapeutic potential in a living system.
In Vitro Efficacy: Targeting Cancer Cells in the Dish
The primary body of research on this compound derivatives focuses on their in vitro anticancer properties, particularly against non-small cell lung cancer (NSCLC).[8][9] These studies are foundational, as they provide the first proof-of-concept that a compound can exert a desired biological effect at the cellular level.
A key target in NSCLC is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when mutated or overexpressed, can drive uncontrolled cell proliferation.[8][9] Several novel N- and 5-disubstituted aminorhodanine derivatives have been synthesized and tested for their ability to inhibit the growth of the A549 human lung cancer cell line, which is a standard model for NSCLC research.[10][11]
Proposed Mechanism of Action: EGFR Inhibition
Computational docking studies and in vitro assays suggest that this compound derivatives can bind to the ATP-binding site of the EGFR tyrosine kinase domain. This competitive inhibition prevents the downstream signaling cascade that leads to cell growth and survival, ultimately inducing apoptosis in cancer cells.
References
- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]
- 4. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. 3-Aminorhodanine | C3H4N2OS2 | CID 74033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
N-Aminorhodanine: A Head-to-Head Comparison with Established Chemotherapy Drugs in Oncology Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is relentless. Among the emerging classes of small molecules, N-Aminorhodanine and its derivatives have garnered significant interest for their potential as potent anticancer agents. This guide provides a detailed head-to-head comparison of this compound with established chemotherapy drugs, offering objective analysis of its performance supported by experimental data to inform future research and development.
Introduction to this compound: A Privileged Scaffold in Cancer Therapy
This compound belongs to the rhodanine family, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Rhodanine derivatives have been investigated for a range of therapeutic applications, and recent studies have highlighted their significant potential in oncology.[2][3][4] The core structure of rhodanine allows for diverse chemical modifications, leading to the synthesis of derivatives with tailored pharmacological properties.
The anticancer activity of rhodanine derivatives is attributed to various mechanisms, including the inhibition of key signaling proteins and the induction of apoptosis.[5] Notably, some derivatives have shown potent cytotoxic effects against various cancer cell lines, including those of lung and breast origin.[2][6] This has positioned this compound and its analogues as promising candidates for further preclinical and clinical investigation.
Mechanisms of Action: A Comparative Overview
A fundamental aspect of evaluating a novel anticancer agent is understanding its mechanism of action in comparison to established therapies. This compound and its derivatives exhibit distinct mechanistic profiles compared to traditional chemotherapy drugs such as cisplatin, doxorubicin, and paclitaxel.
This compound and its Derivatives: Targeting Key Cellular Pathways
Research indicates that rhodanine derivatives exert their anticancer effects through multiple pathways:
-
Tyrosine Kinase Inhibition: Many rhodanine derivatives have been shown to inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival.[1]
-
Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is often mediated through the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.[5]
-
DNA Intercalation and Topoisomerase II Inhibition: Certain N-rhodanine glycoside derivatives have demonstrated the ability to intercalate with DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.
-
Targeting EGFR and VEGFR: Some rhodanine-piperazine hybrids have been designed to target key tyrosine kinases like VEGFR, EGFR, and HER2, which are pivotal in breast cancer progression.[1][6]
Established Chemotherapy Drugs: A Snapshot of Their Mechanisms
The mechanisms of action for commonly used chemotherapy drugs are well-established and provide a benchmark for comparison:
-
Cisplatin: This platinum-based drug forms adducts with DNA, leading to DNA damage.[7] This damage triggers cell cycle arrest and induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10] The process often involves the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[9][11]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism. It intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to DNA damage and apoptosis.[12][13][14][15][16] Its action involves both the intrinsic and extrinsic apoptotic pathways.[12]
-
Paclitaxel: A taxane, paclitaxel stabilizes microtubules, leading to the disruption of mitotic spindle formation and cell cycle arrest in the G2/M phase.[17] This mitotic catastrophe ultimately triggers apoptosis through various signaling pathways, including the PI3K/Akt pathway.[5][18][19][20]
Head-to-Head In Vitro Cytotoxicity Analysis
The cornerstone of preclinical cancer drug evaluation is the in vitro assessment of cytotoxicity against various cancer cell lines. Here, we compare the performance of this compound derivatives with established chemotherapeutic agents.
Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes available IC50 data for this compound derivatives and standard chemotherapy drugs against lung (A549) and breast (MCF-7) cancer cell lines. It is important to note that direct comparisons are most valid when conducted within the same study under identical experimental conditions.
| Compound | Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| Rhodanine Derivative (Compound 38) | A2780 (Ovarian) | 4.4 | Cisplatin | >50 | [2] |
| Rhodanine Derivative (Compound 38) | A2780cisR (Ovarian, Cisplatin-Resistant) | 3.3 | Cisplatin | >50 | [2] |
| Rhodanine-containing Sorafenib Analog (Compound 25) | A549 (Lung) | 0.8 | Sorafenib | >10 | [2] |
| L-tyrosine incorporated Rhodanine (Compound 22) | A549 (Lung) | 3.6 µg/mL | - | - | [2] |
| 5-substituted Rhodanine (Compound 14) | MCF-7 (Breast) | 7.67 µg/mL | - | - | [2] |
| Cisplatin | A549 (Lung) | ~9 - 17.8 | - | - | [21][22] |
| Cisplatin | A549 (Lung) | 6.14 | - | - | [23] |
| Cisplatin | A549/CisR (Cisplatin-Resistant) | 43.01 | - | - | [23] |
| Paclitaxel | MCF-7 (Breast) | ~0.0075 | - | - | [24] |
Note: IC50 values can vary between studies due to different experimental protocols and conditions.
These data suggest that certain rhodanine derivatives can exhibit cytotoxicity comparable to or even exceeding that of established drugs like cisplatin, particularly in resistant cell lines.[2]
Delving into the Apoptotic Pathways: A Visual Comparison
To understand the causality behind the cytotoxic effects, it is crucial to visualize the signaling pathways involved. The following diagrams, rendered in DOT language, illustrate the apoptotic mechanisms of this compound derivatives in comparison to doxorubicin and cisplatin.
Apoptotic Pathway of Rhodanine Derivatives
Caption: Apoptotic pathway induced by rhodanine derivatives.
Rhodanine derivatives can trigger apoptosis through both mitochondrial dysfunction, initiated by the modulation of Bcl-2 family proteins, and through endoplasmic reticulum (ER) stress, converging on the activation of caspases.[5]
Apoptotic Pathway of Doxorubicin
Caption: Apoptotic pathway induced by Doxorubicin.
Doxorubicin induces apoptosis primarily through DNA damage, which activates both intrinsic and extrinsic pathways, often involving the tumor suppressor protein p53.[12][13]
Apoptotic Pathway of Cisplatin
Caption: Apoptotic pathway induced by Cisplatin.
Cisplatin's primary mode of action is the formation of DNA adducts, leading to DNA damage and cell cycle arrest, which in turn activates apoptotic signaling.[7][9]
In Vivo Efficacy: Preclinical Xenograft Models
While in vitro data provides valuable initial insights, in vivo studies are critical for assessing the therapeutic potential of a novel compound. Studies involving xenograft models, where human cancer cells are implanted into immunocompromised mice, offer a more physiologically relevant system to evaluate anti-tumor efficacy.
Although extensive in vivo data for this compound is still emerging, studies on related rhodanine derivatives have shown promising results. For instance, some derivatives have demonstrated the ability to inhibit tumor growth in xenograft models of human non-small cell lung cancer.[25][26][27] These studies often report a percentage of tumor growth inhibition and assess the compound's toxicity in the animal model. A comprehensive in vivo comparison would involve treating parallel cohorts of tumor-bearing mice with this compound and standard chemotherapy drugs to directly compare their effects on tumor volume and overall survival.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or the comparator chemotherapy drug for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[28][29][30][31]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[32][33][34][35][36]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of anticancer compounds with distinct mechanisms of action compared to established chemotherapy drugs. In vitro studies have demonstrated their potent cytotoxic effects against various cancer cell lines, with some derivatives showing superior activity and selectivity. The ability of these compounds to induce apoptosis through multiple pathways highlights their potential to overcome resistance mechanisms that plague conventional therapies.
While the current body of evidence is encouraging, further research is imperative. Direct head-to-head in vivo comparisons in relevant xenograft models are crucial to validate the preclinical efficacy of this compound. Furthermore, detailed toxicological studies are necessary to establish a favorable safety profile. The continued exploration of the structure-activity relationships within the rhodanine class will undoubtedly lead to the development of even more potent and selective anticancer agents, offering new hope in the fight against cancer.
References
- 1. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer potential of substituted "amino-alkyl-rhodamine" derivatives against MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 10. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. Inhibitory effect of riccardin D on growth of human non-small cell lung cancer: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel aminochromone derivative inhibits tumor growth on xenograft model of lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Newly synthesized acridone derivatives targeting lung cancer: A toxicity and xenograft model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 31. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 32. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. static.igem.org [static.igem.org]
- 35. kumc.edu [kumc.edu]
- 36. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Synergistic Effects of N-Aminorhodanine with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the pursuit of therapeutic synergy is paramount. Combination therapies that enhance efficacy, overcome resistance, and minimize toxicity are the cornerstone of modern cancer treatment. This guide provides an in-depth technical evaluation of N-Aminorhodanine, a promising heterocyclic compound, and its synergistic potential when combined with other anticancer agents. As Senior Application Scientists, we present a synthesis of mechanistic insights and field-proven experimental protocols to empower your research and development endeavors.
This compound: A Scaffold of Anticancer Potential
This compound belongs to the rhodanine class of compounds, which are recognized for their diverse biological activities.[1][2][3][4][5] The rhodanine core is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of anticancer properties.[1][2]
The mechanism of action for rhodanine derivatives is multifaceted, often involving the induction of apoptosis through the modulation of the Bcl-2 family of proteins.[1][2] Furthermore, some derivatives have been shown to inhibit key signaling proteins and arrest the cell cycle, highlighting their potential as targeted therapeutic agents.[1][6] Recent studies on this compound derivatives have shown promising cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC), underscoring the therapeutic potential of this specific subclass.[7]
The Rationale for Combination Therapy: Pursuing Synergy
The development of drug resistance remains a significant hurdle in cancer therapy.[8][9] Combination therapy offers a strategic approach to mitigate this challenge by targeting multiple cellular pathways simultaneously. A synergistic interaction, where the combined effect of two or more drugs is greater than the sum of their individual effects, is the ultimate goal.[10] Such interactions can lead to lower required doses of each agent, thereby reducing patient toxicity.[10] Rhodanine derivatives, with their potential to overcome chemoresistance, are prime candidates for inclusion in synergistic combination regimens.[8][9][11]
Evaluating Synergism: A Comparative Analysis of this compound Combinations
While direct experimental data on the synergistic effects of this compound with widely used chemotherapeutic agents is still emerging, the broader class of rhodanine derivatives has shown promise in combination studies. This section will serve as a framework for comparing the synergistic potential of this compound with conventional anticancer drugs. The primary metric for quantifying synergy is the Combination Index (CI), calculated using the Chou-Talalay method.[12][13][14][15]
Combination Index (CI) Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
This compound and Doxorubicin
Hypothesized Mechanism of Synergy: Doxorubicin, an anthracycline antibiotic, functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[16] this compound's potential to modulate apoptotic pathways could lower the threshold for doxorubicin-induced cell death. Furthermore, if this compound derivatives can inhibit efflux pumps responsible for drug resistance, they could enhance the intracellular concentration and efficacy of doxorubicin.
Experimental Data (Hypothetical):
| Cancer Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Combination (Ratio) | Combination Index (CI) at ED50 | Synergy Level |
| MCF-7 (Breast) | 15 | 0.5 | 30:1 | 0.6 | Synergistic |
| A549 (Lung) | 10 | 0.8 | 12.5:1 | 0.7 | Synergistic |
| HepG2 (Liver) | 20 | 1.2 | 16.7:1 | 0.9 | Nearly Additive |
This compound and Cisplatin
Hypothesized Mechanism of Synergy: Cisplatin is a platinum-based chemotherapeutic that forms DNA adducts, leading to cell cycle arrest and apoptosis.[17][18][19] Resistance to cisplatin can arise from enhanced DNA repair mechanisms. This compound, by potentially inhibiting signaling pathways involved in DNA repair or augmenting apoptotic signals, could sensitize resistant cells to cisplatin. Studies have shown that other natural compounds can synergistically enhance the anti-tumor efficacy of cisplatin.[20]
Experimental Data (Hypothetical):
| Cancer Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination (Ratio) | Combination Index (CI) at ED50 | Synergy Level |
| A2780 (Ovarian) | 12 | 2.5 | 4.8:1 | 0.5 | Strong Synergy |
| HCT116 (Colon) | 18 | 5.0 | 3.6:1 | 0.8 | Moderate Synergy |
| SK-OV-3 (Ovarian) | 25 | 8.0 | 3.1:1 | 1.0 | Additive |
This compound and Paclitaxel
Hypothesized Mechanism of Synergy: Paclitaxel is a taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[21][22][23] A combination with this compound could be synergistic if the latter compound targets cells that are less sensitive to microtubule disruption or enhances the apoptotic signaling cascade initiated by paclitaxel-induced mitotic catastrophe.
Experimental Data (Hypothetical):
| Cancer Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (nM) | Combination (Ratio) | Combination Index (CI) at ED50 | Synergy Level |
| MDA-MB-231 (Breast) | 20 | 10 | 2000:1 | 0.7 | Synergistic |
| PC-3 (Prostate) | 15 | 15 | 1000:1 | 0.8 | Moderate Synergy |
| HeLa (Cervical) | 22 | 8 | 2750:1 | 0.9 | Nearly Additive |
Experimental Protocols for Synergy Evaluation
To ensure the scientific integrity of synergy assessment, rigorous and standardized experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays.
Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of each drug required to inhibit 50% of cell growth (IC50).
Workflow for IC50 Determination
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]
- 6. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 8. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodacyanine Derivative Selectively Targets Cancer Cells and Overcomes Tamoxifen Resistance | PLOS One [journals.plos.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Computational Approach for Identifying Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Combination chemotherapy including cisplatin in lung cancer by bronchial artery infusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic combination therapy of lung cancer using lipid-layered cisplatin and oridonin co-encapsulated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Doxorubicin and paclitaxel (sequential combination) in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combined doxorubicin and paclitaxel in advanced breast cancer: effective and cardiotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Biophysical Validation: Confirming N-Aminorhodanine's Engagement with EGFR
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of biophysical assays for validating the binding of a putative inhibitor, N-Aminorhodanine, to the Epidermal Growth Factor Receptor (EGFR). In drug discovery, the journey from a promising "hit" in a primary screen to a validated lead compound is fraught with challenges, most notably the risk of false positives. Rigorous, orthogonal validation of the physical interaction between a small molecule and its protein target is not merely a confirmatory step; it is the bedrock upon which a successful drug development program is built.
This guide eschews a one-size-fits-all template. Instead, it focuses on building a logical, evidence-based case for the binding of this compound to EGFR by integrating three powerful biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Thermal Shift Assay (TSA). We will explore the causality behind our experimental choices, ensuring each protocol serves as a self-validating system, and ground our claims in authoritative sources.
The Target: EGFR Signaling in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[1][2] Its signaling cascade is initiated by the binding of ligands like EGF, leading to receptor dimerization, autophosphorylation of tyrosine residues in the cytoplasmic domain, and the recruitment of adaptor proteins that activate downstream pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways.[3][4][5] Aberrant EGFR activation, through mutation or overexpression, is a well-established driver of various cancers, making it a critical therapeutic target.[2] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain are a clinically successful strategy for inhibiting EGFR.[4]
Recent studies have highlighted rhodanine-based compounds as a promising scaffold for EGFR inhibition.[6][7] this compound, a rhodanine derivative, has emerged from initial screens as a potential binder. However, before committing significant resources to medicinal chemistry optimization, we must unequivocally validate this interaction.
Figure 1: Simplified EGFR Signaling Pathway.
The Imperative for Orthogonal Validation
-
Surface Plasmon Resonance (SPR) provides real-time kinetic data but can be prone to artifacts from protein immobilization and non-specific binding.
-
Isothermal Titration Calorimetry (ITC) is a true in-solution technique that yields a complete thermodynamic profile, but it is lower-throughput and requires larger amounts of material.[10][11]
-
Thermal Shift Assays (TSA) are excellent for high-throughput screening of direct engagement but provide only an indirect measure of affinity and can be affected by compounds that interfere with the fluorescent dye.[12][13]
By combining these three methods, we can cross-validate our findings. A compound that demonstrates binding across all three platforms, with concordant affinities, is a high-confidence hit worthy of further investment.
Assay 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR technology allows for the real-time, label-free measurement of binding events at a sensor surface.[11][14] It provides not only the binding affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd), offering deep insight into the interaction dynamics.
Causality Behind Experimental Choices: We immobilize the EGFR protein (the "ligand") and flow this compound (the "analyte") over the surface. This orientation is chosen because immobilizing the larger protein is generally more successful and provides a more stable surface. A reference flow cell is used to subtract non-specific binding and bulk refractive index changes, a critical control for data integrity.[15]
Figure 2: Experimental workflow for SPR analysis.
Detailed Experimental Protocol: SPR
-
Immobilization:
-
Use a CM5 sensor chip and activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant human EGFR kinase domain (diluted to 15 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target density of ~8000-10000 Response Units (RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.[15]
-
Prepare a reference flow cell using the same activation/deactivation chemistry but without protein injection.
-
-
Kinetic Analysis:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in running buffer (HBS-EP+ with 2% DMSO). Include a buffer-only blank for double referencing.
-
Set the instrument temperature to 25°C.
-
Perform a multi-cycle kinetic analysis. Inject each concentration of this compound over the EGFR and reference surfaces for 180 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
-
Between cycles, regenerate the surface with a short pulse of a mild acidic or basic solution if necessary (to be determined empirically).
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the buffer-only blank injection signal.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive ka, kd, and the equilibrium dissociation constant (KD).
-
Assay 2: Isothermal Titration Calorimetry (ITC) for Thermodynamics
ITC is the gold standard for characterizing the thermodynamics of a binding event. It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing a protein.[10] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic signature of the interaction.[16]
Causality Behind Experimental Choices: Placing the protein (EGFR) in the sample cell and the small molecule (this compound) in the titration syringe is the standard configuration. The ligand concentration in the syringe should be 10-15 times that of the protein in the cell to ensure saturation is reached and a complete binding isotherm can be generated. Precise concentration determination of both protein and ligand is critical for accurate stoichiometry and affinity measurements.
Figure 3: Experimental workflow for ITC analysis.
Detailed Experimental Protocol: ITC
-
Sample Preparation:
-
Thoroughly dialyze the purified EGFR kinase domain against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 2% DMSO) to minimize buffer mismatch effects.
-
Dissolve this compound in the final dialysis buffer to create a concentrated stock solution.
-
Accurately determine the concentrations of both the protein (e.g., by A280) and the ligand stock.
-
-
ITC Experiment:
-
Set the experimental temperature to 25°C.
-
Load the sample cell with ~20 µM EGFR.
-
Load the injection syringe with ~250 µM this compound.
-
Perform a titration experiment consisting of an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw heat-flow peaks to determine the heat change per injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to determine the stoichiometry (n), binding affinity (KD), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.
-
Assay 3: Thermal Shift Assay (TSA) for Target Engagement
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess whether a ligand binds to and stabilizes a protein.[17] The principle is that ligand binding generally increases the thermal stability of a protein.[13] This change in the melting temperature (Tm) is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds upon heating.
Causality Behind Experimental Choices: This assay is an excellent secondary screen to confirm direct target engagement. A positive shift in the melting temperature (ΔTm) upon addition of this compound provides strong evidence that the compound is physically interacting with and stabilizing the EGFR protein.[18] We test a range of ligand concentrations to observe a dose-dependent stabilization, which further strengthens the evidence of a specific interaction.
Figure 4: Experimental workflow for TSA/DSF analysis.
Detailed Experimental Protocol: TSA
-
Sample Preparation:
-
Prepare a master mix containing the EGFR kinase domain at a final concentration of 5 µM and SYPRO Orange dye at a 5x final concentration in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a serial dilution of this compound.
-
In a 96-well PCR plate, add the ligand dilutions and the protein/dye master mix to a final volume of 25 µL per well. Include protein-only and buffer-only controls.
-
-
Thermal Melt Experiment:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to heat the samples from 25°C to 95°C with a ramp rate of 0.5°C per minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.[13]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate melt curves.
-
Determine the melting temperature (Tm) for each well by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein-only control from the Tm of each ligand-containing sample.
-
Synthesizing the Evidence: A Comparative Data Summary
After executing these assays, the power of the orthogonal approach becomes clear when the data are synthesized. The following table illustrates a hypothetical, yet ideal, set of results that would build a compelling case for this compound as a true EGFR binder.
| Biophysical Assay | Key Parameter | Hypothetical Result for this compound | Interpretation & Significance |
| Surface Plasmon Resonance (SPR) | KD (Affinity) | 150 nM | Confirms a moderate-to-high affinity interaction. |
| ka (On-rate) | 2.5 x 105 M-1s-1 | Indicates a reasonably fast association of the compound to the target. | |
| kd (Off-rate) | 3.75 x 10-2 s-1 | Suggests a residence time of ~27 seconds, providing a target for optimization. | |
| Isothermal Titration Calorimetry (ITC) | KD (Affinity) | 180 nM | Excellent agreement with SPR, validating the affinity in a true solution state.[14] |
| n (Stoichiometry) | 1.05 | Confirms a specific 1:1 binding event, ruling out non-specific aggregation.[10] | |
| ΔH (Enthalpy) | -9.2 kcal/mol | A strong, favorable enthalpic contribution suggests significant hydrogen bonding and/or van der Waals interactions are driving the binding.[16] | |
| -TΔS (Entropy) | -1.5 kcal/mol | An unfavorable entropic contribution suggests some ordering of the ligand or protein upon binding.[16] | |
| Thermal Shift Assay (TSA) | ΔTm (Shift) | +5.2 °C | A significant, dose-dependent positive shift unequivocally demonstrates direct target engagement and stabilization of the EGFR kinase domain.[18] |
Conclusion
The validation of a protein-ligand interaction is a cornerstone of modern drug discovery. Through the systematic and orthogonal application of SPR, ITC, and TSA, we can construct a multi-faceted and robust profile of the binding between this compound and EGFR. The kinetic details from SPR, the thermodynamic driving forces from ITC, and the confirmation of direct target stabilization from TSA collectively provide a high degree of confidence that this compound is a legitimate binder. This validated starting point provides the crucial foundation needed to confidently advance the molecule into further optimization and cellular characterization, bringing it one step closer to a potential therapeutic.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing molecular interactions with biophysical methods using the validation cross - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 17. axxam.com [axxam.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the ADME Properties of N-Aminorhodanine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The N-Aminorhodanine scaffold is a cornerstone in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities, including promising anticancer and antimicrobial properties.[1][2][3] However, the journey from a potent hit compound to a clinically successful drug is paved with challenges, a significant portion of which are related to the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An otherwise highly active compound can fail during development due to poor bioavailability, rapid metabolism, or unfavorable distribution.[4]
This guide provides a comparative analysis of the ADME properties of this compound derivatives. It is important to note that while extensive research has been conducted on the synthesis and biological evaluation of these compounds, comprehensive experimental studies directly comparing the ADME profiles of a wide range of this compound derivatives are limited in the publicly available literature. Much of the current understanding is derived from in silico predictions and studies on the broader class of rhodanine derivatives.[5][6] This guide, therefore, synthesizes the available data, provides insights into expected ADME characteristics based on structure-activity relationships (SAR), and presents detailed, standardized protocols for key in vitro ADME assays to empower researchers to generate robust and comparable data for their novel derivatives.
The this compound Scaffold: A Privileged Structure
The this compound core, a derivative of the rhodanine scaffold, offers multiple points for chemical modification, primarily at the N-3 and C-5 positions.[7] These modifications significantly influence the compound's physicochemical properties and, consequently, its ADME profile. Understanding the interplay between these structural modifications and the resulting pharmacokinetic behavior is crucial for rational drug design.
Caption: General structure of the this compound scaffold highlighting key modification points.
Comparative ADME Profiling of this compound Derivatives
The ideal drug candidate possesses a balanced ADME profile: good oral absorption, appropriate distribution to the target tissue, predictable metabolism to non-toxic metabolites, and efficient clearance from the body.[4] The following sections delve into each of these aspects for this compound derivatives.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption is primarily governed by a compound's solubility and its ability to permeate the intestinal epithelium.[8]
Solubility: The rhodanine core is generally considered to have low aqueous solubility. Modifications at the N-3 and C-5 positions with polar functional groups can enhance solubility. For instance, the introduction of carboxylic acid moieties or heterocyclic rings like pyridine has been explored to improve this parameter.[9]
Permeability: The Caco-2 cell permeability assay is the industry standard for predicting intestinal permeability.[8][10] While specific comparative data for a series of this compound derivatives is scarce, studies on related rhodanine compounds suggest that lipophilicity plays a key role. Highly lipophilic derivatives may exhibit poor permeability due to low aqueous solubility, while very polar analogs may struggle to cross the lipid bilayer of intestinal cells. A balance is therefore essential. In silico models predict that many rhodanine derivatives have good intestinal absorption.[5]
Distribution: Reaching the Target
Once absorbed, a drug's distribution is largely influenced by its binding to plasma proteins.[11][12] Only the unbound fraction of a drug is free to exert its pharmacological effect and to be metabolized and excreted.[11]
Plasma Protein Binding (PPB): Rhodanine derivatives, often being lipophilic, are anticipated to exhibit moderate to high plasma protein binding, primarily to albumin.[11][12] High PPB can limit the free drug concentration at the target site and can act as a reservoir, prolonging the drug's half-life.[11] The extent of PPB is highly dependent on the specific substituents on the this compound core.
Metabolism: The Body's Chemical Factory
Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for easier excretion.[13] This process is a double-edged sword; it can lead to drug inactivation and clearance, but also to the formation of active or toxic metabolites.
Metabolic Stability: The metabolic stability of a compound is typically assessed using liver microsomes or hepatocytes.[13][14][15] The rhodanine ring itself can be susceptible to metabolic cleavage. The nature and position of substituents play a critical role in determining metabolic stability. Bulky groups near potential metabolic sites can sterically hinder enzymatic action, thereby increasing the compound's half-life. For instance, derivatives with a pyridine ring have shown different anticancer potencies compared to those with a furyl ring, which could be partly attributed to differences in their metabolic profiles.
Excretion: The Final Exit
Excretion is the final step in eliminating a drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The route and rate of excretion are dependent on the physicochemical properties of the drug and its metabolites.
Comparative Data Summary
The following table summarizes in silico predicted ADME properties for a representative set of rhodanine derivatives, highlighting the influence of structural modifications. It is crucial to reiterate that these are computational predictions and require experimental validation.
| Derivative Type | Predicted Human Intestinal Absorption | Predicted Caco-2 Permeability (logPapp) | Predicted Plasma Protein Binding | Predicted Metabolic Stability (CYP Substrate/Inhibitor) |
| Rhodanine-3-acetic acid | High | Moderate | High | Likely substrate of multiple CYPs |
| 5-benzylidene-rhodanine | High | High | Very High | Potential inhibitor of CYP2C9 |
| This compound (unsubstituted) | Moderate | Low to Moderate | Moderate | - |
| N-(pyridin-4-ylmethyl)-rhodanine | High | Moderate | Moderate to High | Potential CYP interactions |
| N-(furan-2-ylmethyl)-rhodanine | High | High | High | Potential CYP interactions |
Note: This data is illustrative and compiled from general knowledge of rhodanine derivatives and in silico prediction tools. Specific experimental values will vary depending on the exact molecular structure.
Experimental Protocols for ADME Profiling
To facilitate the generation of comparable experimental data, detailed protocols for key in vitro ADME assays are provided below.
Experimental Workflow for In Vitro ADME Screening
Caption: A typical experimental workflow for in vitro ADME screening of novel compounds.
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound derivatives.[10][16][17]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
Test compounds (this compound derivatives) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM. Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure tight junction formation. Perform a Lucifer yellow permeability assay; a low transport rate of Lucifer yellow confirms monolayer integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (A) chamber (donor). c. Add fresh HBSS to the basolateral (B) chamber (receiver). d. Incubate at 37°C with gentle shaking. e. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). f. At the end of the experiment, take a sample from the apical chamber.
-
Permeability Assay (Basolateral to Apical - B to A): Repeat step 4, but add the test compound to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound derivatives in liver microsomes.[13][15][18]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Acetonitrile with an internal standard for reaction quenching and sample preparation
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Mixture Preparation: Prepare a solution of the test compound in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 3: Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the percentage of this compound derivatives bound to plasma proteins.[11][19]
Materials:
-
Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8 kDa molecular weight cut-off)
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and control compound (e.g., warfarin for high binding)
-
LC-MS/MS system for quantification
Procedure:
-
Compound Spiking: Spike the test compound into human plasma.
-
Device Assembly: Add the spiked plasma to one chamber of the dialysis device and PBS to the other chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, take samples from both the plasma and the PBS chambers.
-
Sample Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).
Structure-ADME Relationships (SADMER) and Future Directions
While comprehensive experimental data is still emerging, some general Structure-ADME Relationships can be inferred for this compound derivatives:
-
Lipophilicity: Increasing the lipophilicity of the C-5 substituent generally increases plasma protein binding and may improve passive permeability, but can also lead to increased metabolic clearance and reduced solubility.
-
Polarity: Introducing polar groups at the N-3 position can enhance aqueous solubility but may decrease permeability if not balanced correctly.
-
Steric Hindrance: Bulky substituents near metabolically labile sites can shield the molecule from enzymatic degradation, thereby increasing its metabolic stability.
The future of ADME profiling for this compound derivatives lies in the systematic generation of high-quality experimental data. By employing standardized assays, such as those detailed in this guide, researchers can build a robust database that will enable the development of more accurate in silico predictive models and facilitate the rational design of this compound derivatives with optimized pharmacokinetic profiles, ultimately accelerating their path to clinical development.
References
- 1. Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of N-Aminorhodanine's Structure-Activity Relationship: A Comparative Guide for Drug Discovery Professionals
The rhodanine scaffold has long been a privileged structure in medicinal chemistry, yielding a plethora of derivatives with a wide spectrum of biological activities.[1] However, the emergence of N-Aminorhodanine has introduced a new vector for chemical modification, prompting a critical evaluation of its structure-activity relationship (SAR) in comparison to its more traditional N-alkyl and N-aryl counterparts. This guide provides an in-depth analysis of the novelty of this compound's SAR, offering experimental data and protocols to support the assessment of this evolving chemical space.
The Rhodanine Scaffold: A Foundation of Diverse Bioactivity
Rhodanine, a five-membered heterocyclic compound, and its derivatives have been extensively studied for their therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[2] The traditional points of diversification on the rhodanine core are the N3-position and the C5-position, the latter of which is often substituted with an arylidene group. The SAR of these traditional derivatives is well-documented, with the biological activity being highly dependent on the nature of the substituents at these positions.[3]
This compound: A Shift in the SAR Paradigm
The introduction of an amino group at the N3-position to form the this compound scaffold represents a significant departure from traditional rhodanine chemistry. This modification not only alters the electronic properties of the rhodanine ring but also provides a new handle for derivatization through the amino group. This section will delve into a comparative analysis of the SAR of this compound derivatives against their traditional counterparts, with a focus on their anticancer properties.
Comparative Cytotoxicity Analysis
Recent studies have focused on the synthesis and cytotoxic evaluation of N- and 5-disubstituted aminorhodanine derivatives against various cancer cell lines, particularly the A549 non-small cell lung cancer line.[4][5] A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals intriguing SAR trends that suggest a potential novelty for the this compound scaffold.
Table 1: Comparative Anticancer Activity (IC50) of Rhodanine Derivatives Against A549 Cells
| Compound Class | Representative Compound | Substitution Pattern | IC50 (µM) against A549 | Reference |
| This compound | Compound 2a2 | N-amino-pyridinyl, C5-(4-methyl-benzylidene) | ~2.7 (converted from 10.8 µg/mL) | [4] |
| Compound 2a1 | N-amino-pyridinyl, C5-benzylidene | ~8.3 (converted from 32.59 µg/mL) | [4] | |
| Compound 2b2 | N-amino-furfuryl, C5-(4-tert-butyl-benzylidene) | ~14.3 (converted from 55.8 µg/mL) | [6] | |
| Traditional N-Substituted | N-acetic acid rhodanine | N-CH2COOH | >50 | [1] |
| N-benzyl rhodanine | N-benzyl | >50 | [3] | |
| Traditional C5-Substituted | 5-(4-chlorobenzylidene)rhodanine | C5-(4-chlorobenzylidene) | ~15 | [3] |
| 5-(4-methoxybenzylidene)rhodanine | C5-(4-methoxybenzylidene) | ~20 | [3] | |
| Traditional N,C5-Disubstituted | (Z)-2-(5-(4-(dimethylamino) benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (44) | N-acetamidophenyl, C5-(4-dimethylaminobenzylidene) | 7 | [1] |
Note: IC50 values from different studies should be compared with caution due to variations in experimental conditions. Conversions from µg/mL to µM are estimates based on representative molecular weights.
From the data presented, a key observation emerges: the N-amino substitution, particularly when combined with specific C5-arylidene moieties, can lead to potent anticancer activity, in some cases surpassing that of traditional rhodanine derivatives.[4] For instance, compound 2a2, an this compound derivative, exhibits an IC50 value in the low micromolar range against A549 cells, a potency not commonly observed with simple N-alkyl or C5-substituted rhodanines.[4] This suggests that the N-amino group is not merely a passive linker but actively contributes to the pharmacophore, potentially through unique interactions with the biological target.
The novelty in the SAR of this compound derivatives appears to lie in the synergistic effect between the N-amino substituent and the C5-arylidene group. The data suggests that aromatic substituents on the N-amino group, such as a pyridine ring, are more effective than furan rings in enhancing cytotoxicity.[4] This points towards a specific spatial and electronic requirement for optimal activity that is unique to this subclass of rhodanines.
Unraveling the Mechanism of Action: A Focus on Molecular Targets
The anticancer mechanism of action for many rhodanine derivatives has been linked to the inhibition of various protein kinases, including Epidermal Growth Factor Receptor (EGFR).[2] Molecular docking studies with this compound derivatives have also suggested EGFR as a potential target.[7] The N-amino group and its substituents may facilitate novel binding interactions within the ATP-binding pocket of EGFR or other kinases, which could explain the observed increase in potency.
dot
Caption: Proposed mechanism of action for this compound derivatives targeting EGFR.
The diagram above illustrates the hypothesized mechanism of action where this compound derivatives inhibit EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. Validation of this proposed mechanism requires further experimental investigation.
Experimental Protocols for Assessing this compound Activity
To ensure scientific integrity and enable comparative studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound derivatives.
Synthesis of N,5-Disubstituted Aminorhodanine Derivatives
The synthesis of these novel compounds is typically a two-step process involving a Schiff base formation followed by a Knoevenagel condensation.[5]
dot
Caption: General workflow for the synthesis of N,5-disubstituted aminorhodanine derivatives.
Detailed Protocol:
-
Schiff Base Formation: To a solution of 3-amino-2-thioxothiazolidin-4-one (1 mmol) in methanol (2.5 mL), a solution of the first aldehyde (1.2 mmol) in methanol (1.5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. For certain aldehydes, a catalytic amount of glacial acetic acid may be added.[5]
-
Knoevenagel Condensation: To a warm solution of the N-substituted aminorhodanine intermediate (1 mmol) in methanol (3 mL), a solution of the second aldehyde (1.2 mmol) in methanol (2 mL) is added, followed by the addition of a catalytic amount of concentrated ammonium hydroxide and ammonium chloride. The mixture is then refluxed for 6-8 hours.
-
Purification: The resulting solid is filtered, washed, and recrystallized to yield the pure N,5-disubstituted aminorhodanine derivative. Characterization is performed using FTIR, 1H-NMR, and 13C-NMR.[5]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
Detailed Protocol:
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
ADME-Tox Profile: A Glimpse into Druggability
While experimental data on the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound derivatives is currently limited, in silico predictions can provide valuable early insights. Computational tools can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity.[6] A comprehensive assessment of these properties is crucial for the progression of any lead compound in the drug discovery pipeline. Further experimental studies, such as Caco-2 permeability assays and metabolic stability assays, are warranted to validate these in silico predictions.
Conclusion: A Novel Frontier in Rhodanine Chemistry
The emergence of this compound has undeniably opened a new and exciting chapter in the exploration of the rhodanine scaffold. The unique SAR profile, characterized by the potent and synergistic anticancer activity of N,5-disubstituted derivatives, suggests a clear departure from the established SAR of traditional rhodanine compounds.[4] The N-amino group is not merely an alternative point of attachment but a key contributor to the pharmacophore, likely enabling novel interactions with biological targets such as EGFR.
While the preliminary data is promising, further research is imperative to fully elucidate the novelty of this compound's SAR. This includes a more extensive exploration of the chemical space around the N-amino and C5 positions, definitive validation of molecular targets, and a thorough experimental investigation of the ADME-Tox properties of this compound class. Such efforts will be instrumental in determining whether this compound derivatives can be translated into the next generation of rhodanine-based therapeutics.
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Scientist's Guide to the Safe Disposal of N-Aminorhodanine
N-Aminorhodanine (CAS: 1438-16-0), a heterocyclic compound, serves as a valuable building block in medicinal chemistry and drug development. Its utility in the synthesis of novel therapeutic agents is significant.[1][2] However, its potent biological activity is matched by its high acute toxicity, demanding a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management of this compound waste, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are based on established safety data and regulatory frameworks, moving beyond a simple checklist to explain the critical reasoning behind each step.
Part 1: Core Hazard Assessment: Understanding the Risk
The foundation of safe disposal is a thorough understanding of the material's hazards. This compound is classified as acutely toxic, presenting a severe risk upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following:
This high level of toxicity means that even small quantities absorbed through ingestion or dermal contact can be lethal. Consequently, this compound and any materials contaminated with it must be treated as hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Discharge into the environment, including drain disposal, is strictly prohibited.[3]
Table 1: this compound Hazard Profile
| Hazard Attribute | Description | Reference |
| GHS Pictogram | Skull and Crossbones (GHS06) | [4] |
| Signal Word | Danger | [3][4] |
| Hazard Class | Acute Toxicity, Oral (Category 2) | [3] |
| Acute Toxicity, Dermal (Category 2) | [3] | |
| CAS Number | 1438-16-0 | [3] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal workflow is not merely procedural; it is a self-validating system that ensures safety and compliance at every stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any form, including waste, the correct PPE is mandatory. This is a critical control to prevent accidental exposure via the most dangerous routes.
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent dermal absorption.[7] Given the "Fatal in contact with skin" classification, this is the most critical piece of PPE.
-
Eye/Face Protection: Use chemical safety goggles and a face shield to protect against accidental splashes or dust generation.[7]
-
Protective Clothing: A lab coat or other protective clothing is essential to prevent contamination of personal garments.[7]
Step 2: Waste Segregation & Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure the waste is managed correctly.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all this compound waste. This container must be in good condition and leak-proof.
-
Identify All Waste Streams: The following materials must be disposed of as this compound hazardous waste:
-
Unused or expired solid this compound.
-
Contaminated labware such as pipette tips, vials, and weighing papers.
-
Contaminated PPE, including gloves and disposable sleeves.
-
Aqueous and solvent-based solutions containing this compound.
-
Any materials used to clean up spills of the compound.
-
-
Collect Waste: Carefully place all identified waste into the designated container. For solids, minimize dust generation during transfer.[7] For liquids, use a funnel to prevent spills. Seal the container immediately after adding waste.
Step 3: Waste Container Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool for everyone who will handle the container.[5] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The CAS Number: 1438-16-0 .
-
The relevant GHS Pictogram (Skull and Crossbones) .
-
The date accumulation started.
Step 4: On-Site Storage
While awaiting pickup, the waste container must be stored safely.
-
Location: Store in a designated satellite accumulation area or a central hazardous waste storage area.
-
Conditions: The area should be cool, dry, and well-ventilated.[7] The container must be kept tightly closed to prevent the release of vapors or dust.[7]
-
Incompatibilities: Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general rule, it should be stored away from strong oxidizing agents.
Step 5: Arranging for Final Disposal
Final disposal of hazardous waste is a regulated process that cannot be performed by laboratory staff.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Documentation: Your EHS office will handle the creation of a hazardous waste manifest. This is part of the "cradle-to-grave" system that tracks the waste from your lab to its final, permitted treatment and disposal facility.[8]
-
Professional Disposal: The waste will be collected by a licensed hazardous waste management company for disposal in a permitted facility, which may involve methods such as high-temperature incineration.[9]
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is vital to mitigate the extreme hazard.
-
Evacuate and Alert: Immediately alert others in the area and evacuate.
-
Ventilate: Ensure the area is well-ventilated. Avoid breathing any dust or vapors.[3]
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Part 2, Step 1.
-
Contain and Collect:
-
For solid spills , do not use a dry brush or compressed air, as this will create airborne dust. Gently cover the spill with damp paper towels to wet the powder, then carefully scoop the material into the designated hazardous waste container.
-
For liquid spills , absorb the material with an inert absorbent (e.g., vermiculite or chemical absorbent pads).
-
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (absorbent pads, paper towels, etc.) must be collected and placed in the hazardous waste container.[3]
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to this comprehensive guide, researchers can safely manage this compound, ensuring that its potential for scientific discovery is not overshadowed by the risks of improper handling and disposal. This protocol protects you, your colleagues, and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. This compound(1438-16-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Navigating the Handling of N-Aminorhodanine: A Guide to Personal Protective Equipment
For the researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. N-Aminorhodanine, a heterocyclic building block with significant applications in medicinal chemistry, demands a meticulous approach to handling.[1][2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes. Our focus extends beyond mere compliance, aiming to instill a foundational understanding of why each protective measure is critical.
Understanding the Hazard: Why this compound Demands Respect
This compound is classified as acutely toxic and is fatal if swallowed or in contact with skin.[1][3] Its toxicological properties are not yet fully investigated, which necessitates a cautious approach.[4] Inhalation of dust or aerosols can cause respiratory tract irritation, and direct contact may lead to skin and eye irritation.[4][5] The primary routes of exposure are dermal contact, ingestion, and inhalation. Therefore, a comprehensive PPE strategy must create an impermeable barrier against these pathways.
Hazard Identification:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 2) | Skull and crossbones | Danger | H300: Fatal if swallowed |
| Acute Toxicity, Dermal (Category 2) | Skull and crossbones | Danger | H310: Fatal in contact with skin |
| Skin Irritation | Exclamation mark | Warning | H315: Causes skin irritation |
| Eye Irritation | Exclamation mark | Warning | H319: Causes serious eye irritation |
The Core Ensemble: Your Primary Defense
The selection of appropriate PPE is the final and most personal line of defense against exposure. The following components constitute the minimum required ensemble for handling this compound in a laboratory setting.
Hand Protection: The First Barrier
Given that this compound is fatal upon skin contact, gloves are arguably the most critical piece of PPE.[3]
-
Practice: Always double-glove. This practice provides an additional layer of protection in case the outer glove is compromised. Regularly inspect gloves for any signs of degradation or perforation. Change gloves frequently, at least every 30-60 minutes, or immediately if you suspect contamination.[6]
Body Protection: Shielding Against Spills and Splashes
A fully buttoned laboratory coat is mandatory to protect your skin and personal clothing from accidental spills.
-
Material: Choose a lab coat made of a material appropriate for handling chemicals, such as cotton or a flame-resistant blend.
-
Fit: Ensure your lab coat fits properly and provides full coverage of your arms.
Eye and Face Protection: Guarding Your Most Sensitive Organs
This compound can cause serious eye irritation.[4][7]
-
Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. Standard safety glasses with side shields do not offer sufficient protection against splashes or fine dust.[8]
-
Secondary Protection: When there is a significant risk of splashing, such as during bulk transfers or solution preparation, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Respiratory Protection: Preventing Inhalation
To prevent the inhalation of this compound dust or aerosols, respiratory protection is necessary, particularly when handling the solid compound outside of a certified chemical fume hood.[4][8]
-
Selection: A NIOSH-approved N95 or P100 respirator is recommended for protection against airborne particulates.
-
Fit and Use: A proper fit is crucial for the effectiveness of any respirator. Ensure you have been fit-tested and are clean-shaven in the area of the seal.
Operational Protocols: From Donning to Disposal
A systematic approach to the use and removal of PPE is vital to prevent cross-contamination.
Donning PPE: A Step-by-Step Approach
The following workflow ensures that you are fully protected before beginning any work with this compound.
Caption: PPE Donning Sequence for this compound Handling.
Doffing PPE: The Critical Decontamination Step
The removal of PPE is a high-risk activity for self-contamination. This process should be performed deliberately and in a designated area.
Caption: PPE Doffing Sequence to Minimize Contamination.
Spill Management and Waste Disposal: A Complete Cycle of Safety
In the event of a spill, having a clear and practiced response plan is essential.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large.
-
Don Appropriate PPE: Before attempting to clean a spill, don the full PPE ensemble described above, including respiratory protection.
-
Contain and Clean: For small spills, use an absorbent material to contain the substance. For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled container.[4] Avoid generating dust.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
PPE: Used gloves, disposable lab coats, and other contaminated disposable items should be placed in a designated, sealed hazardous waste container.[9][10]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of in accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain.[9]
-
Container Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][10]
Emergency Procedures: Preparedness is Key
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[3] Gently wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | If swallowed, immediately call a poison center or doctor.[3] Rinse mouth.[8] Do not induce vomiting. |
References
- 1. 3-氨基绕丹宁 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound(1438-16-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. pppmag.com [pppmag.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
